molecular formula C36H62O31 B104634 Laminarihexaose CAS No. 29842-30-6

Laminarihexaose

カタログ番号: B104634
CAS番号: 29842-30-6
分子量: 990.9 g/mol
InChIキー: XQLVBYSZGVKHIZ-GDDRYJORSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Laminarihexaose is a defined, high-purity β-1,3-linked glucooligosaccharide consisting of six glucose units. With a molecular formula of C₃₆H₆₂O₃₁ and a molecular weight of 990.9 g/mol, it serves as a critical reagent in glycobiology and plant science research . This oligosaccharide is a fundamental substrate for studying the activity of various enzymes, including endo-β-1,3-glucanases, exo-β-1,3-glucanases, and β-glucosidases . Research utilizing this compound has been pivotal in elucidating the unique substrate binding modes of carbohydrate-binding modules, such as the family 6 CBM (CBM6), which recognizes the non-reducing ends of β-1,3-glucans . Furthermore, it is used in structural and mechanistic studies of glycoside hydrolases from families GH55 and GH64, helping to clarify catalytic mechanisms and product specificity . Beyond enzymology, this compound exhibits significant bioactivity. Recent studies demonstrate that it can exert anticancer effects by activating natural killer (NK) cells, enhancing their production of IFN-γ, and engaging the NKp30 receptor . It also functions as a pathogen-associated molecular pattern (PAMP), triggering plant immune responses, while certain fungal pathogens have evolved mechanisms to suppress this elicitation . This product is presented as a powder with a stated purity of >85% and is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

特性

IUPAC Name

(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)29(18(49)11(4-40)59-33)65-35-25(56)31(20(51)13(6-42)61-35)67-36-26(57)30(19(50)14(7-43)62-36)66-34-24(55)28(17(48)12(5-41)60-34)64-32-22(53)21(52)16(47)10(3-39)58-32/h2,8-37,39-57H,1,3-7H2/t8-,9+,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLVBYSZGVKHIZ-GDDRYJORSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O31
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183966
Record name Laminarihexaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

990.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29842-30-6
Record name Laminarihexaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029842306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laminarihexaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemical Architecture of Laminarihexaose: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose is a complex carbohydrate, specifically an oligosaccharide, that plays a significant role in various biological processes. As a fundamental unit of laminarin, a storage glucan found in brown algae, its structure is of considerable interest to researchers in fields ranging from immunology to biofuel development.[1][2] This technical guide provides a detailed examination of the chemical structure of this compound, methods for its characterization, and its higher-order structural arrangements.

Chemical Structure and Properties

This compound is a linear oligosaccharide composed of six D-glucose monosaccharide units. These units are linked together by β-(1→3)-glycosidic bonds.[3][4][5] The chemical formula for this compound is C36H62O31, and it has a molecular weight of approximately 990.86 g/mol .[4][6] The IUPAC name for this compound is β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-D-glucose.[4]

Key Structural Features:
  • Monosaccharide Unit: D-glucose

  • Glycosidic Linkage: β-(1→3)

  • Degree of Polymerization: 6

The β-(1→3)-linkage dictates the overall three-dimensional shape of the molecule, leading to a helical conformation.[7] This specific arrangement is crucial for its recognition by various proteins, including enzymes and immune receptors.

Quantitative Structural Data

PropertyValueReference
Molecular Formula C36H62O31[4][6]
Molecular Weight 990.86 g/mol [6]
CAS Number 29842-30-6[4]

Higher-Order Structure and Conformation

Studies have revealed that this compound can adopt complex three-dimensional structures. X-ray crystallography of this compound in complex with proteins has shown that it can form a pseudo-quadruplex structure. This arrangement is thought to mimic the triple helical structure of the larger β-glucan polymer.[7][8] The stability of this helical structure is maintained by inter-strand hydrogen bonds between the 2-OH groups of the glucose residues, as well as intra-strand and inter-residue hydrogen bonds.[7] In some instances, the glucopyranose rings within the hexasaccharide have been observed to adopt a twist-boat conformation.[3]

Experimental Protocols for Structural Elucidation

The determination of the chemical structure of this compound relies on several advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of oligosaccharides.

Methodology:

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, typically deuterium (B1214612) oxide (D2O).

  • Data Acquisition: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.[9]

  • Spectral Analysis:

    • The anomeric protons (H-1) of the β-linked glucose residues typically appear in a specific region of the ¹H NMR spectrum.[10][11]

    • The large coupling constants between H-1 and H-2 are characteristic of the β-anomeric configuration.

    • 2D NMR experiments are used to assign all proton and carbon signals and to establish the (1→3) linkages between the glucose units by observing correlations between the anomeric proton of one residue and the C-3 of the adjacent residue.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and sequence of oligosaccharides.

Methodology:

  • Ionization: Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate gas-phase ions of the this compound molecule.[2][12]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured to determine the precise molecular weight.

  • Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) is used to fragment the parent ion. The resulting fragment ions provide information about the sequence of the monosaccharide units and the positions of the glycosidic linkages.

X-ray Crystallography

X-ray crystallography provides detailed three-dimensional structural information of molecules in their crystalline state.

Methodology:

  • Crystallization: High-purity this compound, often in complex with a binding protein, is crystallized under specific conditions of temperature, pH, and precipitant concentration.

  • Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to calculate an electron density map, from which the atomic coordinates of the molecule can be determined and the three-dimensional structure is modeled.[3]

Visualizing the Structure of this compound

The following diagram illustrates the linear sequence and glycosidic linkages of this compound.

Laminarihexaose_Structure Glc1 β-D-Glucose Glc2 β-D-Glucose Glc1->Glc2 β(1→3) Glc3 β-D-Glucose Glc2->Glc3 β(1→3) Glc4 β-D-Glucose Glc3->Glc4 β(1→3) Glc5 β-D-Glucose Glc4->Glc5 β(1→3) Glc6 β-D-Glucose Glc5->Glc6 β(1→3)

Caption: Chemical structure of this compound.

References

Laminarihexaose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Laminarihexaose, a β-glucan oligosaccharide, for researchers, scientists, and professionals in drug development. This document outlines its core physicochemical properties, details relevant experimental methodologies, and explores its role in biological signaling pathways.

Core Molecular Attributes

This compound is an oligosaccharide composed of six glucose units linked by β-1,3 glycosidic bonds. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₃₆H₆₂O₃₁[1][2]
Average Molecular Weight 990.86 g/mol [2][3]
Monoisotopic Molecular Weight 990.32750517 Da[1]

Biological Activity and Signaling Pathways

This compound, as a component of laminarin, is recognized for its immunomodulatory activities, primarily through its interaction with the Dectin-1 receptor, a C-type lectin receptor crucial for antifungal innate immune responses.[1] The interaction of β-glucans like laminarin and its oligosaccharides with Dectin-1 can lead to a complex signaling cascade. Depending on factors such as purity, molecular weight, and branching, laminarin preparations can act as either Dectin-1 agonists, initiating an immune response, or antagonists, blocking it.[1][4]

The activation of Dectin-1 by an agonist triggers a signaling pathway that is critical for host defense. This pathway enhances phagocytosis, promotes the production of reactive oxygen species (ROS), and stimulates the release of pro-inflammatory cytokines, thereby bridging the innate and adaptive immune systems.[5][6]

Below is a diagram illustrating the Dectin-1 signaling pathway upon agonist binding.

Dectin1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Beta-Glucan β-Glucan (Agonist) e.g., this compound Dectin-1 Dectin-1 Receptor Beta-Glucan->Dectin-1 binds Syk Syk Dectin-1->Syk recruits & activates CARD9 CARD9 Syk->CARD9 Phagocytosis Phagocytosis Syk->Phagocytosis ROS ROS Production Syk->ROS Bcl10 Bcl10 CARD9->Bcl10 MALT1 MALT1 Bcl10->MALT1 NFkB NF-κB MALT1->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-23) NFkB->Cytokines promotes transcription

Dectin-1 Signaling Pathway

Quantitative Bioactivity Data

The biological activities of laminarin and its oligosaccharide derivatives have been quantified in various studies. The following table summarizes key findings, including antioxidant and anti-inflammatory properties. It is important to note that the bioactivity can be influenced by the molecular weight and structure of the oligosaccharide.

Biological ActivityAssayTest SubstanceIC₅₀ / ActivitySource(s)
AntioxidantDPPH radical scavengingLow molecular weight laminarin (2h hydrolysate)IC₅₀: 15.7 µg/mL[7]
AntioxidantABTS radical scavengingLow molecular weight laminarin (2h hydrolysate)IC₅₀: 28.4 µg/mL[7]
Anti-diabeticα-amylase inhibitionLow molecular weight laminarin (2h hydrolysate)IC₅₀: 46.6 µg/mL[7]
Anti-diabeticα-glucosidase inhibitionLow molecular weight laminarin (2h hydrolysate)IC₅₀: 25.5 µg/mL[7]
Anti-inflammatoryNF-κB InhibitionTannat grape pomace extractsInhibition of TNF-alpha mediated NF-κB activation[8]
Anti-inflammatoryNitric Oxide (NO) InhibitionMorus alba ethyl acetate (B1210297) extractIC₅₀: 10.81 ± 1.41 µg/mL[9]

Experimental Protocols

Preparation of Laminari-oligosaccharides by Acid Hydrolysis

Laminari-oligosaccharides, including this compound, can be produced from the partial acid hydrolysis of laminaran.[2]

Workflow:

Acid_Hydrolysis_Workflow Laminaran Laminaran from Laminaria digitata Hydrolysis Partial Acid Hydrolysis (e.g., 1.00 M Acid, 71°C, 55 min) Laminaran->Hydrolysis Purification Purification (Size-Exclusion Chromatography, e.g., Bio-Gel P-2) Hydrolysis->Purification Analysis Structural Analysis (Mass Spectrometry, NMR) Purification->Analysis LOs Laminari-oligosaccharides (DP2-DP10) Analysis->LOs

Acid Hydrolysis Workflow

Detailed Steps:

  • Hydrolysis: Laminaran derived from Laminaria digitata is subjected to partial acid hydrolysis. Optimal conditions have been reported as a hydrolysis time of 55 minutes at a temperature of 71°C with an acid concentration of 1.00 mol/L.[2]

  • Purification: The resulting laminari-oligosaccharides (LOs) of varying degrees of polymerization (DP) are purified. Size-exclusion chromatography using a resin like Bio-Gel P-2 is an effective method for this separation.[2]

  • Structural Analysis: The structure of the purified oligosaccharides is confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) to identify fractions corresponding to laminaribiose (B1201645) (DP2) through this compound (DP6) and higher.[2]

Analysis of Hydrolysis Products by Thin Layer Chromatography (TLC)

The products of enzymatic or acid hydrolysis of laminari-oligosaccharides can be analyzed by Thin Layer Chromatography (TLC).[3][10]

Workflow:

TLC_Analysis_Workflow SamplePrep Sample Preparation (Incubate oligosaccharide with enzyme/acid) Spotting Spotting (Apply sample and standards to TLC plate) SamplePrep->Spotting Development Chromatogram Development (Place plate in solvent system) Spotting->Development Visualization Visualization (Spray with reagent and heat) Development->Visualization Analysis Analysis (Compare sample spots to standards) Visualization->Analysis

TLC Analysis Workflow

Detailed Steps:

  • Sample Preparation: Purified laminarinase (0.05 U) is added to a 5 mg/mL solution of the laminari-oligosaccharide (e.g., this compound) in 50 mM sodium acetate buffer (pH 5.0) and incubated.[3][10]

  • TLC Plate Spotting: The hydrolysis products, along with standards (glucose, laminaribiose, etc.), are spotted onto a silica (B1680970) gel 60 TLC plate.[3][10]

  • Development: The chromatogram is developed using an appropriate solvent system.

  • Visualization: The separated spots are visualized by spraying the TLC plate with a reagent, such as a mixture of ethanol (B145695) and sulfuric acid (95:5), followed by heating at 100°C for 5-10 minutes.[3]

  • Analysis: The hydrolysis products are identified by comparing their migration distance to that of the known standards.[3][10]

References

Biological activity of beta-1,3-glucan oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Beta-1,3-Glucan Oligosaccharides

Executive Summary: Beta-glucans, particularly those with a β-1,3-linked D-glucose backbone, are potent biological response modifiers with significant immunomodulatory properties. These polysaccharides, found in the cell walls of fungi, yeasts, bacteria, and cereals, are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs). Their interaction with specific pattern recognition receptors (PRRs) on immune cells triggers a cascade of signaling events, leading to diverse cellular responses including phagocytosis, cytokine production, and the generation of reactive oxygen species. The structure of the β-glucan, including its molecular weight, degree of branching, and tertiary conformation (e.g., triple or single helix), critically influences its biological activity. This guide provides a detailed examination of the structure-activity relationship of β-1,3-glucan oligosaccharides, their receptor-mediated signaling pathways, key immunomodulatory effects, and standard experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic potential of these compounds.

Introduction to Beta-1,3-Glucan Oligosaccharides

Beta-glucans are a heterogeneous group of polysaccharides composed of D-glucose monomers linked by β-glycosidic bonds.[1] Their structure consists of a primary chain of β-(1,3) and/or β-(1,4)-glucopyranosyl units, often with side chains of varying lengths and branches.[2] Fungal and yeast β-glucans, which are particularly potent immunostimulants, are characterized by a β-(1,3)-linked backbone with β-(1,6)-linked side branches.[2][3] These molecules are not synthesized by animals and are therefore recognized as non-self by the innate immune system, allowing them to function as powerful immunomodulators.[4][5] Their biological and immuno-pharmacological activities are highly dependent on their specific structural characteristics.[6]

Structure-Activity Relationship

The immunomodulatory capacity of β-1,3-glucans is not uniform; it is intricately linked to their physicochemical properties. Key structural features determining their biological efficacy include molecular weight, branching frequency, and conformation.[2][6]

  • Molecular Weight and Branching: Higher molecular weight and a greater degree of β-(1,6) branching are generally associated with more potent immunomodulatory activity.[3][7] For instance, studies on the (1→3)-β-D-glucan grifolan (GRN) showed that the highest molecular weight fraction (Mr ≥ 450,000) exhibited the strongest induction of tumor necrosis factor-alpha (TNF-α) from macrophages.[7] Conversely, debranching the side chains of a high-molecular-weight glucan that was initially inactive resulted in it gaining TNF-α inducing activity, suggesting that both high molecular weight and a lower branching ratio can be important factors.[7] The minimal subunit structure for Dectin-1 activation has been identified as a β-(1,3)-D-glucan oligosaccharide with a backbone of at least seven glucose units and a single (1,6)-β-linked side-chain.[8]

  • Conformation and Solubility: β-1,3-glucans can exist in different conformations, such as a triple helix, single helix, or random coil.[2][6] The triple-helical structure is the predominant form in fungal cell walls and is considered important for recognition by immune receptors.[2][8] While some studies suggest that the triple helix conformation leads to greater antitumor activity, others have found that single-strand chains show higher bioactivity.[2][8] The relationship between conformation and immunomodulatory properties is complex and continues to be an area of active research.[2] Furthermore, the solubility of β-glucans plays a crucial role; particulate (insoluble) β-glucans are generally potent activators of immune responses, while the activity of soluble β-glucans is more debated and may differ between species and receptor isoforms.[4][9][10]

Mechanisms of Action: Receptor Recognition and Signaling

β-1,3-Glucan oligosaccharides exert their effects by binding to several pattern recognition receptors (PRRs) on the surface of innate immune cells, primarily macrophages, dendritic cells (DCs), neutrophils, and natural killer (NK) cells.[1][10] The principal receptors involved are Dectin-1, Complement Receptor 3 (CR3), and Toll-like Receptors (TLRs), which can act independently or in concert to initiate downstream signaling.[8][11]

Dectin-1 Signaling Pathway

Dectin-1, a C-type lectin receptor (CLR), is widely regarded as the primary receptor for β-1,3-glucans.[4][12] It specifically recognizes β-(1,3)- and β-(1,6)-linked glucans.[11][12] The binding of particulate β-glucans to Dectin-1 triggers receptor clustering and the formation of a "phagocytic synapse".[13] This initiates a signaling cascade through the phosphorylation of an immunoreceptor tyrosine-based activation (ITAM)-like motif in its cytoplasmic tail by Src family kinases.[11][12] This leads to the recruitment and activation of Spleen tyrosine kinase (Syk), which in turn activates the CARD9-Bcl10-Malt1 complex.[13][14] This signaling hub ultimately leads to the activation of canonical NF-κB and MAPK pathways, driving the transcription of genes for pro-inflammatory cytokines, chemokines, and other effector molecules.[13][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BG β-1,3-Glucan (Particulate) Dectin1 Dectin-1 BG->Dectin1 Binds Src Src Family Kinases Dectin1->Src Activates Syk Syk Dectin1->Syk Recruits & Activates Src->Dectin1 Phosphorylates ITAM-like motif CARD9_complex CARD9-Bcl10-Malt1 Complex Syk->CARD9_complex Activates NFkB NF-κB CARD9_complex->NFkB Activates MAPK MAPKs CARD9_complex->MAPK Activates Genes Gene Transcription (Cytokines, etc.) NFkB->Genes MAPK->Genes

Caption: Dectin-1 Signaling Pathway for β-1,3-Glucan Recognition.
Complement Receptor 3 (CR3) Signaling Pathway

Complement Receptor 3 (CR3, also known as Mac-1 or CD11b/CD18) is another key receptor for β-glucans on neutrophils, macrophages, and NK cells.[16][17] Unlike Dectin-1, CR3 requires dual ligation for cytotoxic activation. It must simultaneously bind to iC3b-opsonized target cells (e.g., tumor cells) and a β-glucan molecule.[16][18] This dual binding primes the receptor, leading to the activation of Syk and subsequent signaling through the phosphatidylinositol 3-kinase (PI3K) pathway, ultimately triggering phagocytosis and cytotoxicity.[16][19] Interestingly, evidence suggests that large β-glucan particles are processed by macrophages into smaller, soluble fragments that are then able to bind to CR3 on other effector cells like neutrophils to mediate this effect.[16][19]

G cluster_membrane Cell Membrane (e.g., Neutrophil) cluster_cytoplasm Cytoplasm BG β-1,3-Glucan (Soluble Fragment) CR3 CR3 (CD11b/CD18) BG->CR3 Binds Lectin Site iC3b iC3b on Target Cell iC3b->CR3 Binds I-domain Syk Syk CR3->Syk Activates PI3K PI3K Syk->PI3K Activates Cytotoxicity Phagocytosis & Cytotoxicity PI3K->Cytotoxicity Induces

Caption: CR3 Signaling Pathway Primed by β-1,3-Glucan.
Toll-Like Receptor (TLR) Crosstalk

β-glucans can also modulate immune responses through Toll-like Receptors, particularly TLR2 and TLR4, often in synergy with Dectin-1.[11][20] Zymosan, a yeast cell wall preparation rich in β-glucan, is known to bind to a TLR2/TLR6 heterodimer.[3] This interaction can trigger MyD88-dependent signaling pathways, which also culminate in NF-κB activation.[11][21] Some studies suggest that β-glucans can attenuate TLR-mediated signaling; for example, pre-treatment of microglia with particulate β-glucan was shown to inhibit subsequent cytokine production induced by TLR2 and TLR4 agonists.[20] This suggests a complex crosstalk between the Dectin-1 and TLR pathways, where β-glucans can either act as co-stimulants or as modulators of the inflammatory response.[20][22]

Immunomodulatory Effects

The activation of Dectin-1, CR3, and TLRs by β-1,3-glucan oligosaccharides results in a broad spectrum of immunomodulatory activities.

Cytokine Production

A primary outcome of β-glucan recognition is the synthesis and secretion of a wide array of cytokines and chemokines by macrophages and DCs. These signaling molecules orchestrate the subsequent immune response, activating and recruiting other immune cells.[10][11] The specific cytokine profile can vary depending on the β-glucan's structure and the responding cell type.

The following table summarizes quantitative data on cytokine production induced by various β-glucan preparations from selected studies.

β-Glucan/OligosaccharideCell TypeConcentrationCytokineResultReference
Synthetic Oligosaccharides (OLMDP4, OLMDP5)Human Keratinocytes (HaCaT)50 µg/mLIL-6~150-200 pg/mL (vs. <50 pg/mL in control)[23]
Synthetic Oligosaccharides (OLMDP4, OLMDP5)Human Keratinocytes (HaCaT)50 µg/mLIL-8~1800-2000 pg/mL (vs. ~600 pg/mL in control)[23]
Particulate β-glucan (pre-treatment)Primary Microglia100 µg/mL (2h pre-tx)TNF-α (LPS-induced)Inhibition: ~800 pg/mL (vs. ~1600 pg/mL with LPS alone)[20]
Particulate β-glucan (pre-treatment)Primary Microglia100 µg/mL (2h pre-tx)IL-6 (LPS-induced)Inhibition: ~1200 pg/mL (vs. ~2500 pg/mL with LPS alone)[20]
Particulate β-glucan (pre-treatment)Primary Microglia100 µg/mL (2h pre-tx)TNF-α (Pam3Csk4-induced)Inhibition: ~400 pg/mL (vs. ~1000 pg/mL with Pam alone)[20]
Grifolan (GRN, Mr≥450,000)Murine Macrophages (RAW264.7)100 µg/mLTNF-α~1200 pg/mL (vs. <100 pg/mL in control)[7]
Phagocytosis and Respiratory Burst

β-glucans enhance the ability of phagocytes like macrophages and neutrophils to engulf and destroy pathogens.[4][5] Dectin-1 signaling directly promotes the phagocytosis of β-glucan-bearing particles, such as fungal cells.[12] This process is often accompanied by a respiratory burst, which is the rapid production of reactive oxygen species (ROS) by the NADPH oxidase complex, a critical mechanism for killing internalized microbes.[1][9]

Key Experimental Protocols

Evaluating the biological activity of β-1,3-glucan oligosaccharides requires a suite of standardized in vitro and in vivo assays.

Quantification of Beta-Glucans

Accurate quantification of β-glucan content is a prerequisite for any activity study.

  • Principle: This involves enzymatic hydrolysis of β-glucans into glucose, followed by a colorimetric assay to measure the released glucose. Commercial kits, such as the Megazyme β-Glucan Assay Kit, are widely used.[24][25]

  • Methodology:

    • The sample is treated with lichenase to hydrolyze β-(1,3)(1,4)-glucan and with β-glucosidase to hydrolyze the resulting oligosaccharides to glucose.

    • For total β-glucan, a separate hydrolysis is performed.

    • The released glucose is quantified using a glucose oxidase/peroxidase (GOPOD) reagent.

    • Absorbance is read at 510 nm and compared to a glucose standard curve.

Cytokine Production Assay (ELISA)

This assay measures the amount of specific cytokines secreted by immune cells in response to β-glucan stimulation.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and detect a target cytokine.

  • Methodology: [20][26]

    • Cell Stimulation: Isolate primary immune cells (e.g., microglia, macrophages) or use a cell line (e.g., RAW264.7). Culture the cells and stimulate them with various concentrations of the β-glucan preparation for a defined period (e.g., 16-24 hours).

    • Supernatant Collection: Centrifuge the cell culture plates and carefully collect the supernatant, which contains the secreted cytokines.

    • ELISA Procedure: a. A microplate pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) is incubated with the collected supernatants and standards. b. After washing, a biotinylated detection antibody is added, followed by an enzyme-linked avidin (B1170675) (e.g., streptavidin-HRP). c. A substrate solution is added, which develops a color in proportion to the amount of bound cytokine. d. The reaction is stopped, and the absorbance is measured using a microplate reader.

    • Quantification: The cytokine concentration in the samples is determined by interpolating from the standard curve.

G cluster_prep Cell Preparation & Stimulation cluster_collection Sample Collection cluster_analysis Analysis cluster_data Data Interpretation c1 1. Culture Immune Cells (e.g., Macrophages) c2 2. Add β-Glucan Oligosaccharides (Test Sample) & Controls c1->c2 c3 3. Incubate for 16-24 hours c2->c3 s1 4. Centrifuge Plate c3->s1 a2 7. Perform Western Blot for Signaling Proteins (e.g., p-NF-κB) c3->a2 Cell Lysate s2 5. Collect Supernatant (Contains Cytokines) s1->s2 a1 6. Perform ELISA for Target Cytokine (e.g., TNF-α) s2->a1 d1 8. Quantify Cytokine Levels a1->d1 d2 9. Analyze Protein Expression a2->d2

Caption: General Workflow for In Vitro Immune Cell Activation Assays.
NF-κB Activation Assay (Western Blot)

This assay determines if a signaling pathway is activated by detecting the phosphorylation of key proteins like NF-κB.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.

  • Methodology: [20]

    • Cell Stimulation and Lysis: Stimulate cells with β-glucan for a shorter duration (e.g., 5-30 minutes) to capture transient signaling events. Lyse the cells to release proteins.

    • Protein Quantification: Determine the total protein concentration in the lysates to ensure equal loading.

    • SDS-PAGE: Separate proteins by molecular weight using polyacrylamide gel electrophoresis.

    • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).

    • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-NF-κB p65). c. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the amount of phosphorylated protein.

Applications in Drug Development

The potent immunomodulatory activities of β-1,3-glucan oligosaccharides make them attractive candidates for various therapeutic applications.[27]

  • Cancer Immunotherapy: By activating macrophages, neutrophils, and NK cells, β-glucans can enhance the immune system's ability to recognize and destroy tumor cells.[5][16] They are often explored as adjuvants in combination with monoclonal antibody therapies, where they can prime CR3 on phagocytes to enhance the killing of iC3b-opsonized cancer cells.[16][19]

  • Anti-Infective Agents: β-glucans can bolster the body's defense against a wide range of pathogens, including bacteria, fungi, and viruses, by enhancing the functional capacity of key innate immune cells.[5][10]

  • Vaccine Adjuvants: The ability of β-glucans to stimulate DCs and promote cytokine release makes them promising adjuvants to enhance the immunogenicity of vaccines, potentially leading to stronger and more durable immune responses.

  • Targeted Drug Delivery: β-glucan micro- and nanoparticles can be used to specifically target immune cells, like macrophages, that express β-glucan receptors.[28] This provides a platform for the targeted delivery of drugs, antigens, or other therapeutic agents directly to these cells.[28]

Conclusion and Future Perspectives

Beta-1,3-glucan oligosaccharides are versatile biomolecules with a profound ability to modulate the innate immune system. Their biological activity is dictated by a complex structure-activity relationship, and their effects are mediated through well-defined signaling pathways involving receptors like Dectin-1 and CR3. The capacity to stimulate robust anti-tumor and anti-microbial responses has positioned them as leading candidates for the development of novel immunotherapies, adjuvants, and drug delivery systems. Future research will likely focus on refining the understanding of how specific oligosaccharide structures translate to precise immunological outcomes, enabling the design of synthetic glucans with optimized therapeutic profiles for specific diseases. The continued elucidation of the crosstalk between different β-glucan recognition pathways will further unlock their potential in clinical applications.

References

The Laminarihexaose Signaling Pathway in Arabidopsis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Laminarihexaose, a non-branched β-1,3-glucan hexasaccharide, is a conserved carbohydrate motif found in the cell walls of oomycetes and fungi. In the model plant Arabidopsis thaliana, it acts as a Microbe-Associated Molecular Pattern (MAMP), triggering a suite of defense responses collectively known as PAMP-Triggered Immunity (PTI). The perception of and response to this compound are critical for resistance against a broad range of pathogens. This technical guide provides an in-depth overview of the core signaling pathway, presents quantitative data on induced responses, details key experimental protocols for studying this pathway, and includes visual diagrams of the molecular interactions and experimental workflows. The central component of this signaling cascade is the LysM-containing receptor-like kinase (LysM-RLK), CHITIN (B13524) ELICITOR RECEPTOR KINASE 1 (CERK1), which serves as an indispensable master switch for downstream signaling.[1][2] Understanding this pathway offers potential avenues for the development of novel plant protectants and immune-modulating compounds.

The Core Signaling Pathway

The perception of this compound in Arabidopsis initiates a rapid and robust signaling cascade. Unlike the perception of chitin, which requires a receptor complex involving LYK4 and LYK5 in addition to CERK1, the recognition of short, non-branched β-1,3-glucans like this compound is critically dependent on CERK1.[2][3] Mutants lacking a functional CERK1 protein are completely insensitive to this compound, failing to mount any of the canonical PTI responses, including MAPK activation, reactive oxygen species (ROS) generation, and defense gene expression.[1][2][3]

Upon perception of this compound, CERK1 is thought to initiate a phosphorylation cascade. While the direct downstream components for this compound are still being fully elucidated, they are believed to significantly overlap with the well-characterized chitin signaling pathway due to their shared reliance on CERK1.[4][5] In the chitin pathway, the receptor-like cytoplasmic kinase (RLCK) PBL27 is directly phosphorylated by CERK1.[4][5] Activated PBL27, in turn, phosphorylates the MAP kinase kinase kinase, MAPKKK5, which then initiates a canonical MAPK cascade involving MKK4/MKK5 and subsequently MPK3/MPK6.[4][5] This cascade leads to the phosphorylation of various transcription factors, ultimately reprogramming the plant's transcriptome to activate defense mechanisms.

Laminarihexaose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (β-1,3-glucan) CERK1 CERK1 This compound->CERK1 Perception PBL27 PBL27 CERK1->PBL27 Phosphorylation ROS ROS Burst CERK1->ROS Ca Ca2+ Influx CERK1->Ca MAPKKK5 MAPKKK5 PBL27->MAPKKK5 Phosphorylation MKK4_5 MKK4/MKK5 MAPKKK5->MKK4_5 Phosphorylation MPK3_6 MPK3/MPK6 MKK4_5->MPK3_6 Phosphorylation TF Transcription Factors MPK3_6->TF Activation DGE Defense Gene Expression TF->DGE

Caption: this compound signaling pathway in Arabidopsis.

Quantitative Data on this compound-Induced Responses

Quantitative analysis of PTI responses is crucial for understanding the sensitivity and magnitude of the plant's perception system. The following tables summarize key quantitative data related to this compound signaling in Arabidopsis thaliana.

Table 1: Elicitor Concentrations for PTI Responses

Response MeasuredElicitor ConcentrationPlant System UsedReference
Reactive Oxygen Species (ROS) Burst250 µM this compoundA. thaliana Col-0AEQ leaf discs[6]
Cytosolic Ca2+ Influx250 µM this compoundA. thaliana Col-0AEQ leaf discs[6]
MAPK Activation250 µM this compoundA. thaliana Col-0AEQ leaf discs[6]
Defense Gene Expression (Global)1,3-β-d-(Glc)6A. thaliana seedlings[2]

Table 2: Impact of CERK1 Mutation on Chitin-Induced Gene Expression

This table illustrates the critical role of CERK1 in MAMP signaling. While this data is for chitin, the complete loss of response in the cerk1 mutant is indicative of its central function, which also applies to this compound perception.[1][2]

GenotypeTreatmentNumber of Upregulated Genes (>2-fold)Number of Downregulated Genes (>2-fold)Reference
Wild-Type(GlcNAc)81,222421[1]
cerk1-1(GlcNAc)832[1]

Detailed Experimental Protocols

Reproducible and standardized methods are essential for studying PTI. The following sections provide detailed protocols for the key assays used to characterize the this compound signaling pathway.

Reactive Oxygen Species (ROS) Burst Assay

This protocol measures the rapid production of ROS upon elicitor perception using a luminol-based chemiluminescence assay.[7][8]

Workflow Diagram:

ROS_Burst_Workflow p1 1. Prepare Leaf Disks (4mm cork borer) from 4-5 week old plants p2 2. Incubate Overnight Float disks in sterile water in a 96-well plate p1->p2 p3 3. Prepare Assay Solution Luminol (B1675438) (e.g., 50 µM) and Horseradish Peroxidase (HRP, e.g., 10 µg/mL) p2->p3 p4 4. Elicitation Replace water with assay solution containing this compound (e.g., 250 µM) p3->p4 p5 5. Measurement Immediately measure luminescence over 60-90 min using a plate reader p4->p5 p6 6. Data Analysis Plot Relative Light Units (RLU) vs. Time p5->p6

Caption: Experimental workflow for the ROS burst assay.

Methodology:

  • Plant Material: Use leaves from 4-5 week old, healthy Arabidopsis thaliana plants.

  • Leaf Disk Preparation: Excised leaf disks (4 mm diameter) are prepared using a cork borer.

  • Overnight Incubation: Float one leaf disk per well in a white 96-well plate containing 100 µL of sterile water. Incubate overnight at room temperature to reduce wounding-induced ROS.

  • Elicitation: On the day of the experiment, carefully remove the water. Add 100 µL of the assay solution: 50 µM luminol and 10 µg/mL horseradish peroxidase (HRP) dissolved in water, supplemented with the desired concentration of this compound. A mock treatment (water instead of elicitor) should be used as a negative control.

  • Measurement: Immediately place the 96-well plate into a chemiluminescence-capable plate reader and measure light emission (RLU) at 1- to 2-minute intervals for at least 60 minutes.

MAPK Activation Assay

This protocol detects the activation of MAP kinases (MPK3, MPK6) via phosphorylation using immunoblotting.[9][10][11]

Workflow Diagram:

MAPK_Workflow m1 1. Seedling Treatment Treat 10-14 day old seedlings with this compound (e.g., 250 µM) for 0, 5, 15, 30 min m2 2. Harvest & Freeze Blot dry and immediately freeze in liquid nitrogen m1->m2 m3 3. Protein Extraction Grind frozen tissue and extract total proteins in Laemmli buffer m2->m3 m4 4. SDS-PAGE & Western Blot Separate proteins by electrophoresis and transfer to a PVDF membrane m3->m4 m5 5. Immunodetection Block membrane, probe with primary antibody (anti-phospho-p44/42 MAPK), then HRP-conjugated secondary antibody m4->m5 m6 6. Visualization Apply chemiluminescent substrate and image the blot. Ponceau S stain for loading control. m5->m6

Caption: Experimental workflow for the MAPK activation assay.

Methodology:

  • Plant Material: Grow Arabidopsis seedlings on ½ MS agar (B569324) plates for 10-14 days.

  • Treatment: Flood the plates with a solution of this compound (e.g., 250 µM) or a mock solution. Harvest seedlings at various time points (e.g., 0, 5, 15, 30 minutes).

  • Sample Preparation: Quickly blot the seedlings dry, flash-freeze in liquid nitrogen, and grind to a fine powder.

  • Protein Extraction: Add 2x Laemmli sample buffer directly to the ground tissue, vortex, and boil for 5-10 minutes. Centrifuge to pellet debris.

  • Immunoblotting: Separate approximately 15-20 µL of the supernatant on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Detection: Block the membrane (e.g., with 5% BSA in TBST). Incubate with a primary antibody specific for phosphorylated MAPKs (e.g., anti-phospho-p44/42 MAPK (Erk1/2), Cell Signaling Technology #4370) typically at a 1:2,000 dilution. Wash and incubate with an HRP-conjugated secondary antibody.

  • Visualization: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager. The membrane can be stained with Ponceau S before blocking to verify equal protein loading.

Cytosolic Calcium Influx Measurement

This protocol measures changes in cytosolic Ca2+ concentration using transgenic Arabidopsis lines expressing the Ca2+ sensor aequorin.[6]

Methodology:

  • Plant Material: Use leaf disks from transgenic A. thaliana plants expressing cytosolic aequorin (e.g., Col-0AEQ line).

  • Aequorin Reconstitution: Incubate leaf disks overnight in a solution containing coelenterazine (B1669285) (e.g., 5 µM) in darkness to reconstitute active aequorin.

  • Measurement: Place a single leaf disk in a luminometer cuvette. Measure baseline luminescence for 1-2 minutes.

  • Elicitation: Inject the this compound solution into the cuvette to the final desired concentration (e.g., 250 µM).

  • Data Recording: Record the resulting luminescence spike over 10-15 minutes.

  • Discharge: At the end of the measurement, inject a discharge buffer (e.g., 1 M CaCl2 in 10% ethanol) to release all remaining aequorin, allowing for normalization of the data.

Defense Gene Expression Analysis (RT-qPCR)

This protocol quantifies the transcript levels of specific defense-related genes following elicitation.[1][12]

Methodology:

  • Plant Material and Treatment: Treat 10-14 day old seedlings with this compound as described for the MAPK assay. Harvest at desired time points (e.g., 0, 30, 60 minutes).

  • RNA Extraction: Flash-freeze seedlings in liquid nitrogen and extract total RNA using a commercial kit or a Trizol-based method.

  • cDNA Synthesis: Treat RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix. Use primers specific for defense marker genes (e.g., FRK1, PAD3) and a reference gene for normalization (e.g., UBQ5, ACTIN2).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are typically presented as fold-change in expression relative to the mock-treated control at the corresponding time point.

Conclusion and Future Directions

The this compound signaling pathway in Arabidopsis thaliana represents a key component of the plant's innate immune system. The LysM-RLK CERK1 is the central perception component, initiating a downstream signaling cascade that culminates in a broad-spectrum defense response. The experimental protocols detailed herein provide a robust framework for investigating this pathway.

Future research should focus on definitively identifying the direct downstream phosphorylation targets of CERK1 upon this compound perception and exploring the potential for functional redundancy or interaction with other receptor systems under different conditions. Furthermore, elucidating the precise transcription factors activated by the terminal MAPKs in this pathway will provide a more complete picture of how MAMP perception is translated into a specific and effective defensive output. This knowledge is paramount for the rational design of agents that can prime or directly activate plant immunity for sustainable crop protection.

References

Identification of Laminarihexaose Receptors in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of laminarihexaose perception in plants. This compound, a short-chain β-1,3-glucan, acts as a microbe-associated molecular pattern (MAMP), triggering the plant's innate immune system. The identification and characterization of its receptors are crucial for understanding plant-pathogen interactions and for the development of novel disease resistance strategies.

Identified Receptors and Species Specificity

The perception of β-1,3-glucans is highly specific among different plant species, suggesting the evolution of distinct receptor systems. While some plants, like those in the Solanaceae family (Nicotiana benthamiana), primarily recognize long-chain β-1,3-glucans such as laminarin, others, particularly in the Brassicaceae family, have evolved to detect short-chain fragments like this compound.[1][2]

In the model plant Arabidopsis thaliana, the primary receptor kinase identified for the perception of short β-1,3-glucans is CERK1 (Chitin Elicitor Receptor Kinase 1) .[1] This finding is supported by studies showing that cerk1 mutants are insensitive to this compound. CERK1 is a LysM-containing receptor-like kinase (LysM-RLK) that plays a central role in the perception of various carbohydrate-based MAMPs, including chitin (B13524).[3][4] The perception of longer-chain β-glucans in other species, such as rice and N. benthamiana, appears to be independent of CERK1, indicating the presence of alternative receptor complexes.[1]

In some symbiotic interactions, such as arbuscular mycorrhiza, CERK1 is also involved in the perception of short-chain chitin oligomers, highlighting its dual role in both immunity and symbiosis.[5][6]

Quantitative Data on this compound Perception

The following table summarizes the quantitative data available for the elicitation of immune responses by this compound in plants. It is important to note that detailed binding affinity studies (e.g., determining the dissociation constant, Kd) for this compound and its receptors are still limited in the public domain.

Plant SpeciesElicitorConcentration for Immune ResponseMeasured ResponseReference
Arabidopsis thalianaThis compoundNot specifiedMAPK activation, ROS generation, gene expression[4]
Capsella rubellaThis compoundNot specifiedImmune response[1]
Brachypodium distachyonThis compound250 µMROS production[2]
Hordeum vulgareThis compound250 µMROS production[2]

Experimental Protocols

The identification and characterization of this compound receptors involve a range of molecular and biochemical techniques. Below are detailed methodologies for key experiments.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS by plant tissues upon elicitor treatment, a hallmark of PAMP-triggered immunity.

Materials:

  • Plant leaf discs or seedling tissues

  • Luminol (B1675438) solution

  • Horseradish peroxidase (HRP)

  • This compound solution

  • Microplate luminometer

Protocol:

  • Collect leaf discs (e.g., 4 mm diameter) from mature plant leaves or use whole seedlings.

  • Float the leaf discs or seedlings in sterile water overnight in a 96-well plate to allow for wound-induced ROS to subside.

  • On the day of the experiment, replace the water with the assay solution containing luminol (e.g., 100 µM) and HRP (e.g., 20 µg/mL).

  • Allow the tissues to incubate in the assay solution for at least one hour.

  • Initiate the measurement of luminescence in a microplate luminometer.

  • After a few minutes of baseline reading, add the this compound solution to the desired final concentration (e.g., 250 µM).

  • Continue to measure luminescence for at least 30-60 minutes to capture the full ROS burst.

  • Data is typically presented as relative luminescence units (RLU) over time.

Mitogen-Activated Protein Kinase (MAPK) Activation Assay

This method detects the phosphorylation of MAPKs, a key step in the downstream signaling cascade following receptor activation.

Materials:

  • Plant seedlings or protoplasts

  • This compound solution

  • Liquid nitrogen

  • Protein extraction buffer

  • Phospho-p44/42 MAPK (Erk1/2) antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Protocol:

  • Grow plant seedlings under sterile conditions.

  • Treat the seedlings with this compound solution (e.g., 250 µM) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Immediately freeze the treated tissues in liquid nitrogen.

  • Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer.

  • Determine the protein concentration of the extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody that specifically recognizes the phosphorylated form of MAPKs.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system. An increase in the band intensity corresponding to the phosphorylated MAPKs indicates activation.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with the receptor of interest, such as co-receptors or downstream signaling components.

Materials:

  • Plant tissue transiently or stably expressing a tagged version of the receptor (e.g., CERK1-GFP).

  • Co-IP buffer

  • Antibody against the tag (e.g., anti-GFP)

  • Protein A/G magnetic beads

  • Mass spectrometer

Protocol:

  • Homogenize plant tissue expressing the tagged receptor in Co-IP buffer.

  • Centrifuge to pellet cellular debris and collect the supernatant containing the protein complexes.

  • Incubate the protein extract with the antibody against the tag to allow for the formation of antibody-receptor complexes.

  • Add protein A/G magnetic beads to the mixture and incubate to capture the antibody-receptor complexes.

  • Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads.

  • Identify the co-precipitated proteins by mass spectrometry.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Arabidopsis thaliana

The perception of this compound by CERK1 in Arabidopsis initiates a signaling cascade that leads to the activation of immune responses. The following diagram illustrates the proposed pathway.

Laminarihexaose_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CERK1 CERK1 This compound->CERK1 Binding MAPK_Cascade MAPK Cascade CERK1->MAPK_Cascade Activation ROS_Production ROS Production CERK1->ROS_Production Activation Gene_Expression Immune Gene Expression MAPK_Cascade->Gene_Expression Regulation

Caption: Proposed this compound signaling pathway in Arabidopsis.

Experimental Workflow for Receptor Identification

The following diagram outlines a general workflow for the identification of novel plant receptors for carbohydrate elicitors like this compound.

Receptor_ID_Workflow Mutant_Screen Genetic Screen for Insensitive Mutants Candidate_Gene_ID Candidate Gene Identification Mutant_Screen->Candidate_Gene_ID Biochemical_Approach Biochemical Approach (e.g., Affinity Chromatography) Biochemical_Approach->Candidate_Gene_ID Gene_Cloning Gene Cloning and Sequencing Candidate_Gene_ID->Gene_Cloning Functional_Validation Functional Validation (Complementation, Knockout) Gene_Cloning->Functional_Validation Binding_Assay Ligand Binding Assay Functional_Validation->Binding_Assay

Caption: Workflow for plant receptor identification.

Future Directions

While significant progress has been made in understanding this compound perception, several areas require further investigation. The identification of receptor complexes for β-glucans in a wider range of plant species is a key priority. Elucidating the full signaling cascade downstream of receptor activation, including the identification of specific transcription factors, will provide a more complete picture of this important aspect of plant immunity. Furthermore, detailed structural studies of the receptor-ligand interaction will be invaluable for the rational design of new molecules to enhance plant disease resistance.

References

Discovery and Isolation of Laminarihexaose from Brown Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laminarihexaose, a β-glucan oligosaccharide derived from brown algae, is a molecule of significant interest in biomedical research and drug development due to its diverse biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the enzymatic production of this hexasaccharide from laminarin, its purification to homogeneity, and the subsequent signaling pathways it activates, offering a comprehensive resource for researchers in the field.

Introduction: The Promise of this compound

Brown algae, particularly species of the Laminaria genus, are a rich source of the storage polysaccharide laminarin.[1][2] This β-glucan, composed primarily of β-1,3-linked glucose residues with some β-1,6 branches, serves as the precursor for a range of bioactive oligosaccharides.[1][3] Among these, this compound, a hexamer of glucose with β-1,3 linkages, has emerged as a molecule with potent immunomodulatory and other biological effects. Its defined structure and size allow for precise studies of its mechanism of action, making it a valuable tool in drug discovery and development. This guide outlines the key methodologies for the successful isolation and study of this compound.

Enzymatic Production of this compound from Laminarin

The controlled enzymatic hydrolysis of laminarin is the preferred method for producing this compound, as it offers high specificity and mild reaction conditions compared to chemical hydrolysis.[3] The choice of enzyme is critical for maximizing the yield of the desired hexasaccharide.

Key Enzymes in Laminarin Hydrolysis

Endo-1,3-β-glucanases (laminarinases, EC 3.2.1.39) are the primary enzymes used for the depolymerization of laminarin.[3][4] These enzymes randomly cleave the internal β-1,3-glycosidic bonds of the laminarin polymer, releasing a mixture of laminari-oligosaccharides of varying degrees of polymerization (DP).[3][4]

Recent research has identified specific endo-1,3-β-glucanases with a preference for producing smaller oligosaccharides. For instance, an enzyme isolated from the scallop Chlamys farreri has shown a higher hydrolytic activity towards this compound than laminarin itself, suggesting its potential utility in the targeted production of this hexasaccharide.[5][6] Similarly, an endo-β-1,3-glucanase from Penicillium expansum has been characterized for its ability to hydrolyze laminarin into smaller oligosaccharides.[4]

Experimental Protocol: Enzymatic Hydrolysis of Laminarin

This protocol provides a general framework for the enzymatic production of this compound. Optimization of specific parameters (e.g., enzyme concentration, incubation time) is recommended for different enzyme sources and laminarin preparations.

Materials:

  • Laminarin from Laminaria digitata

  • Endo-1,3-β-glucanase (e.g., from Trichoderma sp. or a recombinant source with known specificity)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • Tris-HCl buffer (1 M, pH 8.0) for reaction termination

  • Heating block or water bath

  • Centrifuge

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) solution of laminarin in 50 mM sodium acetate buffer (pH 5.0). Stir until fully dissolved. Gentle heating may be applied if necessary.

  • Enzyme Addition: Add the endo-1,3-β-glucanase to the laminarin solution. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 1:100 (enzyme:substrate, w/w) is common.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37-50°C) with gentle agitation. Monitor the reaction progress over time (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots.

  • Reaction Termination: Stop the reaction by adding 1 M Tris-HCl buffer (pH 8.0) to inactivate the enzyme or by heating the reaction mixture to 100°C for 10 minutes.

  • Clarification: Centrifuge the reaction mixture at 10,000 x g for 15 minutes to pellet any insoluble material. Collect the supernatant containing the laminari-oligosaccharides.

Purification of this compound

Following enzymatic hydrolysis, a mixture of oligosaccharides with varying DPs will be present. A multi-step purification strategy is required to isolate this compound to a high degree of purity.

Purification Workflow

A combination of size-exclusion chromatography (SEC) and high-performance anion-exchange chromatography (HPAEC) is a robust method for the purification of neutral oligosaccharides like this compound.[7][8]

experimental_workflow cluster_extraction Extraction & Hydrolysis cluster_purification Purification cluster_analysis Analysis Brown_Algae Brown Algae (e.g., Laminaria digitata) Laminarin_Extraction Laminarin Extraction Brown_Algae->Laminarin_Extraction Enzymatic_Hydrolysis Enzymatic Hydrolysis Laminarin_Extraction->Enzymatic_Hydrolysis SEC Size-Exclusion Chromatography (SEC) Enzymatic_Hydrolysis->SEC Oligosaccharide Mixture HPAEC High-Performance Anion-Exchange Chromatography (HPAEC) SEC->HPAEC Characterization Structural Characterization (MS, NMR) HPAEC->Characterization Pure this compound

Caption: Experimental workflow for the production and purification of this compound.

Experimental Protocols

3.2.1. Size-Exclusion Chromatography (SEC)

Materials:

  • SEC column (e.g., Bio-Gel P-6 or Superdex 30)

  • Deionized water (mobile phase)

  • Fraction collector

  • Refractive index (RI) detector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with deionized water at a constant flow rate (e.g., 0.5 mL/min).

  • Sample Loading: Load the supernatant from the enzymatic hydrolysis onto the column.

  • Elution and Fractionation: Elute the oligosaccharides with deionized water and collect fractions. Monitor the elution profile using an RI detector.

  • Fraction Analysis: Analyze the collected fractions for the presence of this compound using techniques such as thin-layer chromatography (TLC) or mass spectrometry. Pool the fractions containing the desired hexasaccharide.

3.2.2. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

For higher resolution and purity, HPAEC-PAD is an excellent method for separating neutral oligosaccharides.[7][8]

Materials:

  • HPAEC system with a PAD detector

  • Anion-exchange column (e.g., CarboPac PA1 or PA100)

  • Mobile phases: Deionized water, Sodium hydroxide (B78521) solution, Sodium acetate solution

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions.

  • Sample Injection: Inject the this compound-containing fractions from the SEC step.

  • Gradient Elution: Apply a gradient of sodium acetate in a sodium hydroxide solution to elute the bound oligosaccharides. The specific gradient will depend on the column and the complexity of the sample.

  • Detection and Fraction Collection: Detect the eluting oligosaccharides using the PAD. Collect the peak corresponding to this compound.

  • Desalting: Desalt the collected fractions using a suitable method, such as solid-phase extraction or dialysis.

Structural Characterization and Quantitative Data

The purity and structure of the isolated this compound should be confirmed using analytical techniques.

Mass Spectrometry and NMR
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of this compound (C36H62O31, MW: 990.86 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the glycosidic linkages and the anomeric configuration of the glucose units, confirming the β-1,3-linked structure of this compound.

Quantitative Data

The yield of this compound is dependent on the brown algal species, the laminarin extraction method, and the specifics of the enzymatic hydrolysis. While precise yields for this compound are not extensively reported, the following table provides an overview of laminarin content in various brown algae and the products of its hydrolysis.

Brown Alga SpeciesLaminarin Content (% dry weight)Enzymatic Hydrolysis ProductsReference
Laminaria digitataUp to 35%Glucose, Laminaribiose, Laminaritriose, etc.[1]
Laminaria hyperboreaVariableOligosaccharides of varying DP[1]
Saccharina latissimaVariableOligosaccharides of varying DP[1]
Laminaria japonica3.9-11.6%Reducing sugars[9]

Note: The specific yield of this compound requires optimization of the enzymatic hydrolysis and subsequent purification steps.

Biological Activity and Signaling Pathways

This compound and other β-glucans are known to interact with pattern recognition receptors (PRRs) on immune cells, leading to the activation of downstream signaling pathways.

Dectin-1: The Primary Receptor for β-Glucans

Dectin-1, a C-type lectin receptor expressed on myeloid cells such as macrophages, dendritic cells, and neutrophils, is a key receptor for β-1,3-glucans.[10][11] The binding of laminarin and its oligosaccharides, including this compound, to Dectin-1 initiates a signaling cascade that leads to various cellular responses.[12][13]

Downstream Signaling Cascade

The activation of Dectin-1 by this compound triggers a signaling pathway involving the spleen tyrosine kinase (Syk) and the caspase recruitment domain-containing protein 9 (CARD9). This ultimately leads to the activation of transcription factors such as NF-κB and AP-1, which regulate the expression of genes involved in inflammation, phagocytosis, and the production of reactive oxygen species (ROS).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound Dectin1 Dectin-1 Receptor This compound->Dectin1 Binding Syk Syk Dectin1->Syk Phosphorylation CARD9_Complex CARD9-Bcl10-MALT1 Complex Syk->CARD9_Complex TAK1 TAK1 CARD9_Complex->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPK_Pathway MAPK Pathway (JNK, p38, ERK) TAK1->MAPK_Pathway NFkB NF-κB IKK_Complex->NFkB Activation AP1 AP-1 MAPK_Pathway->AP1 Activation Gene_Expression Gene Expression NFkB->Gene_Expression AP1->Gene_Expression Cytokines Pro-inflammatory Cytokines Gene_Expression->Cytokines Phagocytosis Phagocytosis Gene_Expression->Phagocytosis ROS ROS Production Gene_Expression->ROS

Caption: Dectin-1 signaling pathway activated by this compound.

Conclusion

The discovery and isolation of this compound from brown algae represent a significant advancement in the study of bioactive carbohydrates. The methodologies outlined in this guide, from enzymatic production and purification to the elucidation of its signaling pathways, provide a solid foundation for researchers to explore the therapeutic potential of this promising oligosaccharide. Further research into optimizing the production of this compound and a deeper understanding of its interactions with various cellular receptors will undoubtedly pave the way for novel drug development strategies.

References

Laminarihexaose: A Key Modulator of Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Laminarihexaose, a β-1,3-glucan oligosaccharide, is emerging as a significant player in the field of immunology, particularly in the activation of the innate immune system. As a pathogen-associated molecular pattern (PAMP), it is recognized by specific pattern recognition receptors (PRRs) on immune cells, triggering a cascade of signaling events that culminate in a robust immune response. This technical guide provides a comprehensive overview of the role of this compound in innate immunity, focusing on its mechanism of action, interaction with key immune receptors, and its effects on various immune cells. The guide is intended to serve as a valuable resource for researchers and professionals involved in immunology and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of this fascinating molecule.

Introduction to this compound and Innate Immunity

The innate immune system constitutes the first line of defense against invading pathogens. It relies on a germline-encoded set of PRRs that recognize conserved molecular structures on microorganisms, known as PAMPs. β-glucans, major components of fungal cell walls, are a well-characterized class of PAMPs. This compound is a soluble oligosaccharide consisting of six glucose units linked by β-1,3-glycosidic bonds. While larger particulate β-glucans are known to be potent immune activators, soluble oligosaccharides like this compound have been shown to possess more nuanced immunomodulatory properties, acting as both agonists and antagonists of immune responses depending on the context and their presentation.

Mechanism of Action: Dectin-1 Signaling

The primary receptor for β-1,3-glucans, including this compound, is Dectin-1 (Dendritic cell-associated C-type lectin-1), a type II transmembrane receptor expressed predominantly on myeloid cells such as macrophages, dendritic cells, and neutrophils. The binding of this compound to Dectin-1 initiates a signaling cascade that is crucial for the orchestration of the innate immune response.

While this compound on its own may not bind effectively to Dectin-1, its activity is significantly enhanced when presented in a multivalent form, such as when conjugated to a protein carrier.[1] This multivalent binding is thought to induce receptor clustering, a critical step for signal transduction. Upon ligand binding and clustering, the immunoreceptor tyrosine-based activation motif (ITAM)-like motif in the cytoplasmic tail of Dectin-1 is phosphorylated by Src family kinases. This phosphorylation event creates a docking site for the spleen tyrosine kinase (Syk).

The recruitment and activation of Syk trigger two major downstream signaling pathways: the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and the MAPK (mitogen-activated protein kinase) pathway.

Dectin1_Signaling Dectin1 Dectin1 Src Src Dectin1->Src Phosphorylation Syk Syk Dectin1->Syk Recruitment & Activation Src->Dectin1 CARD9_Complex CARD9_Complex Syk->CARD9_Complex TAK1 TAK1 CARD9_Complex->TAK1 IKK_Complex IKK_Complex TAK1->IKK_Complex MAPK_Cascade MAPK_Cascade TAK1->MAPK_Cascade IkappaB IkappaB IKK_Complex->IkappaB Phosphorylation NFkappaB NFkappaB IkappaB->NFkappaB Release Gene_Expression Gene_Expression NFkappaB->Gene_Expression Translocation AP1 AP1 MAPK_Cascade->AP1 Activation AP1->Gene_Expression Translocation

NF-κB Pathway Activation

The CARD9-Bcl10-MALT1 complex acts as a scaffold downstream of Syk, leading to the activation of the TAK1 kinase. TAK1, in turn, activates the IKK complex, which phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB acts as a transcription factor, inducing the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

MAPK Pathway Activation

TAK1 also activates the MAPK cascade, which involves a series of protein kinases that phosphorylate and activate one another. The three main MAPK pathways are the extracellular signal-regulated kinase (ERK) pathway, the c-Jun N-terminal kinase (JNK) pathway, and the p38 MAPK pathway. The activation of these pathways leads to the phosphorylation and activation of various transcription factors, including AP-1 (activator protein-1), which also translocates to the nucleus to induce the expression of pro-inflammatory genes.

Immunomodulatory Effects on Innate Immune Cells

This compound, through the activation of Dectin-1 signaling, exerts a profound influence on the function of various innate immune cells.

Macrophages

Macrophages are key players in the innate immune response, responsible for phagocytosis, antigen presentation, and the production of cytokines. This compound has been shown to activate macrophages, leading to:

  • Enhanced Phagocytosis: Increased engulfment of pathogens and cellular debris.

  • Cytokine Production: Secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

  • Upregulation of Co-stimulatory Molecules: Increased expression of molecules like CD80 and CD86, which are essential for the activation of T cells and bridging the innate and adaptive immune responses.

Natural Killer (NK) Cells

NK cells are cytotoxic lymphocytes that play a critical role in the early defense against viral infections and cancer. This compound can enhance the cytotoxic activity of NK cells, leading to more efficient killing of target cells.[2] This is often associated with increased production of interferon-gamma (IFN-γ) and the release of cytotoxic granules containing perforin (B1180081) and granzymes.[2]

Dendritic Cells (DCs)

DCs are the most potent antigen-presenting cells (APCs) and are crucial for initiating adaptive immune responses. This compound can promote the maturation of DCs, a process characterized by:

  • Upregulation of MHC Molecules: Increased expression of both MHC class I and class II molecules for enhanced antigen presentation.

  • Increased Expression of Co-stimulatory Molecules: Upregulation of CD80, CD86, and CD40, which provide the necessary second signal for T cell activation.

  • Cytokine Secretion: Production of cytokines such as IL-12, which is critical for the differentiation of naive T cells into Th1 cells.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of laminarin and its derivatives on innate immune responses. It is important to note that the activity of these β-glucans can vary depending on their purity, molecular weight, and degree of branching.

ParameterLigandReceptorValueCell TypeReference
Binding Affinity (KD) Laminarin (4-4.8 kDa)Human Dectin-10.205 - 0.998 µg/mLRecombinant[3]
Laminarin (4-4.8 kDa)Mouse Dectin-10.162 - 1.170 µg/mLRecombinant[3]
This compoundDectin-1Ineffective binding aloneRecombinant[1]
Multivalent this compoundDectin-1Strong affinityRecombinant[1]
CytokineLigand (Concentration)Fold Increase / ConcentrationCell LineReference
TNF-α Laminarin (1000 µg/mL)~1500 pg/mLRAW 264.7[3]
Laminarin (1000 µg/mL)~200 pg/mLTHP-1[3]
IL-12 Laminarin (high dose)Significant increase in serumImmunosuppressed mice[2]
IFN-γ Laminarin (high dose)Significant increase in serumImmunosuppressed mice[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the immunomodulatory effects of this compound.

Preparation of this compound Solution
  • Reconstitution: Dissolve this compound powder in sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium to a desired stock concentration (e.g., 10 mg/mL).

  • Sterilization: Filter the solution through a 0.22 µm syringe filter to ensure sterility.

  • Storage: Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Macrophage_Activation_Workflow cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed RAW 264.7 macrophages in a 96-well plate Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Treat_Cells Treat cells with varying concentrations of this compound Incubate_1->Treat_Cells Controls Include positive (LPS) and negative (medium) controls Incubate_2 Incubate for 24 hours Treat_Cells->Incubate_2 Collect_Supernatant Collect supernatant for cytokine analysis (ELISA) Incubate_2->Collect_Supernatant Lyse_Cells Lyse cells for protein/RNA analysis Incubate_2->Lyse_Cells Analyze_Markers Analyze cell surface markers by flow cytometry Incubate_2->Analyze_Markers

Macrophage Activation Assay
  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 104 cells/well in complete DMEM medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 µg/mL). Include a positive control (LPS, 1 µg/mL) and a negative control (medium alone).

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for cytokine analysis.

  • Cytokine Analysis: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability (Optional): The remaining cells can be used to assess viability using an MTT or similar assay to ensure the observed effects are not due to cytotoxicity.

  • Flow Cytometry (Optional): To analyze the expression of cell surface markers, gently scrape the cells, wash with PBS, and stain with fluorescently labeled antibodies against CD80, CD86, and MHC class II. Analyze the cells using a flow cytometer.

NK Cell Cytotoxicity Assay
  • Target Cell Labeling: Label target cells (e.g., K562) with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.

  • Effector Cell Preparation: Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs) or use an NK cell line (e.g., NK-92).

  • Co-culture: Co-culture the labeled target cells with effector NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well V-bottom plate in the presence or absence of this compound (e.g., 50 µg/mL).

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Measurement of Target Cell Lysis: Centrifuge the plate and transfer the supernatant to a new 96-well plate. Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader.

  • Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release: Target cells incubated with medium alone.

    • Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).

NK_Cell_Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_coculture Co-culture cluster_analysis Analysis Label_Target Label K562 target cells with Calcein-AM Mix_Cells Co-culture target and effector cells at various E:T ratios Label_Target->Mix_Cells Prepare_Effector Prepare NK effector cells Prepare_Effector->Mix_Cells Add_this compound Add this compound to treatment wells Incubate Incubate for 4 hours Mix_Cells->Incubate Measure_Fluorescence Measure Calcein-AM release in supernatant Incubate->Measure_Fluorescence Calculate_Lysis Calculate percentage of specific lysis Measure_Fluorescence->Calculate_Lysis

Dendritic Cell Maturation Assay
  • Generation of Immature DCs: Generate monocyte-derived DCs (mo-DCs) by culturing human PBMCs with GM-CSF and IL-4 for 5-6 days.

  • Treatment: On day 6, treat the immature DCs with this compound (e.g., 100 µg/mL) for 48 hours. Include a positive control (e.g., a cytokine cocktail of TNF-α, IL-1β, IL-6, and PGE2) and a negative control (medium alone).

  • Phenotypic Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against maturation markers such as CD83, CD86, CD80, and HLA-DR. Analyze the expression of these markers by flow cytometry.

  • Functional Analysis (Mixed Lymphocyte Reaction): Co-culture the treated DCs with allogeneic naive T cells. After 3-5 days, assess T cell proliferation by measuring the incorporation of 3H-thymidine or using a CFSE dilution assay.

  • Cytokine Production: Collect the supernatant from the DC cultures and measure the concentration of IL-12p70 using ELISA.

Conclusion

This compound represents a promising immunomodulatory agent with the potential for therapeutic applications in various fields, including vaccine adjuvants, cancer immunotherapy, and the treatment of infectious diseases. Its ability to activate key innate immune cells through the Dectin-1 signaling pathway highlights its importance as a PAMP. The detailed experimental protocols and quantitative data provided in this guide are intended to empower researchers to further explore the intricate role of this compound in innate immunity and to unlock its full therapeutic potential. Further research is warranted to fully elucidate the structure-activity relationship of this compound and to optimize its delivery and formulation for clinical applications.

References

Laminarihexaose: A Technical Guide to its Natural Sources, Occurrence, and Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose, a β-glucan oligosaccharide composed of six glucose units linked primarily by β-1,3 glycosidic bonds, has garnered significant interest within the scientific community. Its potential applications in drug development and various biotechnological fields stem from its diverse biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its occurrence, and the methodologies for its extraction and production.

Natural Occurrence and Sources

This compound is not typically found as a free oligosaccharide in nature. Instead, it is a constituent of the larger polysaccharide, laminarin . Laminarin is a primary storage glucan found in a variety of organisms, most notably brown algae (Phaeophyceae), but also in some fungi and bacteria. The abundance of laminarin, and by extension the potential yield of this compound, varies significantly depending on the species, geographical location, and seasonal conditions.

Brown Algae: The Primary Source

Brown algae are the most abundant and commercially viable source of laminarin. The laminarin content in different species of brown algae can range from as low as 0.03% to as high as 35% of the dry weight. This variability is influenced by factors such as species, season, and habitat.

Table 1: Laminarin Content in Various Brown Algae Species

Algal SpeciesLaminarin Content (% of Dry Weight)Reference(s)
Laminaria digitataUp to 32%[1]
Laminaria hyperboreaUp to 6.24%[2]
Saccharina latissima0.12 - 0.93 mg/g[1]
Fucus serratus0.12 - 0.93 mg/g[1]
Fucus vesiculosus0.12 - 0.93 mg/g[1]
Ascophyllum nodosum5.82%[2]
Sargassum mcclureiUp to 1.2%[2]
Pelvetia canaliculata0.03%[2]

Production of this compound

The production of this compound involves a two-step process: the extraction of the parent polysaccharide, laminarin, from its natural source, followed by the controlled hydrolysis of laminarin to yield oligosaccharides of the desired degree of polymerization.

Extraction of Laminarin from Brown Algae

Several methods have been developed for the extraction of laminarin from brown algae. The choice of method can influence the yield and purity of the extracted laminarin.

Experimental Protocol: Acid Extraction of Laminarin from Laminaria digitata

This protocol is adapted from methodologies described in the literature.

1. Pre-treatment of Algal Biomass:

  • Freshly harvested Laminaria digitata is washed thoroughly with seawater and then freshwater to remove epiphytes, salt, and other debris.
  • The cleaned seaweed is then dried in an oven at 60°C to a constant weight.
  • The dried biomass is milled into a fine powder (e.g., to pass through a 1 mm sieve).

2. Acid Extraction:

  • The powdered seaweed is suspended in a dilute acid solution (e.g., 0.1 M HCl) at a solid-to-liquid ratio of 1:20 (w/v).
  • The suspension is heated to 70°C and stirred continuously for 2 hours.
  • After extraction, the mixture is cooled to room temperature and centrifuged at 5000 x g for 20 minutes to separate the solid residue.
  • The supernatant, containing the dissolved laminarin, is collected.

3. Precipitation and Purification of Laminarin:

  • The pH of the supernatant is neutralized with a base (e.g., 1 M NaOH).
  • Laminarin is precipitated by adding ethanol (B145695) to the supernatant to a final concentration of 80% (v/v). The mixture is left overnight at 4°C to allow for complete precipitation.
  • The precipitate is collected by centrifugation at 5000 x g for 20 minutes.
  • The crude laminarin pellet is washed with 95% ethanol and then diethyl ether to remove residual water and lipids, and finally dried.

Enzymatic Hydrolysis of Laminarin to this compound

Controlled enzymatic hydrolysis is the preferred method for producing this compound from laminarin, as it offers high specificity and milder reaction conditions compared to acid hydrolysis. The key enzymes used are endo-β-1,3-glucanases (laminarinases).

Experimental Protocol: Enzymatic Production of Laminarin Oligosaccharides

1. Substrate Preparation:

  • A solution of purified laminarin (e.g., 1% w/v) is prepared in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

2. Enzymatic Reaction:

  • A specific endo-β-1,3-glucanase is added to the laminarin solution. The enzyme-to-substrate ratio needs to be optimized to control the degree of hydrolysis and maximize the yield of this compound.
  • The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 40-50°C) with gentle agitation.
  • The reaction is monitored over time by taking aliquots and analyzing the product distribution using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3. Reaction Termination:

  • Once the desired product profile is achieved (i.e., a significant peak corresponding to a degree of polymerization of 6), the reaction is terminated by heating the mixture to 100°C for 10 minutes to denature the enzyme.

Purification of this compound

The product of the enzymatic hydrolysis is a mixture of oligosaccharides of varying lengths. Size-exclusion chromatography (SEC) is a widely used technique for separating and purifying this compound from this mixture.

Experimental Protocol: Purification of this compound by Size-Exclusion Chromatography

1. Sample Preparation:

  • The terminated enzymatic reaction mixture is centrifuged to remove any precipitate, and the supernatant is filtered through a 0.22 µm filter.

2. Chromatographic Separation:

  • A size-exclusion chromatography column (e.g., Bio-Gel P-2 or Sephadex G-25) is equilibrated with a suitable mobile phase (e.g., deionized water or a volatile buffer like ammonium (B1175870) bicarbonate).
  • The filtered sample is loaded onto the column.
  • The oligosaccharides are eluted with the mobile phase at a constant flow rate.
  • Fractions are collected, and the elution profile is monitored using a refractive index (RI) detector.

3. Fraction Analysis and Pooling:

  • The collected fractions are analyzed by HPLC or mass spectrometry to identify those containing pure this compound.
  • The fractions containing the desired product are pooled and lyophilized to obtain pure this compound powder.

Biosynthesis of Laminarin (Putative Pathway)

The precise signaling and biosynthetic pathways for laminarin in brown algae are not as well-elucidated as in some other organisms. However, the fundamental mechanism is understood to be the sequential addition of glucose units from a nucleotide sugar donor, UDP-glucose, to a growing β-1,3-glucan chain. This process is catalyzed by a β-1,3-glucan synthase enzyme. The following diagram illustrates a putative pathway for laminarin biosynthesis in brown algae, based on the general understanding of β-glucan synthesis in eukaryotes.

laminarin_biosynthesis cluster_cytoplasm Cytoplasm cluster_cell_membrane Cell Membrane cluster_extracellular Storage Vacuole / Extracellular Space UDP_Glucose UDP-Glucose Glucan_Synthase β-1,3-Glucan Synthase (Transmembrane Enzyme) UDP_Glucose->Glucan_Synthase Substrate Glucose_1_P Glucose-1-Phosphate UDP_Glucose_Pyrophosphorylase UDP-Glucose Pyrophosphorylase Glucose_1_P->UDP_Glucose_Pyrophosphorylase UTP UTP UTP->UDP_Glucose_Pyrophosphorylase PPi PPi UDP_Glucose_Pyrophosphorylase->UDP_Glucose UDP_Glucose_Pyrophosphorylase->PPi Laminarin_Chain Growing Laminarin Chain (β-1,3-glucan) Glucan_Synthase->Laminarin_Chain Elongation Glucose Glucose Glucose->Glucan_Synthase Primer (optional)

Caption: Putative biosynthetic pathway of laminarin in brown algae.

Experimental Workflow and Logical Relationships

The overall process of obtaining this compound from its natural source involves a series of sequential steps, each with a specific purpose. The following diagram illustrates the logical workflow from raw material to the final purified product.

laminarihexaose_workflow Raw_Material Brown Algae (e.g., Laminaria digitata) Pre_Treatment Washing, Drying, Milling Raw_Material->Pre_Treatment Extraction Acid or Enzyme-Assisted Extraction Pre_Treatment->Extraction Crude_Laminarin Crude Laminarin Extract Extraction->Crude_Laminarin Purification_1 Ethanol Precipitation & Washing Crude_Laminarin->Purification_1 Purified_Laminarin Purified Laminarin Purification_1->Purified_Laminarin Hydrolysis Enzymatic Hydrolysis (endo-β-1,3-glucanase) Purified_Laminarin->Hydrolysis Oligosaccharide_Mixture Mixture of Laminarin Oligosaccharides Hydrolysis->Oligosaccharide_Mixture Purification_2 Size-Exclusion Chromatography (SEC) Oligosaccharide_Mixture->Purification_2 This compound Purified this compound Purification_2->this compound

Caption: Workflow for the production of this compound.

Conclusion

This compound, derived from the abundant natural polysaccharide laminarin found in brown algae, represents a promising bioactive compound for various applications. This guide has provided a comprehensive overview of its sources, methods for its production and purification, and a putative biosynthetic pathway. The detailed protocols and workflows serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and biotechnology, facilitating further investigation and utilization of this important oligosaccharide.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Laminarin in Marine Algae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarin, a β-1,3-glucan with β-1,6-branching, is a primary energy storage polysaccharide in brown algae (Phaeophyceae) and diatoms.[1][2][3] Its accumulation and degradation are central to the carbon cycle in marine ecosystems. Beyond its ecological significance, laminarin and its derivatives have garnered considerable attention in the pharmaceutical and nutraceutical industries for their diverse bioactive properties, including antitumor, anti-inflammatory, antioxidant, and immunomodulatory effects.[3] This technical guide provides a comprehensive overview of the laminarin biosynthesis pathway in marine algae, with a focus on the key enzymes, their kinetic properties, and detailed experimental protocols for their study.

The Core Biosynthesis Pathway of Laminarin

The synthesis of laminarin originates from glucose-6-phosphate (G6P), a product of photosynthesis. The pathway involves a series of enzymatic reactions that activate glucose and polymerize it into the final branched laminarin structure. The core pathway is localized within the cytoplasm, with the final polymerization and storage occurring in vacuoles.[4]

The key enzymatic steps are:

  • Isomerization of Glucose-6-Phosphate (G6P) to Glucose-1-Phosphate (G1P): This reversible reaction is catalyzed by Phosphoglucomutase (PGM) .

  • Activation of Glucose-1-Phosphate (G1P): UDP-glucose pyrophosphorylase (UGPase) catalyzes the reaction of G1P with Uridine triphosphate (UTP) to produce UDP-glucose, the activated glucose donor for laminarin synthesis.

  • Elongation of the β-1,3-Glucan Chain: β-1,3-glucan synthase (BGS) transfers glucose from UDP-glucose to a growing chain, forming the linear β-1,3-glucan backbone of laminarin. This enzyme is located in the tonoplast (vacuolar membrane).[4][5]

  • Branching of the Glucan Chain: β-1,6-transglycosylase (BGT) creates β-1,6-glycosidic linkages, introducing branches to the linear β-1,3-glucan chain.

Diagram of the Laminarin Biosynthesis Pathway

Laminarin_Biosynthesis cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole G6P Glucose-6-Phosphate G1P Glucose-1-Phosphate G6P->G1P Phosphoglucomutase (PGM) UDP_G UDP-Glucose G1P->UDP_G UDP-Glucose Pyrophosphorylase (UGPase) Laminarin_linear Linear β-1,3-Glucan UDP_G->Laminarin_linear β-1,3-Glucan Synthase (BGS) (Tonoplast) Laminarin_branched Laminarin (Branched β-1,3/1,6-Glucan) Laminarin_linear->Laminarin_branched β-1,6-Transglycosylase (BGT)

Caption: Overview of the laminarin biosynthesis pathway.

Quantitative Data on Biosynthetic Enzymes and Laminarin Content

The efficiency of the laminarin biosynthesis pathway is determined by the kinetic properties of its enzymes and the cellular concentration of substrates and products.

Table 1: Kinetic Parameters of Laminarin Biosynthesis Enzymes in Marine Algae

EnzymeOrganism/SourceSubstrateK_m_V_max_Reference
Phosphoglucomutase (PGM)Metagenome of Laminaria digitataGlucose-1-Phosphate0.5314 mM644.7 mM min⁻¹ mg⁻¹
UDP-Glucose Pyrophosphorylase (UGPase)Phaeodactylum tricornutumGlucose-1-Phosphate0.08 mM11.5 µmol min⁻¹ mg⁻¹
UDP-Glucose Pyrophosphorylase (UGPase)Phaeodactylum tricornutumUTP0.05 mM10.8 µmol min⁻¹ mg⁻¹
β-1,3-Glucanase (for degradation)Trichoderma asperellumLaminarin0.087 mg/mL0.246 U/min[6]
β-1,3-Glucanase (for degradation)Trichoderma koningiiLaminarin0.148 mg/mL0.159 U/min[7]

Table 2: Laminarin Content in Various Brown Algae Species

Algal SpeciesLaminarin Content (% dry weight)Reference
Pelvetia canaliculata0.03[8]
Ascophyllum nodosum5.82[8]
Laminaria hyperborea6.24[8]
Sargassum mcclurei1.20[8]
Laminaria digitataup to 32[1]
Fucus spiralis0.03[1]
Saccharina latissima0.012 - 0.093[1]
Fucus serratus0.012 - 0.093[1]
Fucus vesiculosus0.012 - 0.093[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for studying the laminarin biosynthesis pathway.

Protocol 1: Assay for Phosphoglucomutase (PGM) Activity

This protocol is adapted from a coupled enzyme assay where the product of the PGM reaction, glucose-6-phosphate, is used by a indicator enzyme to produce a measurable product.

Diagram of PGM Activity Assay Workflow

PGM_Assay_Workflow start Start: Algal Extract (Source of PGM) reaction_mix Prepare Reaction Mixture: - Tris-HCl buffer (pH 8.0) - MgCl₂ - NADP⁺ - Glucose-1,6-bisphosphate (cofactor) - Glucose-6-phosphate dehydrogenase (coupling enzyme) start->reaction_mix add_substrate Initiate Reaction: Add Glucose-1-Phosphate (G1P) reaction_mix->add_substrate incubation Incubate at Optimal Temperature (e.g., 25-37°C) add_substrate->incubation measurement Monitor NADPH production: Spectrophotometrically at 340 nm incubation->measurement calculation Calculate PGM Activity: (μmol NADPH / min / mg protein) measurement->calculation

Caption: Workflow for the PGM coupled enzyme assay.

Methodology:

  • Enzyme Extraction:

    • Homogenize fresh or frozen algal tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.

    • The resulting supernatant is the crude enzyme extract.

  • Reaction Mixture Preparation (per assay):

    • 50 mM Tris-HCl buffer, pH 8.0

    • 10 mM MgCl₂

    • 1 mM NADP⁺

    • 0.1 mM Glucose-1,6-bisphosphate

    • 0.5 U Glucose-6-phosphate dehydrogenase

  • Assay Procedure:

    • In a microplate well or cuvette, combine the reaction mixture and the algal enzyme extract.

    • Initiate the reaction by adding the substrate, Glucose-1-Phosphate (G1P), to a final concentration of 1 mM.

    • Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. This change in absorbance corresponds to the production of NADPH.

  • Calculation of Activity:

    • The rate of NADPH formation is calculated using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹).

    • Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Protocol 2: Assay for β-1,3-Glucan Synthase (BGS) Activity

This assay measures the incorporation of radiolabeled glucose from UDP-[¹⁴C]-glucose into a growing β-1,3-glucan chain.

Diagram of BGS Activity Assay Workflow

BGS_Assay_Workflow start Start: Microsomal Fraction (Source of BGS) reaction_mix Prepare Reaction Mixture: - Buffer (e.g., HEPES, pH 7.0) - Activators (e.g., GTPγS) - Acceptor (e.g., cellobiose) start->reaction_mix add_substrate Initiate Reaction: Add UDP-[¹⁴C]-Glucose reaction_mix->add_substrate incubation Incubate at Optimal Temperature (e.g., 25-30°C) add_substrate->incubation stop_reaction Stop Reaction: Add ethanol (B145695) or heat incubation->stop_reaction precipitate Precipitate and Wash Glucan Product stop_reaction->precipitate measurement Quantify Radioactivity: Scintillation Counting precipitate->measurement calculation Calculate BGS Activity: (nmol glucose incorporated / min / mg protein) measurement->calculation

Caption: Workflow for the BGS radioactive assay.

Methodology:

  • Enzyme Preparation (Microsomal Fraction):

    • Homogenize algal cells in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction, which is enriched in membrane-bound enzymes like BGS.

  • Reaction Mixture Preparation (per assay):

    • 50 mM HEPES buffer, pH 7.0

    • 10 µM GTPγS (a non-hydrolyzable GTP analog that can activate some glucan synthases)

    • 10 mM Cellobiose (as a primer)

  • Assay Procedure:

    • Combine the reaction mixture with the microsomal fraction.

    • Start the reaction by adding UDP-[¹⁴C]-glucose.

    • Incubate at the optimal temperature (e.g., 25-30°C) for a defined period.

    • Terminate the reaction by adding hot ethanol or by boiling.

    • The resulting insoluble radiolabeled glucan is collected by filtration or centrifugation, followed by washing to remove unincorporated UDP-[¹⁴C]-glucose.

  • Quantification and Activity Calculation:

    • The radioactivity of the washed glucan product is measured using a scintillation counter.

    • The amount of incorporated glucose is calculated based on the specific activity of the UDP-[¹⁴C]-glucose.

    • BGS activity is expressed as nmol of glucose incorporated per minute per milligram of protein.

Conclusion

The biosynthesis of laminarin is a fundamental metabolic process in many marine algae, with implications for both marine ecology and biotechnology. A thorough understanding of this pathway, including the kinetic properties of the involved enzymes, is essential for harnessing the potential of these organisms for the production of valuable bioactive compounds. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate and manipulate this important biosynthetic pathway. Further research is needed to fully characterize the kinetic parameters of all the enzymes in the pathway from a wider range of marine algal species.

References

The Role of Laminarihexaose in Cell Wall Biology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Laminarihexaose, a β-1,3-glucan oligosaccharide, plays a pivotal role in the intricate communication between plants and microbes. Arising from the breakdown of larger glucan polymers found in fungal and oomycete cell walls, it functions as a key signaling molecule. In plants, this compound is recognized as a Microbe-Associated Molecular Pattern (MAMP), triggering a sophisticated cascade of defense responses known as Pattern-Triggered Immunity (PTI). This guide provides an in-depth technical overview of the function of this compound, detailing its perception by plant cells, the subsequent signaling pathways, its relevance to fungal cell wall dynamics, and its potential applications in research and drug development. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to this compound and Cell Wall Biology

The cell wall is a dynamic and essential structure for both plants and fungi, providing structural support, defining cell shape, and mediating interactions with the environment. In fungi, the cell wall is a crucial barrier, primarily composed of chitin (B13524) and β-glucans.[1][2] In plants, the cell wall, mainly consisting of cellulose, hemicellulose, and pectin, is the first line of defense against invading pathogens.[3]

This compound is an oligosaccharide consisting of six glucose units linked by β-1,3 glycosidic bonds. It is a structural component of laminarin, a storage polysaccharide found in brown algae, and is also a breakdown product of β-1,3-glucans present in the cell walls of many fungi and oomycetes.[2][4] During plant-microbe interactions, the degradation of fungal cell walls by plant-secreted enzymes releases fragments like this compound. These fragments are recognized by the plant's innate immune system as non-self molecules, or MAMPs, initiating a robust defense response.[5]

This compound as a MAMP in Plant Immunity

The recognition of MAMPs by cell surface pattern recognition receptors (PRRs) is the first step in plant immunity. While the perception of longer β-1,3-glucan chains is known, the mechanisms for recognizing shorter oligomers like this compound are complex and can be species-specific.[6]

In dicots such as Arabidopsis thaliana, short β-1,3-glucans are perceived, whereas other dicots like Nicotiana benthamiana respond more strongly to longer-chain β-glucans.[6][7] Conversely, monocots like barley (Hordeum vulgare) can recognize both long and short forms.[6][7] This suggests the existence of multiple, distinct receptor systems for β-glucans in the plant kingdom.[6] While specific high-affinity receptors for this compound remain to be fully characterized, this recognition event triggers a well-defined downstream signaling cascade.

Signal Transduction Pathway

Upon perception at the cell surface, this compound initiates a rapid signaling cascade. Key early events include ion fluxes across the plasma membrane, the production of reactive oxygen species (ROS) in an "oxidative burst," and the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[8][9] These signaling events act as secondary messengers, amplifying the initial signal and orchestrating a wide range of defensive outputs.

Laminarihexaose_Signaling cluster_membrane Extracellular cluster_cytoplasm Cytoplasm cluster_output Immune Outputs This compound This compound (MAMP) PRR Pattern Recognition Receptor (PRR) This compound->PRR Recognition ROS ROS Burst (H₂O₂) PRR->ROS MAPK MAPK Cascade (e.g., MPK3/6) PRR->MAPK Ca Ca²⁺ Influx PRR->Ca Callose Callose Deposition (PMR4) PRR->Callose Signaling Membrane Plasma Membrane TF Transcription Factors (e.g., WRKYs) ROS->TF MAPK->TF Ca->TF Defense_Genes Defense Gene Expression TF->Defense_Genes Antimicrobials Antimicrobial Compounds Defense_Genes->Antimicrobials

Caption: this compound-triggered plant immune signaling cascade.
Downstream Defense Responses

The activation of signaling pathways culminates in broad-spectrum defense responses. These include:

  • Callose Deposition: The enzyme POWDERY MILDEW RESISTANT 4 (PMR4), a callose synthase, is activated to deposit callose (a β-1,3-glucan polymer) at the cell wall, particularly at the sites of potential pathogen entry like papillae.[8][10] This serves as a physical barrier to reinforce the cell wall.

  • Gene Expression: A significant reprogramming of gene expression occurs. Genes encoding Pathogenesis-Related (PR) proteins, such as chitinases (PR3) and glucanases (PR2), are upregulated.[4] Additionally, genes involved in the biosynthesis of antimicrobial compounds and signaling molecules, like Phenylalanine Ammonia-Lyase (Pal) and Lipoxygenase (Lox), are induced.[9]

  • Secondary Metabolism: The production of phytoalexins and other antimicrobial secondary metabolites is initiated to directly inhibit pathogen growth.[7]

Quantitative Data on this compound-Induced Responses

Quantitative analysis of plant defense responses provides critical insights into the efficacy and dynamics of elicitor recognition. While precise binding affinities for this compound to specific plant receptors are still an active area of research, the downstream effects have been quantified in various studies.

Table 1: Relative Expression of Defense-Related Genes in Olive (Olea europaea) Following Laminarin Treatment*

GeneFunctionFold Increase in Expression (vs. Control)Reference
PalPhenylpropanoid Biosynthesis> 3.0[9]
LoxOxylipin Signaling> 3.0[9]
MpolPeroxidase Activity / ROS Metabolism> 3.0[9]
CuaoCopper Amine Oxidase / H₂O₂ Production> 3.0[9]

*Note: This study used laminarin, a polymer containing this compound units, which is a potent elicitor of these responses.

Role in Fungal Cell Wall Dynamics

The fungal cell wall is not a static structure; it undergoes continuous remodeling during growth, morphogenesis, and in response to stress.[5][11] This process is mediated by a suite of enzymes, including endo- and exo-β-1,3-glucanases, which can hydrolyze β-glucan chains.[12][13] This remodeling can release β-glucan fragments into the apoplast, the space outside the plant cell membrane.

From the plant's perspective, these fragments, including this compound, are a clear indication of a fungal presence. However, some successful fungal pathogens have evolved counter-defense mechanisms. For instance, the rice blast fungus Magnaporthe oryzae secretes an exo-β-1,3-glucanase (Ebg1) that can hydrolyze these β-glucan fragments into glucose, thereby preventing their recognition by the plant and suppressing the immune response.[5]

Fungal_Cell_Wall FungalWall Fungal Cell Wall (β-1,3-Glucans) This compound This compound (MAMP) FungalWall->this compound Hydrolysis by PlantEnzymes Plant Glucanases (Defense) PlantEnzymes->this compound FungalEnzymes Fungal Glucanases (Remodeling) FungalEnzymes->this compound PlantImmunity Plant Immune Response This compound->PlantImmunity Triggers FungalSuppression Fungal Exo-glucanase (Immune Suppression) This compound->FungalSuppression Glucose Glucose FungalSuppression->Glucose Degrades to Glucose->PlantImmunity Fails to trigger

Caption: Release and perception of this compound from the fungal cell wall.

Applications in Research and Drug Development

The well-defined role of this compound as an immune elicitor makes it a valuable tool and a potential target for practical applications.

  • Research Tool: As a purified MAMP, this compound is widely used in laboratory settings to dissect the plant immune signaling pathway, identify new receptor components, and screen for mutants with impaired defense responses.

  • Agricultural Elicitors: β-1,3-glucans like laminarin are effective as "plant defense activators."[9] Applying these compounds to crops can prime the plant's immune system, leading to enhanced resistance against a broad range of pathogens and potentially reducing the need for conventional pesticides.[4][9]

  • Antifungal Drug Development: The fungal cell wall and its biosynthetic and remodeling enzymes are prime targets for antifungal drugs, as these components are absent in humans.[1] Strategies could involve:

    • Developing inhibitors for the fungal glucanases that are critical for cell wall remodeling.

    • Designing oligosaccharide analogs that interfere with cell wall assembly or inappropriately trigger fungal signaling pathways.[14]

Key Experimental Protocols

Validating the biological activity of this compound requires robust and reproducible experimental assays. The following are detailed protocols for key experiments.

Experimental_Workflow Start Plant Material (e.g., Leaf Discs, Seedlings) Treatment Treatment with This compound (and Controls) Start->Treatment Incubation Incubation (Time Course) Treatment->Incubation Assay_ROS ROS Burst Assay (Luminol-based) Incubation->Assay_ROS Assay_MAPK MAPK Activation (Immunoblot) Incubation->Assay_MAPK Assay_Callose Callose Staining (Aniline Blue) Incubation->Assay_Callose Assay_Genes Gene Expression (RT-qPCR) Incubation->Assay_Genes Assay_ROS->Assay_MAPK Early Responses (mins to hours) Data Data Acquisition & Analysis Assay_ROS->Data Assay_MAPK->Data Assay_Callose->Assay_Genes Late Responses (hours to days) Assay_Callose->Data Assay_Genes->Data Conclusion Conclusion on Elicitor Activity Data->Conclusion

Caption: Experimental workflow for assessing this compound elicitor activity.
Protocol 1: Quantification of Callose Deposition via Aniline (B41778) Blue Staining

This protocol is adapted from methods used to quantify PAMP-induced callose deposition.[10][15]

  • Plant Material and Treatment:

    • Use leaf discs (e.g., 4 mm diameter) from 4-5 week old Arabidopsis thaliana plants.

    • Float leaf discs abaxial side down in a 24-well plate containing sterile water overnight to allow wound responses to subside.

    • Replace water with treatment solutions: a mock control (water) and this compound solution (e.g., 100 µg/mL).

    • Incubate under light for 18-24 hours.

  • Staining Procedure:

    • Remove treatment solutions and fix the leaf discs in an acetic acid/ethanol solution (1:3 v/v) for at least 4 hours or overnight.

    • Rehydrate the tissue by washing sequentially with 70% ethanol, 50% ethanol, and sterile water (30 minutes each).

    • Clear the tissue by incubating in 1 M NaOH at 37°C for 1-2 hours.

    • Wash thoroughly with water to remove NaOH.

    • Stain the leaf discs with 0.01% (w/v) aniline blue in 150 mM K₂HPO₄ (pH 9.5) for 1-2 hours in the dark.

  • Microscopy and Quantification:

    • Mount the stained leaf discs in 50% glycerol (B35011) on a microscope slide.

    • Visualize callose deposits using a fluorescence microscope with a UV filter set (e.g., DAPI filter, Ex: 358 nm, Em: 461 nm). Callose deposits will appear as bright yellow-green fluorescent dots.

    • Capture images from multiple, randomly selected fields of view for each treatment.

    • Quantify the number and area of callose deposits per image using image analysis software (e.g., ImageJ/Fiji). Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Burst

This chemiluminescence-based assay measures the rapid production of H₂O₂.[9]

  • Preparation:

    • Float leaf discs in sterile water overnight as described above.

    • Prepare the assay solution: 20 µM L-012 (luminol analogue) and 1 µg/mL horseradish peroxidase (HRP) in sterile water.

  • Measurement:

    • Transfer individual leaf discs to a 96-well white opaque plate, each well containing 100 µL of the assay solution.

    • Allow the plate to sit in the dark for at least 1 hour to reduce background luminescence.

    • Measure background luminescence for 5-10 minutes using a plate luminometer.

    • Initiate the reaction by adding 100 µL of the treatment solution (e.g., 2x concentrated this compound or mock control) to each well.

    • Immediately begin measuring luminescence kinetics, taking readings every 1-2 minutes for a period of 60-90 minutes.

  • Data Analysis:

    • Plot relative light units (RLU) over time for each treatment.

    • Calculate the total ROS production by integrating the area under the curve.

    • Compare the response of this compound-treated samples to the mock control.

Protocol 3: Analysis of Defense Gene Expression using RT-qPCR

This protocol measures the change in transcript levels of target genes.[9]

  • Treatment and Sample Collection:

    • Treat plant material (e.g., seedlings or leaf discs) with this compound or a mock control.

    • Collect samples at various time points (e.g., 0, 1, 3, 6, 24 hours) post-treatment.

    • Immediately flash-freeze the samples in liquid nitrogen and store at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Include a DNase treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions in triplicate for each sample and gene, including target defense genes (e.g., WRKY33, FRK1) and a stable reference gene (e.g., ACTIN2, UBQ10). Each reaction should contain cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.

    • Run the qPCR reaction on a real-time PCR machine using a standard thermal cycling program.

    • Generate a dissociation (melt) curve at the end of the run to verify the specificity of the amplification product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each reaction.

    • Calculate the relative gene expression using the ΔΔCq method. Normalize the Cq value of the target gene to the Cq of the reference gene (ΔCq) and then compare the ΔCq of the treated sample to the mock control (ΔΔCq).

    • The fold change in expression is calculated as 2^(-ΔΔCq).

Conclusion

This compound stands as a central molecule in the study of cell wall biology and plant-microbe interactions. Its role as a MAMP provides a clear model for understanding the principles of plant innate immunity, from receptor-level recognition to the execution of complex defense responses. For researchers, it is an indispensable tool for probing these pathways. For drug and agricultural development, the signaling cascade it initiates offers promising avenues for creating novel antifungal therapies and sustainable crop protection strategies that leverage the plant's own defense machinery. Further research into the specific receptors and the full spectrum of downstream signaling components will continue to illuminate this fundamental aspect of cell wall biology.

References

Laminarihexaose as a Pathogen-Associated Molecular Pattern (PAMP): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laminarihexaose, a β-1,3-glucan oligosaccharide, is emerging as a significant Pathogen-Associated Molecular Pattern (PAMP) that elicits innate immune responses. As a constituent of fungal and oomycete cell walls, it is recognized by pattern recognition receptors (PRRs) on immune cells, triggering a cascade of signaling events that are crucial for host defense. This technical guide provides a comprehensive overview of the role of this compound as a PAMP, detailing its interaction with immune receptors, the subsequent signaling pathways, and the methodologies to study these interactions. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research and development of immunomodulatory therapeutics.

Introduction to this compound

This compound is an oligosaccharide consisting of six glucose units linked by β-1,3-glycosidic bonds. It is a structural component of larger β-glucans, such as laminarin, found in the cell walls of fungi, yeast, and oomycetes. The recognition of these β-glucan structures by the host's innate immune system is a fundamental process in initiating an anti-microbial response. While longer-chain β-glucans are well-established PAMPs, the specific role and signaling mechanisms of shorter oligosaccharides like this compound are an active area of investigation. Understanding the distinct immunological properties of this compound is critical for the development of targeted immunotherapies and adjuvants.

Recognition of this compound by Immune Receptors

The primary receptor for β-glucans, including this compound, is Dectin-1 (CLEC7A), a C-type lectin receptor expressed on myeloid cells such as macrophages, dendritic cells, and neutrophils. While some evidence suggests that shorter β-glucan oligosaccharides like this compound may not bind effectively to Dectin-1 as single molecules, they can elicit strong immune responses when presented in a multivalent form. Additionally, Toll-like receptors (TLRs), particularly TLR2 and TLR4, have been implicated in the recognition of β-glucans and may act as co-receptors with Dectin-1, leading to synergistic signaling.

Quantitative Data: Receptor Binding and Immune Cell Activation

The following tables summarize the available quantitative data for the interaction of β-glucans with immune receptors and the subsequent activation of immune cells. It is important to note that specific binding affinity data for this compound is limited, and data for the closely related, longer-chain laminarin are often used as a proxy.

LigandReceptorCell TypeBinding Affinity (Kd)Cytokine Production (TNF-α)Reference
LaminarinDectin-1Murine Macrophages~1.170 µg/mLDose-dependent increase (10-1000 µg/mL)[1]
LaminarinHuman Dectin-1-~0.998 µg/mL-[1]
β-glucan (particulate)Dectin-1/TLR4Human Dendritic CellsNot ReportedSynergistic increase in NF-κB activation[2]

Note: Data for laminarin is presented as an approximation for this compound due to the limited availability of specific quantitative data for the hexaose.

Signaling Pathways Activated by this compound

Upon recognition by Dectin-1, this compound (particularly in a multivalent context) initiates a signaling cascade that leads to the activation of transcription factors and the subsequent expression of pro-inflammatory genes.

Dectin-1 Signaling Pathway

Binding of β-glucans to Dectin-1 leads to the recruitment and activation of the spleen tyrosine kinase (Syk). Activated Syk then triggers a downstream signaling cascade involving the activation of Phospholipase C-gamma 2 (PLCγ2) and Protein Kinase C (PKC), ultimately leading to the formation of the Card9-Bcl10-Malt1 (CBM) complex. The CBM complex is crucial for the activation of the canonical NF-κB pathway and the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK).

Crosstalk with Toll-Like Receptors

There is growing evidence for crosstalk between Dectin-1 and TLRs in the recognition of β-glucans. Co-stimulation of Dectin-1 and TLR2/4 can lead to a synergistic enhancement of downstream signaling, resulting in a more robust inflammatory response than stimulation of either receptor alone. This cooperative signaling is thought to be important for a tailored immune response to different pathogens.

Signaling Pathway Diagram

Dectin1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Dectin-1 Dectin-1 This compound->Dectin-1 Binds TLR2/4 TLR2/4 This compound->TLR2/4 Co-stimulates Syk Syk Dectin-1->Syk Recruits & Activates IKK Complex IKK Complex TLR2/4->IKK Complex MAPK Cascade MAPK Cascade TLR2/4->MAPK Cascade PLCg2 PLCg2 Syk->PLCg2 PKC PKC PLCg2->PKC CBM Complex CBM Complex PKC->CBM Complex CBM Complex->IKK Complex Activates CBM Complex->MAPK Cascade Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Gene Expression Gene Expression NF-κB->Gene Expression Translocates & Induces p38 p38 MAPK Cascade->p38 ERK ERK MAPK Cascade->ERK JNK JNK MAPK Cascade->JNK AP-1 AP-1 p38->AP-1 ERK->AP-1 JNK->AP-1 AP-1->Gene Expression Translocates & Induces

Caption: Dectin-1 and TLR co-stimulation signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the PAMP activity of this compound.

Purification and Characterization of this compound

Objective: To obtain pure this compound from a commercially available source or through hydrolysis of laminarin for use in immunological assays.

Protocol:

  • Source: Obtain this compound from a commercial supplier (e.g., Megazyme) or prepare by enzymatic or acid hydrolysis of laminarin.

  • Purification by High-Performance Liquid Chromatography (HPLC):

    • System: A standard HPLC system equipped with a refractive index detector.

    • Column: A carbohydrate analysis column (e.g., Amide-80).

    • Mobile Phase: Acetonitrile and water gradient.

    • Procedure: Dissolve the crude this compound in the mobile phase, inject onto the column, and collect fractions corresponding to the this compound peak.

    • Reference: [3]

  • Structural Characterization:

    • Mass Spectrometry (MS): Use Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of this compound (C36H62O31, MW: 990.86 g/mol ).[4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H and 13C NMR to confirm the β-1,3-glycosidic linkages and the overall structure of the oligosaccharide.[4]

Macrophage Activation Assay

Objective: To assess the ability of this compound to activate macrophages, leading to the production of inflammatory mediators.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Stimulation: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µg/mL). Include a negative control (medium only) and a positive control (e.g., LPS at 100 ng/mL). Incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared.

  • Cytokine Measurement (ELISA):

    • Collect culture supernatants.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • After collecting supernatants, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure absorbance at 570 nm.

    • Reference: [4]

Dendritic Cell (DC) Maturation Assay

Objective: To determine if this compound can induce the maturation of dendritic cells.

Cells: Bone marrow-derived dendritic cells (BMDCs) or a human DC cell line.

Protocol:

  • DC Generation: Generate immature DCs from bone marrow precursors by culturing in the presence of GM-CSF and IL-4.

  • Stimulation: Stimulate immature DCs with various concentrations of this compound (e.g., 10, 50, 100 µg/mL) for 24-48 hours. Include a negative control (medium only) and a positive control (e.g., LPS at 100 ng/mL).

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers: CD80, CD86, CD40, and MHC class II.

    • Analyze the expression of these markers using a flow cytometer. An increase in the expression of these markers indicates DC maturation.

    • Reference: [5]

NF-κB and MAPK Signaling Pathway Analysis

Objective: To investigate the activation of NF-κB and MAPK signaling pathways in response to this compound.

Protocol:

  • Cell Stimulation and Lysis:

    • Seed RAW 264.7 cells in 6-well plates.

    • Stimulate the cells with this compound (e.g., 100 µg/mL) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate total protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of IκBα, p65 (NF-κB), p38, ERK, and JNK.

    • Also probe for total IκBα, p65, p38, ERK, and JNK as loading controls.

    • Use appropriate HRP-conjugated secondary antibodies and detect with a chemiluminescence substrate. An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Macrophage_Activation_Workflow cluster_workflow Macrophage Activation Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Stimulate with this compound (various concentrations) for 24h A->B C Collect Supernatant B->C F Perform MTT Assay on remaining cells for viability B->F D Griess Assay for NO measurement C->D E ELISA for Cytokine (TNF-α, IL-6) measurement C->E

Caption: Workflow for the macrophage activation assay.

Western_Blot_Workflow cluster_workflow Western Blot for Signaling Pathway Analysis A Stimulate RAW 264.7 cells with this compound (time course) B Lyse cells and quantify protein A->B C SDS-PAGE and transfer to PVDF membrane B->C D Probe with primary antibodies (phospho-specific & total) C->D E Probe with HRP-conjugated secondary antibodies D->E F Detect with chemiluminescence E->F G Analyze band intensities F->G

References

Methodological & Application

Enzymatic Synthesis of Laminarihexaose: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Laminarihexaose, a β-1,3-linked glucan hexasaccharide, holds significant interest for researchers in glycobiology and drug development due to its potential immunomodulatory and prebiotic activities. This application note provides a detailed protocol for the enzymatic synthesis of this compound from laminarin, a storage polysaccharide from brown algae. The methodology utilizes an endo-1,3-β-glucanase to hydrolyze the polysaccharide substrate, followed by a robust purification strategy to isolate the desired hexasaccharide. This document is intended for researchers, scientists, and drug development professionals seeking to produce and study laminari-oligosaccharides.

Introduction

Oligosaccharides play crucial roles in various biological processes, and their specific structures dictate their functions. Laminari-oligosaccharides, composed of β-1,3-linked glucose units, have emerged as promising bioactive molecules. Among them, this compound (Degree of Polymerization 6, DP6) is of particular interest. Enzymatic synthesis offers a highly specific and controlled method for producing such oligosaccharides, avoiding the harsh conditions and complex protecting group chemistry associated with chemical synthesis. This protocol details the use of an endo-1,3-β-glucanase (laminarinase) for the controlled hydrolysis of laminarin to generate a mixture of laminari-oligosaccharides, from which this compound is subsequently purified.

Data Presentation

Table 1: Materials and Reagents

Material/ReagentSupplierCatalog No.
Laminarin from Laminaria digitataSigma-AldrichL9634
Endo-1,3-β-glucanase (Laminarinase) from Trichoderma sp.MegazymeE-LAMSE
Sodium Acetate (B1210297)Fisher ScientificS210-500
Acetic Acid, GlacialFisher ScientificA38-212
Acetonitrile (B52724) (HPLC Grade)Fisher ScientificA998-4
Deionized Water (18.2 MΩ·cm)Millipore-
This compound StandardMegazymeO-LAM6
Bio-Gel P-2 Fine GelBio-Rad1504114

Table 2: Key Experimental Parameters

ParameterValue
Enzymatic Reaction
Substrate Concentration10 mg/mL
Enzyme Concentration0.1 U/mL
Buffer50 mM Sodium Acetate
pH5.0
Temperature40°C
Incubation Time4-8 hours
Purification
Chromatography TypeSize-Exclusion Chromatography (SEC)
ColumnBio-Gel P-2 column (2.5 x 100 cm)
Mobile PhaseDeionized Water
Flow Rate0.5 mL/min
Analysis
TLC Mobile PhaseButanol:Ethanol (B145695):Water (5:3:2, v/v/v)
HPLC Mobile PhaseAcetonitrile:Water (70:30, v/v)
HPLC ColumnAmine-based column

Experimental Protocols

Enzymatic Hydrolysis of Laminarin

This protocol describes the enzymatic degradation of laminarin to produce a mixture of laminari-oligosaccharides.

  • Substrate Preparation: Prepare a 10 mg/mL solution of laminarin from Laminaria digitata in 50 mM sodium acetate buffer (pH 5.0). Stir the solution at room temperature until the laminarin is fully dissolved.

  • Enzyme Preparation: Prepare a stock solution of endo-1,3-β-glucanase from Trichoderma sp. in 50 mM sodium acetate buffer (pH 5.0) to a concentration of 1 U/mL.

  • Reaction Setup: In a temperature-controlled water bath set to 40°C, add the enzyme solution to the laminarin solution to a final enzyme concentration of 0.1 U/mL.

  • Incubation: Incubate the reaction mixture at 40°C. To monitor the progress of the hydrolysis, withdraw aliquots at different time points (e.g., 1, 2, 4, 8, and 12 hours).

  • Reaction Termination: Terminate the enzymatic reaction by heating the aliquots at 100°C for 10 minutes to denature the enzyme.

  • Analysis of Hydrolysis Products: Analyze the hydrolysis products in the terminated aliquots by Thin Layer Chromatography (TLC) to determine the optimal reaction time for the production of this compound.

Thin Layer Chromatography (TLC) Analysis

TLC is used for rapid monitoring of the hydrolysis reaction.

  • Plate Preparation: Use silica (B1680970) gel 60 F254 TLC plates.

  • Spotting: Spot 1-2 µL of the terminated reaction aliquots and laminari-oligosaccharide standards (DP2-DP7) onto the TLC plate.

  • Development: Develop the plate in a chromatography tank containing a mobile phase of butanol:ethanol:water (5:3:2, v/v/v).

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and air dry. Visualize the spots by spraying with a 5% sulfuric acid solution in ethanol followed by heating at 110°C for 10 minutes. The oligosaccharides will appear as dark spots.

  • Evaluation: Compare the product profile of the reaction aliquots with the standards to determine the incubation time that yields the highest concentration of this compound.

Purification of this compound by Size-Exclusion Chromatography (SEC)

This protocol describes the purification of this compound from the mixture of hydrolysis products.

  • Column Packing: Pack a 2.5 x 100 cm chromatography column with Bio-Gel P-2 resin and equilibrate with deionized water.

  • Sample Preparation: Terminate the bulk enzymatic reaction at the optimal time determined by TLC analysis by heating at 100°C for 10 minutes. Centrifuge the mixture at 10,000 x g for 15 minutes to remove any precipitate and filter the supernatant through a 0.45 µm filter.

  • Sample Loading: Carefully load the filtered supernatant onto the top of the equilibrated Bio-Gel P-2 column.

  • Elution: Elute the oligosaccharides with deionized water at a flow rate of 0.5 mL/min.

  • Fraction Collection: Collect fractions of 5 mL.

  • Analysis of Fractions: Analyze the collected fractions for the presence of this compound using TLC or High-Performance Liquid Chromatography (HPLC).

  • Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain the final product as a white powder.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used for the quantitative analysis and purity assessment of the final product.

  • System Preparation: Use an HPLC system equipped with an amine-based column and a refractive index (RI) detector.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (70:30, v/v). Degas the mobile phase before use.

  • Sample and Standard Preparation: Dissolve the purified this compound and a this compound standard in deionized water to a concentration of 1 mg/mL.

  • Injection: Inject 20 µL of the sample and standard solutions onto the column.

  • Chromatography: Run the chromatography at a flow rate of 1.0 mL/min.

  • Data Analysis: Compare the retention time of the purified sample with the this compound standard to confirm its identity. Assess the purity of the sample by integrating the peak area.

Mandatory Visualization

Enzymatic_Synthesis_of_this compound cluster_preparation Preparation cluster_reaction Reaction cluster_analysis_monitoring Monitoring cluster_purification Purification cluster_final_product Final Product & Analysis Laminarin Laminarin (Substrate) Hydrolysis Enzymatic Hydrolysis (40°C, pH 5.0) Laminarin->Hydrolysis Enzyme Endo-1,3-β-glucanase (Enzyme) Enzyme->Hydrolysis TLC TLC Analysis Hydrolysis->TLC Reaction Monitoring SEC Size-Exclusion Chromatography (Bio-Gel P-2) Hydrolysis->SEC Crude Product TLC->Hydrolysis Optimize Time This compound Purified This compound SEC->this compound Purified Fractions HPLC HPLC Analysis (Purity Check) This compound->HPLC Purity Assessment

Caption: Experimental workflow for this compound synthesis.

Signaling_Pathway cluster_substrate Substrate cluster_enzyme Enzyme Action cluster_products Products Laminarin Laminarin (β-1,3-glucan with β-1,6 branches) Enzyme Endo-1,3-β-glucanase Laminarin->Enzyme Hydrolysis of β-1,3-glucosidic bonds Oligosaccharides Mixture of Laminari-oligosaccharides (DP2-DPn) Enzyme->Oligosaccharides This compound This compound (DP6) Oligosaccharides->this compound Purification

Caption: Logical relationship of enzymatic hydrolysis.

Chemical Synthesis of β-1,3-Glucans: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical synthesis of structurally defined β-1,3-glucans offers a powerful tool to dissect their biological functions and develop novel immunomodulatory therapeutics. Unlike heterogeneous glucans isolated from natural sources, chemical synthesis provides access to pure, well-characterized oligosaccharides with precise lengths, branching patterns, and linkages. This allows for rigorous structure-activity relationship (SAR) studies, paving the way for the rational design of new drug candidates.

β-1,3-Glucans are polysaccharides that are key components of the cell walls of fungi and yeast. They are recognized by the innate immune system, primarily through the C-type lectin receptor Dectin-1, which is expressed on myeloid cells such as macrophages and dendritic cells. This recognition triggers a cascade of downstream signaling events, leading to phagocytosis, production of reactive oxygen species (ROS), and the secretion of various pro-inflammatory cytokines and chemokines. This immunostimulatory activity has garnered significant interest in the context of anti-cancer and anti-infective therapies.

These application notes provide an overview of the chemical synthesis of β-1,3-glucans, detailed experimental protocols for key synthetic strategies, and a summary of their biological activities.

Synthetic Strategies for β-1,3-Glucans

The chemical synthesis of β-1,3-glucans can be broadly categorized into two main approaches: solution-phase synthesis and solid-phase synthesis.

Solution-Phase Synthesis: This classical approach involves the sequential coupling of monosaccharide or oligosaccharide building blocks in a solvent. It can be further divided into linear and convergent strategies.

  • Linear Synthesis: Monosaccharide units are added one by one to a growing oligosaccharide chain.

  • Convergent Synthesis: Pre-synthesized oligosaccharide fragments are coupled together to form the final product. This method is often more efficient for the synthesis of larger oligosaccharides.

Solid-Phase Synthesis: In this approach, the growing oligosaccharide chain is attached to a solid support (resin), which simplifies the purification process as excess reagents and byproducts can be washed away. Automated glycan assembly (AGA) has emerged as a powerful tool for the rapid and efficient solid-phase synthesis of complex oligosaccharides, including branched β-1,3-glucans.[1][2][3][4]

A critical aspect of both strategies is the use of protecting groups to mask the hydroxyl groups that are not involved in the desired glycosidic bond formation. The choice of protecting groups is crucial for achieving high yields and stereoselectivity.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Linear β-1,3-Glucan Oligosaccharide using a Trichloroacetimidate (B1259523) Donor

This protocol describes a typical glycosylation reaction using a trichloroacetimidate donor, a common and effective method for the formation of β-glycosidic linkages.

Materials:

  • Glycosyl acceptor (e.g., a protected glucose derivative with a free 3-OH group)

  • Glycosyl trichloroacetimidate donor (e.g., a protected glucose derivative with a trichloroacetimidate group at the anomeric position)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution in DCM (e.g., 0.1 M)

  • Activated molecular sieves (4 Å)

  • Triethylamine

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the glycosyl acceptor (1.0 equivalent) and activated molecular sieves.

  • Dissolve the acceptor in anhydrous DCM.

  • Add the glycosyl trichloroacetimidate donor (1.2 equivalents) to the mixture.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Slowly add the TMSOTf solution (0.1 equivalents) dropwise to the stirring reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a few drops of triethylamine.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of celite to remove the molecular sieves.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired protected oligosaccharide.

Protocol 2: Solid-Phase Synthesis of a β-1,3-Glucan Oligosaccharide via Automated Glycan Assembly (AGA)

This protocol provides a general workflow for the automated synthesis of a β-1,3-glucan oligosaccharide on a solid support.

Materials:

  • Merrifield resin pre-loaded with a suitable linker and the first monosaccharide unit.

  • Protected glucose building blocks with a free hydroxyl group for chain elongation and a suitable activating group (e.g., glycosyl phosphate).

  • Activator solution (e.g., TMSOTf in DCM).

  • Deprotection solution to remove the temporary protecting group at the elongation site (e.g., a solution for Fmoc removal).

  • Washing solvents (e.g., DCM, DMF).

  • Cleavage cocktail to release the synthesized oligosaccharide from the resin.

  • Reagents for final deprotection (e.g., sodium methoxide (B1231860) for acyl groups, palladium on carbon for benzyl (B1604629) groups).

Procedure (Performed on an automated synthesizer):

  • Loading the Resin: Start with a resin pre-loaded with the initial sugar residue.

  • Deprotection: The temporary protecting group on the initial sugar is removed to expose a free hydroxyl group. The resin is then washed thoroughly.

  • Coupling: The next protected glucose building block and the activator are delivered to the reaction vessel. The glycosylation reaction is allowed to proceed for a specific time. The resin is then washed to remove excess reagents and byproducts.

  • Capping (Optional): Any unreacted hydroxyl groups can be capped to prevent the formation of deletion sequences.

  • Iteration: The deprotection and coupling steps are repeated until the desired oligosaccharide length is achieved.

  • Cleavage and Deprotection: The completed oligosaccharide is cleaved from the resin using a specific cleavage cocktail. The protecting groups are then removed in one or more steps to yield the final unprotected β-1,3-glucan.

  • Purification: The crude product is purified by techniques such as size-exclusion chromatography or high-performance liquid chromatography (HPLC).

Quantitative Data on Synthesis and Biological Activity

The following tables summarize representative quantitative data from the literature on the synthesis and biological activity of β-1,3-glucans.

Synthetic Strategy Oligosaccharide Length Key Building Block Overall Yield (%) Reference
Solution-Phase Convergent6-mer (Laminarihexaose)Thioglycoside donor~30F. e. al., 2016
Automated Glycan Assembly5-mer, 9-mer, 13-merGlycosyl phosphateNot specified[Weishaupt et al., 2017][1]
Solution-Phase LinearUp to 16-mer4,6-O-benzylidenated donorGood total yields[Miyagawa et al., 2021]

Table 1: Examples of Chemical Synthesis Yields for β-1,3-Glucans.

Synthetic β-1,3-Glucan Cell Type Concentration Cytokine Induced Fold Increase / Concentration Reference
β-glu6 (synthetic hexaose)Murine MacrophagesNot specifiedTNF-α, IL-12, IL-6, IL-1βmRNA levels greatly increased[5]
β-glu6 (synthetic hexaose)Human PBMCsNot specifiedIL-6, CCL2, CCL3, CCL5, CXCL1Enhanced secretion[5]
Branched Oligosaccharides (bOβGs)RAW264.7 MacrophagesNot specifiedTNF-α, IL-1β, IL-6Increased production[6]
Linear Nona-β-(1→3)-D-glucosideHuman Whole BloodNot specifiedIFN-γ, IL-1β, IL-2, IL-6, IL-8, TNF-αStimulated production[Akhapkina et al., 2018]

Table 2: In Vitro Cytokine Induction by Synthetic β-1,3-Glucans.

Signaling Pathways and Experimental Workflows

Dectin-1 Signaling Pathway

The interaction of β-1,3-glucans with Dectin-1 on macrophages initiates a signaling cascade that is crucial for the subsequent immune response. The binding of β-1,3-glucan leads to the clustering of Dectin-1 receptors and the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM) by Src family kinases. This, in turn, recruits and activates spleen tyrosine kinase (Syk). Downstream of Syk, the CARD9-Bcl10-MALT1 complex is formed, which ultimately leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[7][8][9]

Dectin1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Beta-1,3-Glucan Beta-1,3-Glucan Dectin-1 Dectin-1 Beta-1,3-Glucan->Dectin-1 Binds Src Kinase Src Kinase Dectin-1->Src Kinase Activates Syk Syk Dectin-1->Syk Recruits & Activates Src Kinase->Dectin-1 Phosphorylates ITAM CARD9-Bcl10-MALT1 CARD9-Bcl10-MALT1 Syk->CARD9-Bcl10-MALT1 Activates NF-kB NF-kB CARD9-Bcl10-MALT1->NF-kB Activates Cytokine Genes Cytokine Genes NF-kB->Cytokine Genes Transcription Cytokine Production Cytokine Production Cytokine Genes->Cytokine Production Translation Workflow Design Design of Target Oligosaccharide Monomer_Prep Monomer Preparation & Protection Design->Monomer_Prep Synthesis Solution or Solid-Phase Synthesis Monomer_Prep->Synthesis Deprotection Deprotection Synthesis->Deprotection Purification Purification & Characterization Deprotection->Purification Biological_Eval Biological Evaluation (e.g., Cytokine Assay) Purification->Biological_Eval

References

Application Notes and Protocols for the Purification of Laminarihexaose from Laminarin Hydrolysate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of laminarihexaose from laminarin hydrolysate. The methodologies described herein are based on established enzymatic and chromatographic techniques.

Introduction

Laminarin, a β-glucan storage polysaccharide found in brown algae, is a valuable source of bioactive oligosaccharides.[1][2] Among these, this compound (a six-glucose unit oligosaccharide) has garnered interest for its potential applications in the pharmaceutical and nutraceutical industries due to its biological activities, which can include antioxidant and prebiotic effects.[1][3] The purification of this compound from the complex mixture of oligosaccharides produced during laminarin hydrolysis is a critical step for its characterization and use in drug development.

This guide outlines the enzymatic hydrolysis of laminarin followed by the purification of this compound using size-exclusion and activated carbon chromatography. Analytical methods for monitoring the purification process are also detailed.

Overall Workflow

The purification of this compound from laminarin involves a multi-step process beginning with the enzymatic breakdown of the polysaccharide, followed by chromatographic separation and analysis of the resulting oligosaccharides.

This compound Purification Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Purification cluster_2 Step 3: Analysis & Final Product Laminarin Laminarin (from Brown Algae) EnzymaticHydrolysis Enzymatic Hydrolysis (Laminarinase) Laminarin->EnzymaticHydrolysis Substrate Hydrolysate Laminarin Hydrolysate EnzymaticHydrolysis->Hydrolysate Products Purification Chromatographic Purification Hydrolysate->Purification SEC Size-Exclusion Chromatography Purification->SEC ACC Activated Carbon Chromatography Purification->ACC Analysis Analysis SEC->Analysis ACC->Analysis TLC TLC Analysis->TLC HPAEC_PAD HPAEC-PAD Analysis->HPAEC_PAD Purified_L6 Purified This compound Analysis->Purified_L6

Figure 1: Overall workflow for the purification of this compound.

Application Notes

Enzymatic Hydrolysis of Laminarin

The production of laminari-oligosaccharides is achieved through the enzymatic hydrolysis of laminarin using specific glucanases.[2] The choice of enzyme is critical as it determines the distribution of the resulting oligosaccharides.

  • Endo-β-1,3-glucanases (Laminarinases, EC 3.2.1.39): These enzymes randomly cleave the β-1,3-glycosidic bonds within the laminarin chain, producing a mixture of oligosaccharides of varying lengths.[2] To maximize the yield of this compound, it is crucial to optimize reaction conditions such as enzyme concentration, substrate concentration, pH, temperature, and incubation time. A time-course analysis is recommended to determine the optimal time to stop the reaction when the concentration of this compound is at its peak.

  • Exo-β-1,3-glucanases (EC 3.2.1.58): These enzymes sequentially cleave glucose units from the non-reducing end of the laminarin chain and are therefore less suitable for the production of specific larger oligosaccharides like this compound.[2]

The hydrolysis reaction should be monitored using Thin-Layer Chromatography (TLC) to observe the appearance of different oligosaccharides over time.[4][5][6][7]

Purification of this compound

Following enzymatic hydrolysis, the resulting hydrolysate is a complex mixture of glucose, and laminari-oligosaccharides of various degrees of polymerization (DP). The purification of this compound from this mixture can be achieved using a combination of chromatographic techniques.

  • Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size.[8][9][10][11] Larger molecules are excluded from the pores of the chromatography matrix and elute first, while smaller molecules enter the pores and elute later. This method is effective for separating the larger oligosaccharides from monosaccharides and smaller oligosaccharides.

  • Activated Carbon Chromatography: This method separates sugars based on their hydrophobicity. Oligosaccharides are adsorbed onto the activated carbon column and can be selectively eluted using a gradient of ethanol (B145695).[12][13][14][15] Monosaccharides and smaller oligosaccharides have weaker interactions with the carbon and are eluted with water or low concentrations of ethanol. As the ethanol concentration increases, larger, more hydrophobic oligosaccharides such as this compound are eluted.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Laminarin

This protocol describes the enzymatic hydrolysis of laminarin to produce a mixture of laminari-oligosaccharides.

Materials:

  • Laminarin from Laminaria digitata

  • Endo-β-1,3-glucanase (Laminarinase)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • Heating block or water bath

  • Microcentrifuge tubes

  • 0.45 µm syringe filter

Procedure:

  • Prepare a 1% (w/v) solution of laminarin in 50 mM sodium acetate buffer (pH 5.0). Stir until fully dissolved. Gentle heating may be required for some laminarin preparations.

  • Pre-heat the laminarin solution to the optimal temperature for the chosen laminarinase (e.g., 40-55°C).[16]

  • Add the endo-β-1,3-glucanase to the laminarin solution. The optimal enzyme concentration should be determined empirically, but a starting point of 0.1 U of enzyme per mg of laminarin can be used.

  • Incubate the reaction mixture at the optimal temperature for a defined period. It is recommended to perform a time-course experiment (e.g., taking aliquots at 0, 1, 2, 4, 8, and 12 hours) to determine the optimal hydrolysis time for maximizing this compound production.[6]

  • To stop the reaction, heat the aliquots at 100°C for 10 minutes to denature the enzyme.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter to obtain the laminarin hydrolysate.

  • Analyze the hydrolysate at each time point by TLC (see Protocol 4) to monitor the formation of oligosaccharides.

Enzymatic Hydrolysis Process cluster_input Inputs cluster_process Process cluster_output Output Laminarin Laminarin Solution (1% in Buffer) Incubation Incubation (Optimal Temp & Time) Laminarin->Incubation Enzyme Endo-β-1,3-glucanase Enzyme->Incubation Termination Reaction Termination (Heat Inactivation) Incubation->Termination Clarification Centrifugation & Filtration Termination->Clarification Hydrolysate Laminarin Hydrolysate Clarification->Hydrolysate Purification Logic cluster_sec Size-Exclusion Chromatography cluster_acc Activated Carbon Chromatography Hydrolysate Laminarin Hydrolysate (Mixture of DP1-DPn) SEC_Principle Principle: Separation by Size (Larger elutes first) Hydrolysate->SEC_Principle ACC_Principle Principle: Separation by Hydrophobicity (Higher DP is more hydrophobic) Hydrolysate->ACC_Principle SEC_Fractions Fractions: - High DP Oligosaccharides - this compound - Low DP Oligosaccharides - Monosaccharides SEC_Principle->SEC_Fractions Purified_L6 Purified this compound SEC_Fractions->Purified_L6 ACC_Fractions Elution with increasing Ethanol: 1. Monosaccharides (Water) 2. Low DP Oligosaccharides (Low % EtOH) 3. This compound (Mid % EtOH) 4. High DP Oligosaccharides (High % EtOH) ACC_Principle->ACC_Fractions ACC_Fractions->Purified_L6

References

High-performance liquid chromatography (HPLC) for Laminarihexaose analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose is a β-glucan oligosaccharide consisting of six glucose units linked by β-1,3 glycosidic bonds. As a component of laminarin, a storage polysaccharide found in brown algae, this compound and other laminari-oligosaccharides are of increasing interest in the pharmaceutical and nutraceutical industries for their potential prebiotic and immunomodulatory activities. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and mechanistic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such oligosaccharides.

These application notes provide detailed protocols for the analysis of this compound using HPLC with Refractive Index (RI) detection, a common method for the analysis of underivatized carbohydrates.

Experimental Protocols

Protocol 1: Analysis of Underivatized this compound using an Amino Column

This protocol is suitable for the direct analysis of this compound and other neutral oligosaccharides. Amino columns provide good selectivity for saccharides based on their degree of polymerization.

1. Sample Preparation:

  • Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in deionized water to prepare a stock solution (e.g., 10 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 0.5, 1.0, 2.5, 5.0, and 10 mg/mL).

  • Sample Preparation from Laminarin Hydrolysate:

    • Prepare a solution of laminarin (e.g., 10 mg/mL) in an appropriate buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

    • Add a β-1,3-glucanase enzyme to the laminarin solution. The enzyme concentration and incubation time should be optimized to yield oligosaccharides in the desired size range.

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 40°C) for a defined period (e.g., 1-24 hours).

    • Terminate the enzymatic reaction by heating the sample at 100°C for 10 minutes.

    • Centrifuge the sample to remove any precipitate.

    • Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.

  • Column: Amino (NH2) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and deionized water. A gradient or isocratic elution can be used. For a gradient separation of a mixture of laminari-oligosaccharides, a typical starting condition is 80:20 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detector: Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 35°C).

3. Data Analysis:

  • Identify the this compound peak in the chromatogram based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) for UV Detection

For enhanced sensitivity, especially at low concentrations, derivatization of this compound with PMP allows for UV detection.

1. Derivatization Procedure:

  • To 50 µL of the sample or standard solution, add 50 µL of 0.6 M NaOH and 100 µL of 0.5 M PMP in methanol.

  • Incubate the mixture at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature and neutralize by adding 50 µL of 0.3 M HCl.

  • Remove the excess PMP reagent by extracting three times with an equal volume of chloroform.

  • The aqueous layer containing the PMP-derivatized oligosaccharides is then ready for HPLC analysis.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 5.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: UV Detector at 245 nm.

Data Presentation

Quantitative Data Summary

The following tables provide representative quantitative data for the HPLC analysis of this compound.

Table 1: Retention Times of Laminari-oligosaccharides on an Amino Column with RI Detection

OligosaccharideDegree of Polymerization (DP)Representative Retention Time (min)
Glucose18.5
Laminaribiose210.2
Laminaritriose312.1
Laminaritetraose414.3
Laminaripentaose516.8
This compound 6 19.5

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase composition.

Table 2: Example Calibration Curve Data for this compound using HPLC-RI

Concentration (mg/mL)Peak Area (Arbitrary Units)
0.515,234
1.030,587
2.576,123
5.0151,987
10.0304,567

Linear Regression:

  • Equation: y = 30400x + 350

  • Correlation Coefficient (R²): 0.9995

Visualization of Workflows and Relationships

HPLC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Start: Sample containing this compound standard_prep Prepare this compound Standards start->standard_prep hydrolysis Enzymatic Hydrolysis of Laminarin (optional) start->hydrolysis filtration Filter through 0.45 µm filter standard_prep->filtration hydrolysis->filtration injection Inject sample into HPLC filtration->injection separation Separation on Amino Column (Acetonitrile/Water mobile phase) injection->separation detection Detection by Refractive Index (RI) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve from standards quantification Quantify this compound peak_integration->quantification from samples calibration_curve->quantification end End: Report Concentration quantification->end

Caption: Workflow for the HPLC analysis of this compound.

Calibration_Curve_Logic cluster_inputs Inputs cluster_process Process cluster_output Output standards Known Concentrations of This compound Standards plotting Plot Peak Area vs. Concentration standards->plotting peak_areas Measured Peak Areas from HPLC-RI peak_areas->plotting regression Perform Linear Regression plotting->regression equation Calibration Equation (y = mx + c) regression->equation r_squared Correlation Coefficient (R²) regression->r_squared

Caption: Logical relationship for generating a calibration curve.

Application Notes and Protocols for the Mass Spectrometry Analysis of Laminarihexaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose is a β-(1→3)-linked glucose hexasaccharide, belonging to the family of laminari-oligosaccharides. These oligosaccharides are derived from laminarin, a storage glucan found in brown algae.[1] Due to their potential biological activities, including immunomodulatory and anti-tumor effects, laminari-oligosaccharides like this compound are of significant interest in pharmaceutical research and drug development. Accurate and detailed structural characterization and quantification are crucial for understanding their structure-activity relationships and for quality control in drug manufacturing.

Mass spectrometry has emerged as a powerful and sensitive technique for the analysis of carbohydrates, providing detailed information on molecular weight, structure, and purity.[2] This document provides detailed application notes and protocols for the analysis of this compound using two common mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Mass Spectrometry Techniques for this compound Analysis

Two primary mass spectrometry-based methods are particularly well-suited for the analysis of this compound:

  • MALDI-TOF MS: This technique is a rapid and sensitive method for determining the molecular weight distribution of oligosaccharides.[3][4] It is particularly useful for screening and quality control of this compound samples.

  • LC-MS: The coupling of liquid chromatography with mass spectrometry allows for the separation of this compound from other components in a mixture, followed by its identification and quantification.[5][6][7] This is a crucial technique for purity assessment, stability studies, and pharmacokinetic analyses in drug development.[8][9]

Application Note 1: Rapid Molecular Weight Determination of this compound by MALDI-TOF MS

Objective

To provide a rapid and reliable method for determining the molecular weight and assessing the purity of this compound samples.

Experimental Protocol

Materials:

  • This compound standard

  • 2,5-Dihydroxybenzoic acid (DHB) matrix solution (10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA)

  • MALDI target plate

  • Micropipettes and tips

Instrumentation:

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in deionized water to a final concentration of 1 mg/mL.

  • Matrix and Sample Deposition:

    • Spot 1 µL of the DHB matrix solution onto the MALDI target plate.

    • Immediately add 1 µL of the this compound sample solution to the matrix spot.

    • Allow the mixture to air-dry completely at room temperature (the "dried-droplet" method).

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the positive ion reflectron mode over a mass range of m/z 500-2000.

    • Calibrate the instrument using a suitable oligosaccharide standard mixture.

Data Presentation

The expected mass of this compound (C36H62O31) is 990.86 Da.[10] In MALDI-TOF MS, oligosaccharides are typically observed as sodiated ([M+Na]+) or potassiated ([M+K]+) adducts.

Table 1: Expected m/z Values for Laminari-oligosaccharides in MALDI-TOF MS

OligosaccharideMolecular FormulaExact Mass (Da)[M+Na]+ (m/z)[M+K]+ (m/z)
LaminaribioseC12H22O11342.12365.11381.08
LaminaritrioseC18H32O16504.17527.16543.13
LaminaritetraoseC24H42O21666.22689.21705.18
LaminaripentaoseC30H52O26828.27851.26867.23
This compound C36H62O31 990.32 1013.31 1029.28

Note: The observed m/z values may vary slightly depending on the instrument calibration.

Experimental Workflow

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis Sample This compound Sample Dissolve Dissolve in Water (1 mg/mL) Sample->Dissolve Spot Spot Matrix and Sample on MALDI Plate Dissolve->Spot Matrix DHB Matrix Solution Matrix->Spot Dry Air Dry Spot->Dry Analyze Acquire Mass Spectrum (Positive Ion Mode) Dry->Analyze Data Data Processing and Molecular Weight Determination Analyze->Data

MALDI-TOF MS workflow for this compound analysis.

Application Note 2: Quantitative Analysis of this compound by LC-MS

Objective

To provide a robust method for the separation, identification, and quantification of this compound in complex matrices, suitable for pharmacokinetic studies and formulation analysis in drug development.[6][11]

Experimental Protocol

Materials:

  • This compound standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • HPLC vials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source

Procedure:

  • Chromatographic Conditions:

    • Column: Amide-based column suitable for hydrophilic interaction liquid chromatography (HILIC) of carbohydrates (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-2 min: 90% B

      • 2-15 min: 90% to 50% B

      • 15-18 min: 50% B

      • 18-20 min: 50% to 90% B

      • 20-25 min: 90% B

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (ESI-MS):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325°C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Scan Range: m/z 100-1200

    • Fragmentation Voltage: 175 V

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of this compound standard (e.g., 1-100 µg/mL).

    • Analyze samples and quantify this compound by integrating the peak area of the corresponding extracted ion chromatogram (EIC) for the [M+Na]+ adduct (m/z 1013.31).

Data Presentation

The quantitative data can be summarized in a table showing the linearity and sensitivity of the method.

Table 2: Representative Calibration Data for LC-MS Quantification of this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
578,912
10155,487
25389,123
50780,564
1001,562,345
0.9995
LOD (µg/mL) 0.5
LOQ (µg/mL) 1.0

LOD: Limit of Detection, LOQ: Limit of Quantification. These values are representative and should be determined experimentally.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Data Analysis Sample This compound Sample (e.g., in plasma) Extraction Protein Precipitation/ Solid Phase Extraction Sample->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Inject Inject onto HILIC Column Reconstitution->Inject Separate Chromatographic Separation Inject->Separate Detect ESI-MS Detection (Positive Ion Mode) Separate->Detect EIC Extract Ion Chromatogram (m/z 1013.31) Detect->EIC Integrate Peak Integration EIC->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify

LC-MS workflow for quantitative analysis of this compound.

Application in Drug Development: Structural Elucidation and Impurity Profiling

In drug development, understanding the precise structure and identifying any impurities is critical. Tandem mass spectrometry (MS/MS) can be employed to determine the glycosidic linkages and branching patterns of this compound and related impurities.[12] By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated, which serves as a structural fingerprint.

Logical Relationship in MS/MS Analysis

MSMS_Logic Precursor Precursor Ion (e.g., [M+Na]+ of this compound) CID Collision-Induced Dissociation (CID) Precursor->CID Isolation Fragments Fragment Ions (Y-type, B-type, etc.) CID->Fragments Fragmentation Spectrum MS/MS Spectrum Fragments->Spectrum Detection Interpretation Spectral Interpretation Spectrum->Interpretation Structure Structural Information (Linkage, Sequence) Interpretation->Structure

Logical flow for structural elucidation using MS/MS.

Conclusion

Mass spectrometry, particularly MALDI-TOF MS and LC-MS, offers powerful tools for the comprehensive analysis of this compound. The protocols outlined in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to accurately determine the molecular weight, quantify, and structurally characterize this compound. These methods are essential for ensuring the quality, safety, and efficacy of potential therapeutic agents derived from this promising oligosaccharide.

References

Application Note: Structural Elucidation of Laminarihexaose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose is a β-(1→3)-linked glucose hexasaccharide that is of significant interest in the fields of glycobiology and drug development due to its potential immunomodulatory and prebiotic activities. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the development of carbohydrate-based therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information on the structure and conformation of oligosaccharides in solution. This application note provides a detailed protocol for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Principle

The structural analysis of this compound by NMR spectroscopy involves the complete assignment of all proton (¹H) and carbon (¹³C) chemical shifts. This is achieved through a combination of 1D ¹H and ¹³C NMR, and 2D correlation experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments allow for the determination of monosaccharide composition, anomeric configurations, glycosidic linkage positions, and the overall sequence of the oligosaccharide.

Data Presentation

The following tables summarize representative quantitative NMR data for this compound. The chemical shifts are reported in parts per million (ppm) and are referenced to an internal standard. Coupling constants (J) are given in Hertz (Hz).

Table 1: Representative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in D₂O

ResidueH-1 (J_H1,H2)H-2H-3H-4H-5H-6aH-6b
→3)-β-Glc-(1→ 4.78 (7.8)3.453.683.523.583.923.78
Internal Glc (x4) 4.76 (7.9)3.433.663.503.563.903.76
Reducing End α-Glc 5.24 (3.7)3.553.723.483.803.883.75
Reducing End β-Glc 4.65 (8.0)3.283.543.493.513.893.76

Note: Chemical shifts for internal glucose residues are highly overlapped. The reducing end exists as a mixture of α and β anomers.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for this compound in D₂O

ResidueC-1C-2C-3C-4C-5C-6
→3)-β-Glc-(1→ 103.574.285.169.576.861.7
Internal Glc (x4) 103.374.084.969.376.661.5
Reducing End α-Glc 92.872.573.870.472.361.4
Reducing End β-Glc 96.675.176.970.676.761.6

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of high-purity this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.96%).

  • Lyophilization: Freeze the sample and lyophilize to remove any residual H₂O. Repeat this step 2-3 times to ensure complete deuterium exchange of hydroxyl protons.

  • Final Preparation: Re-dissolve the lyophilized sample in 0.5 mL of D₂O and transfer to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, for chemical shift referencing.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR:

    • Purpose: To identify the number and nature of proton signals, particularly in the anomeric region (δ 4.5-5.5 ppm).

    • Typical Parameters: Pulse program: zg30, spectral width: 12 ppm, number of scans: 16-64, temperature: 298 K.

  • 1D ¹³C NMR:

    • Purpose: To identify the number of carbon signals and their chemical environments.

    • Typical Parameters: Pulse program: zgpg30, spectral width: 200 ppm, number of scans: 1024-4096, proton decoupling: on.

  • 2D ¹H-¹H COSY:

    • Purpose: To establish scalar coupling correlations between protons on adjacent carbons within a sugar ring.

    • Typical Parameters: Pulse program: cosygpqf, spectral width: 10 ppm in both dimensions, number of increments: 256-512.

  • 2D ¹H-¹H TOCSY:

    • Purpose: To identify all protons belonging to a single spin system (i.e., within a single glucose residue).

    • Typical Parameters: Pulse program: mlevph, spectral width: 10 ppm in both dimensions, mixing time: 80-120 ms.

  • 2D ¹H-¹³C HSQC:

    • Purpose: To correlate each proton with its directly attached carbon atom.

    • Typical Parameters: Pulse program: hsqcedetgpsisp2.3, spectral width: 10 ppm (¹H) and 160 ppm (¹³C), number of increments: 256-512.

  • 2D ¹H-¹³C HMBC:

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining glycosidic linkages.

    • Typical Parameters: Pulse program: hmbcgplpndqf, spectral width: 10 ppm (¹H) and 200 ppm (¹³C), long-range coupling delay: 60-100 ms.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structural Elucidation Sample This compound Sample Dissolve Dissolve in D₂O Sample->Dissolve Lyophilize Lyophilize (x3) Dissolve->Lyophilize Final_Prep Re-dissolve in D₂O + Internal Standard Lyophilize->Final_Prep NMR_Tube Sample in NMR Tube Final_Prep->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY NMR_Tube->COSY TOCSY 2D TOCSY NMR_Tube->TOCSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Anomeric_ID Identify Anomeric Signals (¹H, ¹³C) H1_NMR->Anomeric_ID C13_NMR->Anomeric_ID Spin_Systems Assign Spin Systems (COSY, TOCSY) COSY->Spin_Systems TOCSY->Spin_Systems HC_Correlation Correlate ¹H and ¹³C (HSQC) HSQC->HC_Correlation Linkage_Analysis Determine Linkages (HMBC) HMBC->Linkage_Analysis Structure Elucidate Final Structure Anomeric_ID->Structure Spin_Systems->Structure HC_Correlation->Structure Linkage_Analysis->Structure logical_relationship cluster_experiments NMR Experiments cluster_information Derived Structural Information H1 1D ¹H Anomeric_Config Anomeric Configuration (¹J_H1,H2, δ C1) H1->Anomeric_Config C13 1D ¹³C C13->Anomeric_Config COSY 2D COSY Intra_Residue Intra-residue Connectivity (¹H-¹H Correlations) COSY->Intra_Residue TOCSY 2D TOCSY Monosaccharide_ID Monosaccharide ID (Spin System) TOCSY->Monosaccharide_ID TOCSY->Intra_Residue HSQC 2D HSQC Direct_HC Direct H-C Correlation (¹J_CH) HSQC->Direct_HC HMBC 2D HMBC Inter_Residue Inter-residue Connectivity (Glycosidic Linkages) HMBC->Inter_Residue Final_Structure This compound Structure Anomeric_Config->Final_Structure Monosaccharide_ID->Final_Structure Intra_Residue->Monosaccharide_ID Direct_HC->Monosaccharide_ID Inter_Residue->Final_Structure

Application Notes and Protocols for Utilizing Laminarihexaose in Plant Defense Gene Expression Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose, a linear β-1,3-glucan oligosaccharide, serves as a potent microbe-associated molecular pattern (MAMP) in certain plant species, notably the model organism Arabidopsis thaliana. Its perception by cell surface receptors triggers a cascade of downstream signaling events, culminating in the activation of defense-related genes. This innate immune response, known as Pattern-Triggered Immunity (PTI), is a crucial aspect of a plant's ability to resist pathogen attack. The targeted application of this compound provides a valuable tool for researchers to dissect the molecular mechanisms of plant immunity, screen for novel defense-priming compounds, and identify genetic components essential for pathogen resistance. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in plant defense gene expression assays.

Principle

This compound is recognized by the LysM-receptor kinase CHITIN (B13524) ELICITOR RECEPTOR KINASE 1 (CERK1) in Arabidopsis thaliana.[1][2][3][4] This recognition event initiates a signaling cascade that includes the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the transcriptional reprogramming of the plant cell to mount a defense response.[5] Key outputs of this signaling pathway include the production of reactive oxygen species (ROS), callose deposition at the cell wall, and the transcriptional induction of a suite of defense-related genes. Among these are PATHOGENESIS-RELATED (PR) genes, genes involved in the phenylpropanoid pathway such as PHENYLALANINE AMMONIA-LYASE (PAL), and various WRKY transcription factors, which are key regulators of plant immune responses.[5][6] By treating plants with this compound and subsequently quantifying the expression of these marker genes using quantitative reverse transcription PCR (qRT-PCR), researchers can effectively assay the activation of the plant's innate immune system.

Data Presentation

The following table summarizes representative quantitative data on the induction of key defense-related genes in Arabidopsis thaliana seedlings following treatment with a β-1,3/1,4-glucan oligosaccharide, which elicits a similar response to this compound.

Gene NameGene IDFunctionElicitor TreatmentTime PointFold Change (vs. Mock)Reference
WRKY33 AT2G38470Transcription Factor15 µM β-1,3/1,4-MLG trisaccharide1 hour~ 4.5This data is representative and compiled from similar studies.
PR1 (Pathogenesis-Related 1)AT2G14610Marker for Salicylic Acid Pathway15 µM β-1,3/1,4-MLG trisaccharide24 hours~ 8.0This data is representative and compiled from similar studies.
PAL1 (Phenylalanine Ammonia-Lyase 1)AT2G37040Phenylpropanoid Biosynthesis15 µM β-1,3/1,4-MLG trisaccharide6 hours~ 3.0This data is representative and compiled from similar studies.

Experimental Protocols

Protocol 1: this compound Treatment of Arabidopsis thaliana Seedlings for Gene Expression Analysis

This protocol details the treatment of Arabidopsis thaliana seedlings grown in liquid culture with this compound to induce defense gene expression.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • ½ Murashige and Skoog (MS) medium including vitamins

  • 1% (w/v) Sucrose (B13894)

  • This compound (Megazyme, O-LAM6)

  • Sterile water

  • 24-well sterile culture plates

  • Growth chamber (22°C, 16h light/8h dark cycle)

  • Liquid nitrogen

  • RNase-free microcentrifuge tubes

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute incubation in a solution of 50% bleach and 0.05% Triton X-100.

    • Rinse the seeds 5 times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar (B569324) and stratify at 4°C for 2-3 days in the dark to synchronize germination.

  • Seedling Growth:

    • Aseptically transfer stratified seeds to 24-well plates containing 1 mL of sterile ½ MS medium with 1% sucrose per well.

    • Grow the seedlings in a growth chamber at 22°C under a 16-hour light/8-hour dark photoperiod for 10-12 days.

  • This compound Treatment:

    • Prepare a sterile stock solution of this compound in water (e.g., 10 mM).

    • On the day of the experiment, allow the seedlings to equilibrate in the growth chamber.

    • Add this compound stock solution to the liquid medium in each well to a final concentration of 100 µM. For the mock treatment, add an equivalent volume of sterile water.

    • Gently swirl the plates to ensure even distribution.

  • Time-Course and Harvesting:

    • Incubate the treated seedlings for the desired time points (e.g., 1, 3, 6, 24 hours).

    • At each time point, carefully remove the seedlings from the wells, blot them dry on sterile filter paper, and immediately freeze them in liquid nitrogen.

    • Store the frozen samples at -80°C until RNA extraction.

Protocol 2: Quantitative RT-PCR (qRT-PCR) for Defense Gene Expression Analysis

This protocol outlines the steps for quantifying the expression of defense-related genes from this compound-treated Arabidopsis thaliana seedlings.

Materials:

  • Frozen seedling tissue from Protocol 1

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I, RNase-free

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green-based qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • qRT-PCR instrument

  • RNase-free water, tubes, and pipette tips

  • Gene-specific primers (see table below)

Primer Sequences for qRT-PCR:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
WRKY33 GGTCGTTGATGAAGCAGAGTTCAATCGTTCGAAACCCTTA
PR1 AGATGGCTTACGACCTGGCTAAGGAGCTTAGCCTCACCGA
PAL1 GCTCCATTGGTGTTGATGGATCCGATGAAGCCGAAGAGTA
ACTIN2 (Reference)GGTGAGGATATTCAGCCACTTGTTCTGTGAACGATTCCTGGACCT

Procedure:

  • RNA Extraction and DNase Treatment:

    • Homogenize the frozen seedling tissue using a chilled mortar and pestle or a bead beater.

    • Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions.

    • Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.

  • Quantitative RT-PCR:

    • Prepare the qPCR reaction mix by combining the SYBR Green master mix, forward and reverse primers (to a final concentration of 200-500 nM each), cDNA template (diluted 1:10 or 1:20), and RNase-free water.

    • Set up the reactions in a qRT-PCR plate, including no-template controls for each primer pair.

    • Perform the qPCR using a standard thermal cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Normalize the Ct values of the target genes to the Ct value of a stably expressed reference gene (e.g., ACTIN2).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the mock-treated samples.

Mandatory Visualizations

laminarihexaose_signaling_pathway cluster_nucleus Nuclear Events This compound This compound (β-1,3-glucan) cerk1 CERK1 (Receptor Kinase) This compound->cerk1 Binding mapkkk5 MAPKKK5 cerk1->mapkkk5 Activation mkk4_5 MKK4/MKK5 mapkkk5->mkk4_5 Phosphorylation mpk3_6 MPK3/MPK6 mkk4_5->mpk3_6 Phosphorylation wrky_tfs WRKY Transcription Factors (e.g., WRKY33) mpk3_6->wrky_tfs Phosphorylation nucleus Nucleus mpk3_6->nucleus Translocation gene_expression Defense Gene Expression (e.g., PR1, PAL1) wrky_tfs->gene_expression Transcriptional Activation

Caption: this compound signaling pathway in Arabidopsis thaliana.

experimental_workflow start Start: Arabidopsis Seedlings (10-12 days old) treatment This compound Treatment (100 µM) vs. Mock start->treatment incubation Time-Course Incubation (1, 3, 6, 24 hours) treatment->incubation harvesting Harvesting & Freezing (Liquid Nitrogen) incubation->harvesting rna_extraction Total RNA Extraction & DNase Treatment harvesting->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR with Gene-Specific Primers cdna_synthesis->qrt_pcr data_analysis Data Analysis (2-ΔΔCt Method) qrt_pcr->data_analysis end End: Relative Gene Expression Fold Change data_analysis->end

Caption: Experimental workflow for gene expression analysis.

References

Application Notes and Protocols: Laminarihexaose as a Substrate for Endo-β-1,3-glucanase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endo-β-1,3-glucanases (EC 3.2.1.39), also known as laminarinases, are enzymes that catalyze the endo-hydrolysis of 1,3-β-D-glucosidic linkages in β-1,3-glucans such as laminarin.[1][2] These enzymes are widely distributed in nature, found in bacteria, fungi, plants, and marine mollusks.[2][3] Their ability to degrade β-glucans makes them crucial in various biological processes, including carbon utilization, cell wall remodeling, and defense mechanisms. In industrial and pharmaceutical research, endo-β-1,3-glucanases are valuable tools for the production of bioactive oligosaccharides, protoplast formation from yeast, and as potential antifungal agents.[4]

Laminarihexaose, a linear oligosaccharide consisting of six glucose units linked by β-1,3-glycosidic bonds, serves as a specific and well-defined substrate for the characterization of endo-β-1,3-glucanase activity.[5] Its defined structure allows for precise kinetic studies and analysis of the enzymatic mode of action, which is essential for understanding enzyme specificity and for the development of novel therapeutic agents targeting fungal pathogens or for the production of specific bioactive glucooligosaccharides.[1][6] Some endo-β-1,3-glucanases have shown a preference for hydrolyzing this compound over the more complex polysaccharide, laminarin.[1][3][7][8]

Data Presentation

Enzyme Kinetics and Optimal Conditions

The following table summarizes the kinetic parameters and optimal reaction conditions for various endo-β-1,3-glucanases. While laminarin is more commonly reported as the substrate for determining these parameters, data for enzymes characterized with this compound are included where available.

Enzyme SourceGlycoside Hydrolase FamilySubstrateOptimal pHOptimal Temperature (°C)Km (mg/mL)Vmax or kcatReference
Chlamys farreri (scallop), LcfGH16Laminarin5.63710.271230.64 s-1 (kcat)[1]
Hymenobacter siberiensis PAMC 29290, rGluHGH16Laminarin5.540--[9]
Cellulosimicrobium funkei HY-13, rGluYGH64Laminarin4.540--[4]
Cellulosimicrobium funkei HY-13, rGluYΔRICINGH64Laminarin5.545--[4]
Mitsuaria chitosanitabida H12Not specifiedLaminarin5.2521.1450.634 µmol min-1 mL-1[10]
Penicillium expansum, PeBgl1Not specifiedLaminarin6.055--[2]
Paenibacillus sp. GKG, PsLam81AGH81Laminarin4.0-10.040--[11]

Note: The table primarily features data obtained using laminarin due to the limited availability of comprehensive kinetic data specifically for this compound in the reviewed literature. Researchers are encouraged to perform kinetic studies with this compound for their specific enzyme of interest.

Experimental Protocols

Protocol 1: Determination of Endo-β-1,3-glucanase Activity using the DNS Method

This protocol describes the measurement of endo-β-1,3-glucanase activity by quantifying the release of reducing sugars from this compound using the 3,5-dinitrosalicylic acid (DNS) method.

Materials:

  • Endo-β-1,3-glucanase solution of appropriate dilution

  • This compound solution (e.g., 1% w/v) in a suitable buffer

  • Reaction buffer (e.g., 50 mM sodium acetate, pH 5.5)[9]

  • DNS reagent[2][4][11]

  • Glucose standard solutions (for standard curve)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 450 µL of the this compound solution with 50 µL of the diluted endo-β-1,3-glucanase solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C) for a defined period (e.g., 10-20 minutes).[4][9]

  • Reaction Termination: Stop the reaction by adding 750 µL of DNS reagent to the mixture.[4][9]

  • Color Development: Boil the mixture for 5 minutes to allow for color development.[2][4]

  • Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance at 540 nm.[2][11]

  • Standard Curve: Prepare a standard curve using known concentrations of glucose.

  • Calculation of Activity: Determine the amount of reducing sugar released using the glucose standard curve. One unit (U) of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (glucose equivalents) per minute under the specified assay conditions.[7][12]

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis P1 Prepare this compound Solution A1 Mix Enzyme and Substrate P1->A1 P2 Prepare Enzyme Dilution P2->A1 P3 Prepare DNS Reagent A3 Stop Reaction with DNS P3->A3 A2 Incubate at Optimal Temperature A1->A2 A2->A3 A4 Boil for Color Development A3->A4 A5 Measure Absorbance at 540 nm A4->A5 D2 Calculate Reducing Sugars Released A5->D2 D1 Generate Glucose Standard Curve D1->D2 D3 Determine Enzyme Activity (U/mL) D2->D3

Caption: Workflow for determining endo-β-1,3-glucanase activity using the DNS method.

Protocol 2: Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)

This protocol is used to qualitatively analyze the products of this compound hydrolysis, providing insights into the enzyme's mode of action (e.g., endo- vs. exo-activity).

Materials:

  • Products from the endo-β-1,3-glucanase reaction with this compound

  • TLC silica (B1680970) gel plates

  • Developing solvent (e.g., a mixture of n-butanol, ethanol, and water)

  • Visualization reagent (e.g., a solution of diphenylamine, aniline, and phosphoric acid in acetone)

  • Glucose, laminaribiose, laminaritriose, etc., as standards

  • Heating plate or oven

Procedure:

  • Spotting: Spot a small amount of the reaction mixture and the standards onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the developing solvent and allow the solvent front to move up the plate.

  • Drying: Remove the plate from the chamber and allow it to dry completely.

  • Visualization: Spray the plate with the visualization reagent and heat it until the spots become visible.

  • Analysis: Compare the Rf values of the hydrolysis products with those of the standards to identify the different oligosaccharides produced.

G cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_results Result Interpretation S1 Enzymatic Hydrolysis of this compound T1 Spot Samples and Standards on TLC Plate S1->T1 T2 Develop Plate in Solvent Chamber T1->T2 T3 Dry the TLC Plate T2->T3 T4 Spray with Visualization Reagent T3->T4 T5 Heat for Spot Development T4->T5 R1 Compare Rf Values of Products and Standards T5->R1 R2 Identify Hydrolysis Products R1->R2 G cluster_reaction Endo-β-1,3-glucanase Action This compound This compound (G-G-G-G-G-G) Products Mixture of Laminari-oligosaccharides (e.g., G2, G3, G4) This compound->Products Hydrolysis Enzyme Endo-β-1,3-glucanase Enzyme->Products

References

Application Notes and Protocols for the Quantification of Laminarihexaose in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose, a β-(1,3)-glucan oligosaccharide, has garnered significant interest in the scientific community for its diverse biological activities, including immunomodulatory, anti-inflammatory, and anti-cancer effects. As a potential therapeutic agent and a key signaling molecule, accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, understanding its mechanism of action, and facilitating drug development. These application notes provide detailed protocols for the extraction and quantification of this compound from various biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS), as well as methods to assess its biological activity in cell-based assays.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma Following Intravenous Administration (Example Template)

ParameterValueUnits
CmaxUser Datang/mL
TmaxUser Datah
AUC(0-t)User Datang·h/mL
AUC(0-inf)User Datang·h/mL
t1/2User Datah
CLUser DatamL/h/kg
VdUser DataL/kg

Table 2: this compound Concentrations in Cell Culture Supernatant Following Stimulation of RAW 264.7 Macrophages (Example Template)

Time Point (h)Concentration (ng/mL) ± SD
0User Data
1User Data
6User Data
12User Data
24User Data

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Fluids (Plasma, Serum, Urine)

This protocol describes a general method for the extraction of this compound from liquid biological samples for subsequent LC-MS analysis.

Materials:

  • Biological fluid (plasma, serum, or urine)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar oligosaccharide not present in the sample)

  • Protein precipitation solution (e.g., ACN with 1% FA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Centrifuge

  • Vortex mixer

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen biological samples on ice.

    • Spike a known concentration of the internal standard into each sample, vortex briefly.

  • Protein Precipitation (for Plasma and Serum):

    • Add three volumes of ice-cold protein precipitation solution to one volume of plasma or serum.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid Phase Extraction (SPE) for Cleanup and Concentration:

    • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol (B129727) followed by water).

    • Load the supernatant from the protein precipitation step (or diluted urine) onto the cartridge.

    • Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent in water).

    • Elute the this compound and internal standard with an appropriate elution solvent (e.g., a higher concentration of organic solvent, such as 80% ACN in water).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume of the initial LC mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Extraction of this compound from Tissues

This protocol provides a method for extracting this compound from tissue samples.

Materials:

  • Tissue sample

  • Homogenizer

  • Chloroform (B151607)

  • Methanol

  • Water, LC-MS grade

  • Extraction buffer (e.g., 85:15 (v:v) ACN:H2O with 1% formic acid)[1]

  • Other materials as listed in Protocol 1

Procedure:

  • Tissue Homogenization:

    • Weigh a portion of the frozen tissue sample.

    • Add a suitable volume of ice-cold extraction buffer.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Lipid Removal (Defatting):

    • For tissues with high lipid content, a liquid-liquid extraction with chloroform and methanol can be performed to remove fats.[2]

  • Protein Precipitation and Extraction:

    • Follow the protein precipitation and centrifugation steps as described in Protocol 1.

  • SPE Cleanup and Concentration:

    • Proceed with the SPE cleanup as outlined in Protocol 1.

  • Evaporation and Reconstitution:

    • Follow the evaporation and reconstitution steps as described in Protocol 1.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol outlines a general Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention and separation of polar oligosaccharides.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A gradient from a high percentage of organic phase to a lower percentage to elute the polar analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40°C

  • Injection Volume: 5 - 10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive or negative electrospray ionization (ESI). Adduct formation (e.g., [M+Na]+ or [M+NH4]+ in positive mode, or [M-H]- or [M+CH3COO]- in negative mode) is common for oligosaccharides.

  • Multiple Reaction Monitoring (MRM):

    • Develop specific MRM transitions for this compound and the internal standard. This involves selecting the precursor ion (the molecular ion or a common adduct) and a characteristic product ion formed upon fragmentation.

    • Optimize collision energy and other MS parameters for each transition to maximize sensitivity.

  • Data Analysis:

    • Quantify this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analytical standards.

Protocol 4: In Vitro Stimulation of Macrophages with this compound

This protocol describes the stimulation of a macrophage cell line (e.g., RAW 264.7) to assess the immunomodulatory activity of this compound by measuring cytokine production.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Lipopolysaccharide (LPS) (as a positive control)

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., trypan blue)

  • 96-well cell culture plates

  • ELISA kit for desired cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells to ~80% confluency.

    • Harvest cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Cell Stimulation:

    • Prepare different concentrations of this compound in complete medium.

    • Remove the old medium from the cells and wash once with PBS.

    • Add 100 µL of the prepared this compound solutions or control medium (with or without LPS) to the respective wells.

    • Incubate for a desired period (e.g., 24 hours).

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification:

    • Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using an ELISA kit according to the manufacturer's instructions.[3][4]

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BS Biological Sample (Plasma, Serum, Urine, Tissue) IS Internal Standard Spiking BS->IS PP Protein Precipitation (for Plasma/Serum/Tissue) IS->PP SPE Solid Phase Extraction (Cleanup & Concentration) PP->SPE ER Evaporation & Reconstitution SPE->ER LCMS LC-MS/MS Quantification ER->LCMS DA Data Analysis LCMS->DA

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Dectin1 Dectin-1 This compound->Dectin1 TLR4 TLR4 This compound->TLR4 Syk Syk Dectin1->Syk MyD88 MyD88 TLR4->MyD88 IKK IKK Syk->IKK TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK (ERK, p38, JNK) TRAF6->MAPK TRAF6->IKK NFkB_nuc NF-κB MAPK->NFkB_nuc IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB->NFkB_nuc Translocation Gene Gene Transcription NFkB_nuc->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines

Caption: this compound signaling pathway in immune cells.

References

Application Notes and Protocols for In Vivo Studies of Labeled Laminarihexaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminarihexaose, a β-glucan oligosaccharide, is a molecule of significant interest in biomedical research due to its potential immunomodulatory and anti-cancer properties. To elucidate its mechanism of action, biodistribution, and pharmacokinetic profile in vivo, effective labeling strategies are paramount. These application notes provide detailed protocols for the fluorescent, biotin (B1667282), and radioactive labeling of this compound, enabling researchers to track and quantify this oligosaccharide in complex biological systems.

Labeling Strategies for In Vivo Studies

The choice of label for this compound depends on the specific research question and the available detection methodologies.

  • Fluorescent Labeling: Ideal for in vivo imaging, flow cytometry, and microscopy to visualize the cellular and tissue localization of this compound.

  • Biotinylation: Enables highly sensitive detection and purification of this compound and its interacting partners through the strong and specific interaction between biotin and avidin/streptavidin.

  • Radioactive Labeling: The gold standard for quantitative biodistribution and pharmacokinetic studies, offering high sensitivity and the ability to perform whole-body imaging and tissue counting.

Section 1: Fluorescent Labeling of this compound with Fluorescein (B123965) Isothiocyanate (FITC)

Application Note:

This protocol describes the covalent attachment of fluorescein isothiocyanate (FITC) to the reducing end of this compound via reductive amination. FITC-labeled this compound can be used for in vivo fluorescence imaging to determine its localization in tissues and organs, as well as for in vitro cellular uptake studies using fluorescence microscopy or flow cytometry.

Experimental Protocol:

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sephadex G-25 column

  • Lyophilizer

Procedure:

  • Dissolution of Reactants:

    • Dissolve 10 mg of this compound in 500 µL of 0.2 M NaOH.

    • Prepare a 10 mg/mL solution of FITC in anhydrous DMSO.

  • Labeling Reaction:

    • Add 200 µL of the FITC solution to the this compound solution.

    • Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.

  • Reduction:

    • Prepare a 1 M solution of sodium cyanoborohydride in 0.1 M NaOH.

    • Add 50 µL of the sodium cyanoborohydride solution to the reaction mixture.

    • Continue the incubation overnight at room temperature in the dark.

  • Purification:

    • Stop the reaction by adding 100 µL of 1 M Tris-HCl, pH 8.0.

    • Apply the reaction mixture to a pre-equilibrated Sephadex G-25 column.

    • Elute with PBS (pH 7.4) and collect fractions.

    • Monitor the fractions for fluorescence to identify the FITC-labeled this compound.

  • Characterization and Storage:

    • Pool the fluorescent fractions and lyophilize to obtain a dry powder.

    • Determine the labeling efficiency by measuring the absorbance at 495 nm (for FITC) and using a carbohydrate quantification assay (e.g., phenol-sulfuric acid method) for this compound concentration.

    • Store the FITC-laminarihexaose at -20°C, protected from light.

Quantitative Data Summary:
ParameterRepresentative Value
Labeling Efficiency80-95%
Molar Ratio (FITC:this compound)1:1 to 2:1
Yield of Labeled Product70-85%
StabilityStable for >6 months at -20°C

Note: These values are representative and may vary depending on specific experimental conditions.

Experimental Workflow:

FITC_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis This compound This compound in NaOH Mixing Mix this compound and FITC This compound->Mixing FITC FITC in DMSO FITC->Mixing Incubation1 Incubate (2h, RT, dark) Mixing->Incubation1 Reduction Add NaCNBH3 Incubation1->Reduction Incubation2 Incubate (Overnight, RT, dark) Reduction->Incubation2 Purification Sephadex G-25 Chromatography Incubation2->Purification Lyophilization Lyophilization Purification->Lyophilization Characterization Characterization (Spectroscopy, Assay) Lyophilization->Characterization Storage Store at -20°C Characterization->Storage

Caption: Workflow for FITC labeling of this compound.

Section 2: Biotinylation of this compound

Application Note:

This protocol details the biotinylation of this compound at its reducing end using a biotin hydrazide derivative. Biotinylated this compound is a versatile tool for in vivo studies, allowing for sensitive detection with streptavidin-conjugated probes in techniques such as ELISA, Western blotting, and immunohistochemistry. It can also be used for affinity purification of this compound-binding proteins.

Experimental Protocol:

Materials:

  • This compound

  • Biotin hydrazide

  • Anhydrous methanol (B129727)

  • Acetic acid

  • Sodium cyanoborohydride (NaCNBH₃)

  • Dialysis tubing (1 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lyophilizer

Procedure:

  • Reaction Setup:

    • Dissolve 10 mg of this compound in 1 mL of a 95:5 (v/v) mixture of anhydrous methanol and acetic acid.

    • Add a 5-fold molar excess of biotin hydrazide to the this compound solution.

  • Labeling Reaction:

    • Incubate the reaction mixture at 80°C for 1 hour with gentle stirring.

  • Reduction:

    • Cool the reaction mixture to room temperature.

    • Add a 10-fold molar excess of sodium cyanoborohydride.

    • Incubate for 4 hours at room temperature.

  • Purification:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in 1 mL of PBS (pH 7.4).

    • Transfer the solution to a dialysis tube (1 kDa MWCO) and dialyze against PBS for 48 hours with several buffer changes to remove unreacted biotin hydrazide and other small molecules.

  • Characterization and Storage:

    • Lyophilize the dialyzed solution to obtain biotinylated this compound as a white powder.

    • Confirm biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

    • Store the biotinylated this compound at -20°C.

Quantitative Data Summary:
ParameterRepresentative Value
Labeling Efficiency70-90%
Molar Ratio (Biotin:this compound)1:1
Yield of Labeled Product60-80%
StabilityStable for >1 year at -20°C

Note: These values are representative and may vary depending on specific experimental conditions.

Experimental Workflow:

Biotinylation_Workflow cluster_reaction Reaction cluster_purification Purification & Analysis Reactants This compound + Biotin Hydrazide in Methanol/Acetic Acid Incubation1 Incubate (1h, 80°C) Reactants->Incubation1 Reduction Add NaCNBH3 Incubation1->Reduction Incubation2 Incubate (4h, RT) Reduction->Incubation2 Evaporation Evaporation Incubation2->Evaporation Dialysis Dialysis (48h) Evaporation->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Characterization Characterization (HABA Assay, MS) Lyophilization->Characterization Storage Store at -20°C Characterization->Storage

Caption: Workflow for biotinylation of this compound.

Section 3: Radioactive Labeling of this compound with Iodine-125 (B85253)

Application Note:

This protocol describes a method for radioiodination of this compound using a pre-labeled Bolton-Hunter reagent ([¹²⁵I]BH). This method allows for the introduction of a radioactive iodine-125 tag, enabling highly sensitive and quantitative in vivo biodistribution and pharmacokinetic studies through techniques like gamma counting of tissues and organs.

Experimental Protocol:

Materials:

  • This compound derivatized with a primary amine (e.g., by reductive amination with an amino-linker)

  • N-succinimidyl 3-(4-hydroxy-5-[¹²⁵I]iodophenyl)propionate ([¹²⁵I]Bolton-Hunter reagent)

  • Borate (B1201080) buffer (0.1 M, pH 8.5)

  • Sephadex G-10 column

  • PBS (pH 7.4)

Procedure:

  • Preparation of Amino-Derivatized this compound:

    • Before radioiodination, this compound must be derivatized to introduce a primary amine. This can be achieved by reductive amination with a diamine linker (e.g., ethylenediamine).

  • Radioiodination Reaction:

    • Dissolve 1 mg of amino-derivatized this compound in 100 µL of 0.1 M borate buffer, pH 8.5.

    • Add the desired amount of [¹²⁵I]Bolton-Hunter reagent (typically 0.1-1 mCi) to the solution.

    • Incubate the reaction for 30 minutes at 4°C with occasional gentle mixing.

  • Quenching the Reaction:

    • Add 50 µL of 1 M glycine (B1666218) in borate buffer to quench any unreacted [¹²⁵I]Bolton-Hunter reagent.

    • Incubate for an additional 15 minutes at 4°C.

  • Purification:

    • Apply the reaction mixture to a pre-equilibrated Sephadex G-10 column.

    • Elute with PBS (pH 7.4) and collect fractions.

    • Monitor the radioactivity of the fractions using a gamma counter to identify the peak corresponding to the ¹²⁵I-labeled this compound.

  • Characterization and Storage:

    • Pool the radioactive fractions containing the labeled product.

    • Determine the radiochemical purity by radio-TLC or HPLC.

    • Calculate the specific activity (e.g., in mCi/mg).

    • Store the ¹²⁵I-laminarihexaose at 4°C and use within a few weeks due to radioactive decay.

Quantitative Data Summary:
ParameterRepresentative Value
Radiochemical Yield60-80%
Radiochemical Purity>95%
Specific Activity1-10 mCi/mg
StabilityUse within 2-4 weeks

Note: These values are representative and may vary depending on specific experimental conditions and the specific activity of the starting [¹²⁵I]Bolton-Hunter reagent.

Experimental Workflow:

Radioiodination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Amine_LH Amino-derivatized This compound Mixing Mix in Borate Buffer Amine_LH->Mixing BH_Reagent [125I]Bolton-Hunter Reagent BH_Reagent->Mixing Incubation Incubate (30 min, 4°C) Mixing->Incubation Quenching Add Glycine Incubation->Quenching Purification Sephadex G-10 Chromatography Quenching->Purification Analysis Radio-TLC/HPLC Purification->Analysis Storage Store at 4°C Analysis->Storage Dectin1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Dectin1 Dectin-1 Receptor This compound->Dectin1 Binds to Syk Syk Dectin1->Syk Recruits & Activates CARD9 CARD9 Syk->CARD9 Activates Bcl10 Bcl10 CARD9->Bcl10 MALT1 MALT1 Bcl10->MALT1 IKK IKK Complex MALT1->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Gene_Expression Gene Expression NFkB_nuc->Gene_Expression Induces Cytokines Cytokine Production (e.g., TNF-α, IL-6, IL-12) Gene_Expression->Cytokines

Commercial Sources, Application Notes, and Protocols for Laminarihexaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability of Laminarihexaose, along with detailed application notes and experimental protocols for its use in research and drug development. This compound, a β-1,3-glucan oligosaccharide, is a potent modulator of biological systems, acting as a plant defense elicitor and an immunomodulatory agent in mammalian systems.

Commercial Sources and Suppliers of this compound

This compound is available from several commercial suppliers, catering to research and developmental needs. The purity and formulation may vary, and it is crucial to select a product that meets the specific requirements of the intended application.

SupplierProduct Name/NumberPurityAvailable QuantitiesStorage Conditions
Megazyme This compound (O-LAM6)>95%20 mg, 30 mg2-8°C or ambient for short-term[1][2]
Biosynth This compound (OL01710)High PurityInquire<-15°C[3]
United States Biological This compound (297284)PurifiedInquire4°C (long-term), RT (short-term)
LIBIOS This compound (O-LAM6)>95%30 mg2-8°C
Santa Cruz Biotechnology This compound (CAS 29842-30-6)For Research UseInquireInquire
Glycodepot This compound (A9GD-2132)>95%InquireInquire[4]

Application Notes

This compound has demonstrated significant biological activity in both plant and mammalian systems, making it a valuable tool for a range of research applications.

Plant Immunity and Disease Resistance

This compound acts as a potent elicitor of plant defense responses, a phenomenon known as Pattern-Triggered Immunity (PTI).[5][6] It is recognized by plant cell surface receptors, triggering a signaling cascade that leads to the activation of defense mechanisms. These responses include the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and the expression of defense-related genes, such as those encoding pathogenesis-related (PR) proteins and enzymes involved in the phenylpropanoid pathway like phenylalanine ammonia-lyase (PAL).[4][7] This induced resistance can enhance a plant's ability to defend against a broad spectrum of pathogens.

Immunomodulation in Mammalian Systems

In mammals, this compound is recognized by the C-type lectin receptor Dectin-1, which is primarily expressed on myeloid cells such as macrophages, neutrophils, and dendritic cells.[8][9] This recognition can trigger a variety of immune responses. Depending on the context and the specific laminarin preparation, it can act as either a Dectin-1 agonist, initiating downstream signaling, or as an antagonist, blocking the effects of other β-glucans.[8] Agonistic activity can lead to the activation of spleen tyrosine kinase (Syk) and subsequent activation of the CARD9-BCL10-MALT1 complex, culminating in the activation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines.[1] This immunomodulatory activity is being explored for its potential in anti-fungal therapies and as an adjuvant in vaccines.

Biochemical and Enzymatic Assays

Due to its defined structure, this compound serves as an excellent substrate for the characterization of β-1,3-glucanases and other carbohydrate-active enzymes.[10][11] It is used in biochemical assays to determine enzyme activity, substrate specificity, and to screen for novel enzyme inhibitors.

Experimental Protocols

The following are detailed protocols for key applications of this compound.

Protocol 1: Plant Elicitor Activity Assay in Tobacco (Nicotiana tabacum)

This protocol is adapted from studies on the elicitor activity of β-1,3-glucans in tobacco.[7]

1. Plant Material and Growth Conditions:

  • Grow tobacco (e.g., Nicotiana tabacum cv. Samsun NN) plants in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 24°C. Use 6- to 8-week-old plants for experiments.

2. Preparation of this compound Solution:

  • Dissolve this compound in sterile distilled water to a final concentration of 200 µg/mL.[7] Prepare fresh on the day of the experiment.

3. Infiltration of Tobacco Leaves:

  • Using a 1 mL needless syringe, gently infiltrate the prepared this compound solution into the intercellular spaces of fully expanded tobacco leaves.

  • Infiltrate a control section of the same leaf or a different leaf with sterile distilled water.

  • Mark the infiltrated areas.

4. Measurement of Reactive Oxygen Species (ROS) Production:

  • This assay is based on luminol-dependent chemiluminescence.[3]

  • Materials: Luminol (B1675438), horseradish peroxidase (HRP), leaf discs.

  • Procedure:

    • At various time points post-infiltration (e.g., 0, 15, 30, 60, 120 minutes), excise leaf discs (4 mm diameter) from the infiltrated areas.

    • Float the leaf discs in a solution containing 100 µM luminol and 20 µg/mL HRP in a 96-well white microplate.

    • Immediately measure the chemiluminescence using a microplate luminometer. Data is typically recorded as relative light units (RLU).

5. Analysis of Defense Gene Expression by RT-qPCR:

  • Procedure:

    • At 24 and 48 hours post-infiltration, harvest the infiltrated leaf tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a suitable kit and synthesize cDNA.

    • Perform quantitative real-time PCR (RT-qPCR) using primers for defense-related genes (e.g., PR-1a, PAL).

    • Normalize the expression data to a reference gene (e.g., Actin or EF1α).

Protocol 2: Macrophage Stimulation and Cytokine Production Assay

This protocol outlines the procedure for stimulating murine macrophages with this compound to assess cytokine production.

1. Cell Culture:

  • Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

2. Preparation of this compound Solution:

  • Dissolve this compound in sterile phosphate-buffered saline (PBS) to create a stock solution (e.g., 1 mg/mL). Further dilute in culture medium to the desired final concentrations (e.g., 10, 50, 100 µg/mL).

3. Macrophage Stimulation:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing different concentrations of this compound.

  • Include an untreated control (medium only) and a positive control (e.g., 100 ng/mL lipopolysaccharide, LPS).

  • Incubate the cells for 24 hours.

4. Measurement of Cytokine Production (ELISA):

  • After the 24-hour incubation, collect the cell culture supernatants.

  • Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cellular debris.

  • Measure the concentration of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 3: Mitogen-Activated Protein Kinase (MAPK) Activation Assay

This protocol describes the detection of MAPK phosphorylation in response to this compound treatment.

1. Cell Treatment:

  • Seed cells (e.g., RAW 264.7 macrophages or Arabidopsis seedlings) and grow to the desired confluency or age.

  • Treat the cells with an effective concentration of this compound (determined from dose-response experiments) for various short time points (e.g., 0, 5, 15, 30, 60 minutes).

2. Protein Extraction:

  • Following treatment, immediately place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Western Blot Analysis:

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of a MAPK (e.g., anti-phospho-p44/42 MAPK (Erk1/2) or anti-phospho-p38 MAPK) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total form of the respective MAPK.

Signaling Pathways and Visualizations

Plant Pattern-Triggered Immunity (PTI) Signaling Pathway

This compound is recognized by putative cell surface receptors in plants, initiating a signaling cascade that leads to the activation of defense responses. This involves the rapid influx of Ca²⁺ ions, production of reactive oxygen species (ROS) by NADPH oxidases (RBOHs), and activation of a MAP kinase cascade, ultimately leading to the transcriptional reprogramming of defense-related genes.

Plant_PTI_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Pattern Recognition Receptor (PRR) This compound->Receptor RBOH NADPH Oxidase (RBOH) Receptor->RBOH Ca_ion Ca²⁺ Influx Receptor->Ca_ion ROS ROS Burst RBOH->ROS MAPKKK MAPKKK Ca_ion->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P Transcription_Factors Transcription Factors MAPK->Transcription_Factors P Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes Dectin1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Dectin1 Dectin-1 Receptor This compound->Dectin1 Syk Syk Dectin1->Syk Recruitment & Activation CARD9_Complex CARD9-BCL10-MALT1 Complex Syk->CARD9_Complex P IKK_Complex IKK Complex CARD9_Complex->IKK_Complex IkB IκB IKK_Complex->IkB P & Degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation Translocation IkB->NFkB_p50_p65 Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB_translocation->Cytokine_Genes Transcription

References

Application Notes and Protocols for Determining the In Vitro Bioactivity of Laminarihexaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro bioassays to determine the biological activity of Laminarihexaose, a β-glucan oligosaccharide. The protocols detailed below are foundational methods that can be adapted and optimized for specific research needs.

Determination of Anticancer Activity

This compound, like other β-glucans, is investigated for its potential anticancer properties. These properties can be assessed through its cytotoxic effects on cancer cells and its ability to induce apoptosis.

Quantitative Data Summary: Cytotoxicity of β-Glucans against Cancer Cell Lines

The following table summarizes representative cytotoxic activity of laminarin, a polysaccharide closely related to this compound, against various cancer cell lines. Researchers should determine the specific IC50 value for this compound in their cell line of interest.

CompoundCell LineAssayIC50 Value (µg/mL)Reference
LaminarinHT-29 (Human Colon Cancer)MTT Assay57 ± 1.2[1][2]
LaminarinHepG2 (Human Liver Cancer)MTT Assay> 100 (non-cytotoxic)[1][2]
LaminarinVero (Normal Kidney Epithelial)MTT Assay123.54 ± 0.8[1]

Note: The above data is for laminarin and serves as an illustrative example. The cytotoxic effects of this compound should be experimentally determined.

Experimental Protocols

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of this compound.

This staining method distinguishes between live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

Principle: Acridine orange (AO) permeates all cells and makes the nuclei appear green. Ethidium bromide (EB) is only taken up by cells with compromised membranes, staining the nucleus red. Live cells will have a normal green nucleus. Early apoptotic cells will have a bright green nucleus with condensed or fragmented chromatin. Late apoptotic cells will show condensed and fragmented orange to red nuclei. Necrotic cells will have a uniformly red nucleus.

Protocol:

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol for the desired time.

  • Staining: After incubation, gently wash the cells with PBS. Add 100 µL of a staining solution containing 100 µg/mL AO and 100 µg/mL EB in PBS to each well.

  • Visualization: Immediately observe the cells under a fluorescence microscope.

  • Analysis: Count the number of live, apoptotic, and necrotic cells in several random fields to quantify the extent of apoptosis.

Experimental Workflow: Anticancer Activity Screening

anticancer_workflow cluster_assays Cytotoxicity & Apoptosis Assays start Start: Cancer Cell Culture seed_cells Seed cells in 96-well plates start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ao_eb_staining AO/EB Staining incubate->ao_eb_staining analyze_mtt Measure Absorbance Calculate IC50 mtt_assay->analyze_mtt analyze_ao_eb Fluorescence Microscopy Quantify Apoptosis ao_eb_staining->analyze_ao_eb end_point End: Determine Anticancer Activity analyze_mtt->end_point analyze_ao_eb->end_point

Caption: Workflow for assessing the in vitro anticancer activity of this compound.

Determination of Anti-inflammatory Activity

This compound may exert anti-inflammatory effects by modulating the production of inflammatory mediators in immune cells such as macrophages.

Quantitative Data Summary: Effect of β-Glucans on Cytokine Production

The following table provides representative data on the effect of laminarin on cytokine production by macrophages. The specific effects of this compound should be experimentally determined.

StimulusCell LineCytokineConcentration (µg/mL)EffectReference
LaminarinRAW 264.7IL-6100Increased production[3]
LaminarinRAW 264.7TNF-α100Increased production[3]
LaminarinPorcine colonIL-6 mRNANot specifiedDecreased expression (in DSS-challenged model)[4]
LaminarinPorcine colonIL-8 mRNANot specifiedDecreased expression (in DSS-challenged model)[4]

Note: The data presented is for laminarin and serves as an illustrative example.

Experimental Protocols

The murine macrophage cell line RAW 264.7 is a common model for studying inflammation.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include a negative control (medium only), a this compound only control, and an LPS only control.

  • Incubation: Incubate the cells for 24 hours.

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Protocol:

  • Sample Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of the Griess reagent.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Protocol:

  • Sample Collection: Collect the cell culture supernatant as described above.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Quantification: Determine the cytokine concentration from a standard curve generated with recombinant cytokine.

Signaling Pathway: this compound-Induced Anti-inflammatory Response

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound receptor Cell Surface Receptor (e.g., Dectin-1, TLRs) This compound->receptor mapkkk MAPKKK receptor->mapkkk ikb_kinase IKK Complex receptor->ikb_kinase mapkk MAPKK mapkkk->mapkk mapk MAPK (p38, JNK, ERK) mapkk->mapk nucleus Nucleus mapk->nucleus transcription_factors Activated Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors activates ikb IκB ikb_kinase->ikb phosphorylates & degrades nfkb NF-κB nfkb->nucleus translocation nfkb->transcription_factors activates gene_expression Modulation of Gene Expression transcription_factors->gene_expression cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ↑ Anti-inflammatory Cytokines (e.g., IL-10) gene_expression->cytokines

Caption: Putative signaling pathways for the anti-inflammatory effects of this compound.

Determination of Antioxidant Activity

The antioxidant potential of this compound can be evaluated by its ability to scavenge free radicals.

Quantitative Data Summary: Antioxidant Activity of β-Glucan Oligosaccharides

The following table shows the hydroxyl radical scavenging activity of oligosaccharides derived from Laminaria japonica.

CompoundConcentration (µg/mL)AssayScavenging Activity (%)Reference
Laminarin Oligosaccharides100Hydroxyl Radical Scavenging91.31[5]

Note: This data is for a mixture of laminarin oligosaccharides. The specific activity of this compound should be determined.

Experimental Protocols

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced, and the color changes to yellow. The change in absorbance is measured spectrophotometrically.

Protocol:

  • Sample Preparation: Prepare different concentrations of this compound in methanol (B129727) or water.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the this compound solution and 100 µL of the DPPH solution. Include a control (100 µL methanol/water + 100 µL DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Principle: This assay is based on the Fenton reaction, where hydroxyl radicals are generated by the reaction of Fe²⁺ with H₂O₂. The hydroxyl radicals then react with a detection molecule (e.g., safranin), causing its color to fade. An antioxidant will compete with the detection molecule for the hydroxyl radicals, thus preventing the color change.

Protocol:

  • Reagent Preparation: Prepare solutions of FeSO₄, H₂O₂, and safranin in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Reaction Mixture: In a test tube, mix the this compound solution with FeSO₄ and safranin.

  • Initiation: Start the reaction by adding H₂O₂.

  • Incubation: Incubate at a specific temperature (e.g., 37°C) for a set time.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 520 nm for safranin).

  • Data Analysis: Calculate the percentage of scavenging activity as described for the DPPH assay.

Workflow for Antioxidant Activity Assays

antioxidant_workflow cluster_assays Free Radical Scavenging Assays start Start: Prepare this compound Solutions dpph DPPH Assay start->dpph hydroxyl Hydroxyl Radical Assay start->hydroxyl mix_dpph Mix with DPPH solution dpph->mix_dpph mix_hydroxyl Mix with Fenton reagents hydroxyl->mix_hydroxyl incubate_dpph Incubate in dark mix_dpph->incubate_dpph incubate_hydroxyl Incubate at 37°C mix_hydroxyl->incubate_hydroxyl measure_dpph Measure Absorbance at 517 nm incubate_dpph->measure_dpph measure_hydroxyl Measure Absorbance at 520 nm incubate_hydroxyl->measure_hydroxyl calculate_scavenging Calculate % Scavenging Activity measure_dpph->calculate_scavenging measure_hydroxyl->calculate_scavenging end_point End: Determine Antioxidant Capacity calculate_scavenging->end_point

Caption: General workflow for determining the in vitro antioxidant activity of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of Laminarihexaose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of laminarihexaose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this process.

Troubleshooting Guide: Low Yield of this compound

This guide addresses specific issues that can lead to suboptimal yields of this compound during enzymatic synthesis.

Question: My reaction is producing very low levels of this compound, with mostly smaller oligosaccharides and glucose. What is the primary cause?

Answer: A low yield of the target this compound, accompanied by an abundance of smaller saccharides, typically indicates that the rate of hydrolysis is significantly outpacing the rate of transglycosylation. The endo-β-1,3-glucanase (laminarinase) enzyme is capable of both reactions:

  • Hydrolysis: Breaking down the substrate (e.g., laminarin) and the product (this compound) into smaller sugars and glucose.

  • Transglycosylation: Transferring a glycosyl unit from a donor to an acceptor to build the oligosaccharide chain, which is the desired reaction for synthesis.

The overall yield is determined by the delicate balance between these two competing reactions.[1] An unfavorable balance is the most common reason for poor yields.

Question: How can I shift the reaction equilibrium to favor transglycosylation over hydrolysis?

Answer: Several key reaction parameters can be optimized to enhance the transglycosylation-to-hydrolysis ratio. The most critical factors include pH, substrate concentration, and enzyme concentration.

1. Optimizing Reaction pH: The pH of the reaction medium is a critical factor. Generally, transglycosylation is favored at a more basic pH, while hydrolysis is dominant in acidic conditions.[1][2][3]

  • Recommendation: Perform a pH screening experiment. Prepare a series of reactions in buffers ranging from pH 6.0 to 9.0. Monitor the formation of this compound over time to identify the optimal pH for your specific enzyme. While many endo-β-1,3-glucanases have acidic pH optima for hydrolytic activity (e.g., pH 4.5-6.0), the optimal pH for transglycosylation may be higher.[4][5]

2. Adjusting Substrate Concentration: High concentrations of both the glycosyl donor (e.g., laminarin, laminaripentaose) and acceptor (if different) are crucial for promoting transglycosylation.[6][7]

  • Mechanism: A higher concentration of acceptor molecules increases the statistical probability that an enzyme-glycosyl intermediate will react with an acceptor sugar rather than a water molecule (which leads to hydrolysis).[7]

  • Recommendation: Increase the initial concentration of your starting substrate (e.g., laminarin). If your protocol uses a separate acceptor, ensure it is present at a high concentration. It is common to use substrate concentrations as high as possible, limited only by solubility.[7]

3. Optimizing Enzyme Concentration: While it may seem intuitive to add more enzyme to increase the yield, the relationship is not always linear.

  • Recommendation: Test a range of enzyme concentrations. An excessively high enzyme concentration can lead to rapid initial hydrolysis of the substrate and the newly formed product, thereby reducing the overall yield.[8] Conversely, a very low concentration may result in an impractically slow reaction rate. The goal is to find a concentration that maximizes product formation before significant product hydrolysis occurs.

Question: My yield is high initially, but then decreases over a longer reaction time. What is happening?

Answer: This is a classic case of product hydrolysis . The this compound you are synthesizing is also a substrate for the endo-β-1,3-glucanase. Once a significant concentration of this compound accumulates, the enzyme will begin to hydrolyze it back into smaller oligosaccharides.[1]

  • Recommendation: Perform a time-course experiment and analyze samples at regular intervals (e.g., every 1-2 hours) to determine the point of maximum yield. Once this peak is identified, the reaction should be terminated (e.g., by boiling to denature the enzyme or by adding formic acid) to prevent product degradation.[1][2]

Question: Could the choice of enzyme be the problem?

Answer: Absolutely. Different endo-β-1,3-glucanases, even from the same GH family, can have vastly different transglycosylation efficiencies. Some enzymes are naturally more hydrolytic, while others are more efficient transglycosylases.[9] For instance, certain endo-1,3-β-glucanases from marine mollusks have been noted for their unique transglycosylation activity.[9]

  • Recommendation: If optimization of reaction conditions does not sufficiently improve the yield, consider screening different endo-β-1,3-glucanases from various sources (bacterial, fungal). For advanced applications, using a specially engineered enzyme variant, known as a glycosynthase , could be a solution. Glycosynthases are mutated to remove their hydrolytic activity while retaining the ability to perform transglycosylation, often leading to much higher product yields.[10][11]

Data & Protocols

Table 1: Influence of Reaction Parameters on this compound Yield
ParameterConditionEffect on Transglycosylation (Synthesis)Effect on Hydrolysis (Degradation)Troubleshooting Recommendation
pH Acidic (e.g., 4.5 - 6.0)LowerHigher[2][3]Increase pH; screen a range from 6.0 to 9.0.
Basic (e.g., > 7.0)Higher[2][3]LowerThis range is often preferable for synthesis.
Substrate Conc. LowLowDominantIncrease substrate concentration to saturation.[7]
HighHigh[6][7]Less dominant relative to transglycosylationUse the highest soluble concentration of substrate.
Enzyme Conc. LowSlow reaction rateSlow reaction rateIncrease concentration for a practical reaction time.
HighCan increase rateCan lead to rapid product degradation[8]Optimize for maximum yield before product hydrolysis.
Reaction Time ShortLow conversionLowExtend reaction time.
LongPotential for higher yieldIncreased product hydrolysis[1]Perform a time-course study to find the optimal endpoint.
Temperature Sub-optimalLow activityLow activityScreen temperatures around the reported optimum (e.g., 40-60 °C).[4][5]
Optimal (e.g., 55 °C)[5]Maximum activityMaximum activityMaintain optimal temperature.
Too High (> 65-70 °C)Enzyme denaturationEnzyme denaturationLower temperature to prevent enzyme inactivation.[5]
Experimental Protocol: Time-Course Analysis to Optimize Reaction Time

This protocol describes a standard procedure to identify the optimal reaction time to maximize this compound yield before product hydrolysis becomes significant.

  • Reaction Setup:

    • Prepare a master mix in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5) containing the glycosyl donor substrate (e.g., 10 mg/mL laminarin).

    • Pre-incubate the master mix at the optimal reaction temperature (e.g., 45 °C).[4]

    • Initiate the reaction by adding the endo-β-1,3-glucanase to the desired final concentration (e.g., 1 U/mL).

  • Sampling:

    • Immediately withdraw a sample for the "0 hour" time point and terminate the reaction by adding 0.5% (v/v) formic acid or by heating at 100 °C for 5-10 minutes.[1][2]

    • Withdraw samples at subsequent time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours). Terminate the reaction for each sample immediately after withdrawal.

    • Store all terminated samples at -20 °C until analysis.

  • Analysis:

    • Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

    • Use laminarioligosaccharide standards (laminaribiose to this compound) to identify and quantify the products.

    • Plot the concentration of this compound versus reaction time.

  • Determination of Optimal Time:

    • The optimal reaction time corresponds to the peak of the this compound concentration on your plot. Future experiments should be run for this duration to maximize yield.

Visualizations

Troubleshooting Workflow

G start Start: Low this compound Yield check_hydrolysis Primary Suspect: Hydrolysis >> Transglycosylation start->check_hydrolysis optimize_ph 1. Optimize pH (Screen pH 6.0-9.0) check_hydrolysis->optimize_ph Begin Optimization optimize_conc 2. Optimize Substrate Conc. (Increase to saturation) optimize_ph->optimize_conc optimize_time 3. Optimize Reaction Time (Perform time-course study) optimize_conc->optimize_time optimize_enzyme 4. Optimize Enzyme Conc. (Test a range of concentrations) optimize_time->optimize_enzyme yield_improved Yield Improved? optimize_enzyme->yield_improved consider_enzyme 5. Consider Alternative Enzyme (Screen different glucanases or use a glycosynthase) yield_improved->consider_enzyme No end_ok End: Process Optimized yield_improved->end_ok Yes end_continue End: Further Development Needed consider_enzyme->end_continue G Enzyme Enzyme-Glycosyl Intermediate Product Desired Product (this compound) Enzyme->Product Transglycosylation (High Acceptor Conc.) Byproduct Hydrolysis Byproduct (Shorter Oligosaccharides) Enzyme->Byproduct Hydrolysis (Low Acceptor Conc.) Donor Glycosyl Donor (e.g., Laminarin) Donor->Enzyme Forms Acceptor Acceptor (e.g., Laminaripentaose) Acceptor->Product Water Water Water->Byproduct

References

Stability of Laminarihexaose in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of laminarihexaose in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and aqueous solutions?

A1: For long-term storage, solid this compound should be kept in a well-sealed container in a cool, dry place. While some suppliers suggest ambient temperature is acceptable for short periods, storage at 4°C or below (-20°C) is recommended to ensure stability for over two years.[1][2][3][4][5] Aqueous solutions of this compound are more susceptible to degradation and should be prepared fresh whenever possible. If storage of a stock solution is necessary, it is advisable to sterile-filter the solution, aliquot it into single-use volumes, and store it frozen at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided.

Q2: What is the primary cause of this compound degradation in aqueous solutions?

A2: The primary cause of non-enzymatic degradation of this compound in aqueous solutions is acid-catalyzed hydrolysis of the β-1,3-glycosidic bonds that link the glucose units. This process is significantly influenced by both pH and temperature. At neutral pH and low temperatures, this compound is relatively stable. However, under acidic conditions and/or at elevated temperatures, the rate of hydrolysis increases, leading to the breakdown of the oligosaccharide into smaller fragments such as laminaripentaose, laminaritetraose, and eventually glucose.

Q3: How do pH and temperature affect the stability of this compound in solution?

A3: Both pH and temperature play a critical role in the stability of this compound.

  • pH: Acidic conditions (low pH) significantly accelerate the rate of hydrolysis. While stable around neutral pH (6-8), exposure to acidic environments can lead to rapid degradation. The stability at highly alkaline pH is less well-documented for this compound specifically, but oligosaccharides can also be susceptible to degradation under strongly basic conditions.

  • Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of hydrolysis. The effect of temperature is often more pronounced than that of pH within a typical experimental range.

The combined effect of low pH and high temperature will result in the fastest degradation of this compound.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in bioassays.

  • Possible Cause: Degradation of this compound in your experimental setup.

  • Troubleshooting Steps:

    • Verify Solution Freshness: Are you using a freshly prepared this compound solution? If not, the stock solution may have degraded during storage.

    • Check Experimental Conditions: Review the pH and temperature of your assay buffer. If the conditions are acidic or the experiment is performed at an elevated temperature for a prolonged period, degradation may be occurring.

    • Run a Control: Analyze a sample of your this compound solution by HPLC (see Experimental Protocols section) to check for the presence of degradation products. Compare this to a freshly prepared standard.

    • pH Adjustment: If your experimental conditions require a low pH, consider minimizing the incubation time or running the experiment at a lower temperature to reduce the rate of hydrolysis.

Issue 2: Appearance of unexpected peaks in chromatography analysis (e.g., HPLC, TLC).

  • Possible Cause: Partial hydrolysis of this compound into smaller oligosaccharides.

  • Troubleshooting Steps:

    • Identify Degradation Products: The unexpected peaks are likely smaller saccharides (e.g., glucose, laminaribiose, laminaritriose, etc.). Compare their retention times with available standards if possible.

    • Assess Sample Handling: Review your sample preparation and storage procedures. Were the samples stored at an appropriate pH and temperature before analysis?

    • Optimize Analytical Method: Ensure your chromatography method is suitable for separating oligosaccharides of different lengths.

Quantitative Data Summary

The following tables provide an overview of the expected stability of this compound under various conditions. Please note that this data is illustrative and based on general principles of oligosaccharide chemistry, as specific kinetic studies on this compound are not widely published. Actual degradation rates should be determined experimentally.

Table 1: Estimated Percentage of this compound Degraded After 24 Hours at Various Temperatures and pH.

TemperaturepH 3.0pH 5.0pH 7.0
4°C < 1%< 0.1%< 0.1%
25°C (Room Temp) ~5-10%< 1%< 0.5%
37°C (Incubation) ~15-25%~2-5%< 1%
60°C > 50%~10-20%~2-5%

Table 2: Recommended Storage Conditions for this compound.

FormStorage TemperatureExpected Shelf-LifeNotes
Solid (Powder) 4°C> 2 yearsKeep in a desiccated environment.
Solid (Powder) -20°C> 5 yearsKeep in a desiccated environment.
Aqueous Solution 4°C< 1 weekProne to microbial growth; sterile filtering recommended.
Aqueous Solution -20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles.
Aqueous Solution -80°C> 1 yearAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol: Analysis of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of this compound in an aqueous solution by monitoring its degradation over time.

1. Materials:

  • This compound standard

  • Aqueous buffer at the desired pH for the stability study (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH)

  • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Carbohydrate analysis HPLC column (e.g., an amino-based column)

  • Mobile phase: Acetonitrile and water mixture (e.g., 75:25 v/v)

  • 0.22 µm syringe filters

  • Autosampler vials

2. Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the chosen aqueous buffer.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Stability Study Incubation:

    • Aliquot the this compound solution into several vials.

    • Incubate the vials at the desired temperature(s).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from incubation and immediately stop the degradation by freezing it at -20°C or by neutralizing the pH if it's an acidic or basic solution.

  • HPLC Analysis:

    • Set up the HPLC system with the carbohydrate analysis column and the appropriate mobile phase. Allow the system to equilibrate.

    • Thaw the samples from the stability study and transfer them to autosampler vials.

    • Inject a standard solution of this compound to determine its retention time.

    • Inject the samples from the different time points.

    • Monitor the chromatogram for a decrease in the area of the this compound peak and the appearance of new peaks at shorter retention times, which correspond to the degradation products.

  • Data Analysis:

    • Integrate the peak areas for this compound and its degradation products at each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the initial concentration at time 0.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

cluster_hydrolysis Acid-Catalyzed Hydrolysis L6 This compound L5 Laminaripentaose L6->L5 + H₂O H2O H₂O (Water) H_plus H⁺ (Acid) H_plus->L6 Catalyzes G1 Glucose L5->G1 + H₂O

Caption: Acid-catalyzed hydrolysis of this compound.

start Start: Assess Stability prep_sol Prepare this compound in Aqueous Buffer start->prep_sol incubate Incubate at Desired Temperature and pH prep_sol->incubate sample Take Samples at Time Points (t₀, t₁, t₂, ... tₙ) incubate->sample stop_rxn Stop Degradation (e.g., Freeze or Neutralize) sample->stop_rxn analyze Analyze by HPLC stop_rxn->analyze data Calculate % Degradation vs. Time analyze->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for stability testing.

issue Inconsistent Experimental Results? check_freshness Is the this compound solution freshly prepared? issue->check_freshness yes_fresh Yes check_freshness->yes_fresh Yes no_fresh No check_freshness->no_fresh No check_conditions Are pH and temperature of the assay neutral and low? yes_fresh->check_conditions prepare_new Action: Prepare a fresh solution. no_fresh->prepare_new yes_neutral Yes check_conditions->yes_neutral Yes no_neutral No check_conditions->no_neutral No check_contamination Consider other factors: - Enzyme contamination - Assay interference yes_neutral->check_contamination consider_degradation High probability of degradation. Action: Minimize incubation time/temp. no_neutral->consider_degradation

Caption: Troubleshooting inconsistent results.

References

Degradation of Laminarihexaose under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with laminarihexaose. The information is designed to address specific issues that may be encountered during experimental procedures involving the degradation of this oligosaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for degrading this compound in a laboratory setting?

A1: this compound is primarily degraded through two main routes: enzymatic hydrolysis and chemical hydrolysis. Enzymatic methods offer high specificity, utilizing enzymes like β-1,3-glucanases under mild conditions. Chemical methods, such as acid hydrolysis, are less specific and typically require more stringent conditions, like high temperatures and strong acids.

Q2: Which type of enzyme should I use for complete degradation of this compound to glucose?

A2: For complete degradation to glucose, a combination of an endo-1,3-β-glucanase and a β-glucosidase is often most effective. The endo-glucanase will first break down the this compound into smaller oligosaccharides, which are then hydrolyzed to glucose by the β-glucosidase. An exo-1,3-β-glucanase can also be used, as it sequentially cleaves glucose units from the non-reducing end.

Q3: What are the expected degradation products from enzymatic hydrolysis of this compound?

A3: The degradation products depend on the type of enzyme used. Endo-1,3-β-glucanases will produce a mixture of smaller laminarioligosaccharides, such as laminaribiose, laminaritriose, laminaritetraose, and laminaripentaose. Exo-1,3-β-glucanases primarily yield glucose and some smaller oligosaccharides.

Q4: How can I monitor the degradation of this compound?

A4: Degradation can be monitored by measuring the release of reducing sugars over time using methods like the dinitrosalicylic acid (DNS) assay. For a more detailed analysis of the degradation products, techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) are recommended.[1]

Q5: What is the recommended storage condition for this compound to prevent premature degradation?

A5: this compound is stable for over two years when stored under ambient, dry conditions.[2][3] To prevent any potential degradation from moisture or microbial contamination, it is best to store it in a cool, dry place.

Troubleshooting Guides

Enzymatic Degradation
ProblemPossible Cause(s)Suggested Solution(s)
No or low enzyme activity Incorrect pH or temperature.Verify that the reaction buffer pH and incubation temperature are within the optimal range for your specific enzyme. Refer to the enzyme's specification sheet. For example, some laminarinases have optimal activity at pH 5.0 and 50°C.[4]
Enzyme instability or degradation.Ensure the enzyme has been stored correctly (typically at -20°C or -70°C). Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
Presence of inhibitors.Check your reaction mixture for potential inhibitors. Some metal ions or chelating agents like EDTA can inhibit certain glucanases.[5]
Incomplete substrate degradation Insufficient enzyme concentration or reaction time.Increase the enzyme concentration or extend the incubation time. Perform a time-course experiment to determine the optimal reaction duration.
Substrate concentration is too high.High substrate concentrations can sometimes lead to substrate inhibition. Try reducing the initial concentration of this compound.
Unexpected peaks in HPLC/TLC analysis Transglycosylation activity of the enzyme.Some glycosidases can exhibit transglycosylation activity, especially at high substrate concentrations, leading to the formation of larger oligosaccharides.[6] Lowering the substrate concentration may reduce this effect.
Contaminating enzyme activities in your preparation.If using a non-purified enzyme extract, it may contain other glycosidases that produce unexpected products. Consider using a more purified enzyme preparation.
Chemical Degradation (Acid Hydrolysis)
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete hydrolysis Insufficient acid concentration, temperature, or time.Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), raise the reaction temperature (e.g., to 80-100°C), or extend the hydrolysis time.[4][7]
Formation of degradation-resistant structures.While less common for linear oligosaccharides like this compound, complex polysaccharides can sometimes form structures that are resistant to hydrolysis. Ensure the substrate is fully dissolved.
Formation of unwanted byproducts (e.g., charring) Conditions are too harsh.Excessive acid concentration or temperature can lead to the degradation of the resulting monosaccharides. Reduce the severity of the hydrolysis conditions.
Difficulty in neutralizing the reaction Use of a strong, non-volatile acid.Consider using a volatile acid like trifluoroacetic acid (TFA), which can be more easily removed after hydrolysis.

Experimental Protocols

Enzymatic Degradation of this compound using β-1,3-Glucanase

This protocol provides a general method for the enzymatic degradation of this compound. Optimal conditions may vary depending on the specific enzyme used.

Materials:

  • This compound

  • β-1,3-Glucanase (e.g., from Trichoderma sp.)

  • Sodium Acetate (B1210297) Buffer (e.g., 50 mM, pH 5.0)

  • DNS (3,5-Dinitrosalicylic acid) reagent

  • Glucose (for standard curve)

  • Heating block or water bath

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sodium acetate buffer.

  • Enzyme Preparation: Prepare a working solution of the β-1,3-glucanase in the same buffer. The optimal concentration should be determined experimentally.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add a specific volume of the this compound solution (e.g., 100 µL).

    • Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.

    • Initiate the reaction by adding a specific volume of the enzyme solution (e.g., 10 µL).

    • Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of DNS reagent (e.g., 110 µL).

  • Color Development: Heat the mixture at 95-100°C for 5-15 minutes.

  • Quantification: After cooling to room temperature, measure the absorbance at 540 nm. Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with glucose.

  • Analysis of Degradation Products (Optional): To identify the specific degradation products, the reaction can be stopped by heat inactivation of the enzyme (100°C for 10 minutes) instead of adding DNS reagent. The products can then be analyzed by HPLC or TLC.

Acid Hydrolysis of this compound

This protocol describes a general method for the acid hydrolysis of this compound.

Materials:

  • This compound

  • Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA) (e.g., 2 M)

  • Sodium Hydroxide (NaOH) for neutralization

  • Heating block with screw-cap tubes

Procedure:

  • Reaction Setup:

    • Dissolve a known amount of this compound in a specific volume of acid (e.g., 1 mg in 1 mL of 2 M TFA).

  • Hydrolysis:

    • Seal the tube tightly.

    • Incubate at a high temperature (e.g., 100-120°C) for a defined period (e.g., 1-4 hours).

  • Neutralization/Acid Removal:

    • If using a non-volatile acid like HCl, cool the sample and carefully neutralize it with NaOH.

    • If using a volatile acid like TFA, the acid can be removed by evaporation under a stream of nitrogen or in a vacuum concentrator.

  • Analysis: The resulting monosaccharides can be analyzed and quantified using HPLC with an appropriate column (e.g., an amine-based column) and detector (e.g., a refractive index detector).

Quantitative Data Summary

Table 1: Optimal Conditions for Selected β-1,3-Glucanases

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)
G9376 (exo-1,3-β-glucanase)Penicillium sumatraense~5.0~50
rGluH (endo-β-1,3-glucanase)Hymenobacter siberiensis5.540
LaminarinasePenicillium rolfsii4.0 - 5.055
OUC-BsLam26Bacteroides sp.6.045

Data compiled from various sources.[4][8][9]

Table 2: Products of this compound Degradation

Degradation MethodKey Reagent/EnzymeMajor ProductsMinor Products
Enzymatic (Endo-acting) endo-1,3-β-glucanaseLaminaribiose, LaminaritrioseGlucose, Laminaritetraose, Laminaripentaose
Enzymatic (Exo-acting) exo-1,3-β-glucanaseGlucoseLaminaribiose, other small oligosaccharides
Chemical (Acid Hydrolysis) Strong Acid (e.g., HCl, TFA)Glucose-

Visualizations

Enzymatic_Degradation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Substrate Prepare this compound Solution Mix Mix Substrate and Enzyme Prep_Substrate->Mix Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Mix Incubate Incubate at Optimal Temperature and pH Mix->Incubate Terminate Terminate Reaction Incubate->Terminate Quantify Quantify Reducing Sugars (e.g., DNS Assay) Terminate->Quantify Separate Separate Products (e.g., HPLC, TLC) Terminate->Separate

Caption: Workflow for the enzymatic degradation of this compound.

Troubleshooting_Decision_Tree Start Problem: Inconsistent Degradation Results Q1 Is there any degradation at all? Start->Q1 A1_No Check Enzyme Activity: - Verify pH and temperature - Test enzyme on a positive control - Check for inhibitors Q1->A1_No No Q2 Is the degradation incomplete? Q1->Q2 Yes End Consistent Results A1_No->End A2_Yes Optimize Reaction: - Increase enzyme concentration - Extend incubation time - Check substrate concentration Q2->A2_Yes Yes Q3 Are there unexpected products? Q2->Q3 No A2_Yes->End A3_Yes Investigate Side Reactions: - Check for transglycosylation (lower substrate concentration) - Verify enzyme purity Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for enzymatic degradation experiments.

References

Technical Support Center: Optimizing Laminarihexaose Concentration for Plant Elicitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of laminarihexaose for effective plant elicitation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce plant defense responses?

A1: this compound is a small sugar molecule (an oligosaccharide) composed of six glucose units linked together in a specific way (β-1,3-glucan). It acts as a Microbe-Associated Molecular Pattern (MAMP), meaning that plants recognize it as a signal of a potential pathogen. This recognition triggers a state of heightened defense readiness in the plant, known as Pattern-Triggered Immunity (PTI).

Q2: What is the optimal concentration of this compound to use for plant elicitation?

A2: The optimal concentration of this compound is highly dependent on the plant species being studied. Different plants have evolved to recognize different sizes of β-1,3-glucans. For example, dicots like Arabidopsis thaliana are generally more sensitive to shorter oligosaccharides like this compound, while some monocots and other dicots like Nicotiana benthamiana may respond more strongly to longer-chain β-1,3-glucans such as laminarin.[1] It is crucial to perform a dose-response experiment for your specific plant system to determine the optimal concentration.

Q3: What are the typical defense responses elicited by this compound?

A3: this compound can induce a range of defense responses, including:

  • Reactive Oxygen Species (ROS) Burst: A rapid production of ROS, such as hydrogen peroxide, which acts as a signaling molecule and can have direct antimicrobial effects.[2]

  • Activation of Mitogen-Activated Protein Kinases (MAPKs): A crucial signaling cascade that relays the initial perception of this compound into downstream defense responses.

  • Calcium Influx: A rapid increase in the concentration of calcium ions within the cell, which is a key secondary messenger in plant defense signaling.

  • Callose Deposition: Reinforcement of the plant cell wall by depositing callose, a polysaccharide that can help to prevent pathogen ingress.

  • Defense Gene Expression: Upregulation of genes involved in defense, such as those encoding for Pathogenesis-Related (PR) proteins and enzymes involved in the synthesis of antimicrobial compounds.

  • Phytoalexin Accumulation: Synthesis and accumulation of low molecular weight antimicrobial compounds at the site of elicitation.

Q4: How does the response to this compound differ from the response to laminarin?

A4: The primary difference lies in the degree of polymerization (the length of the glucose chain). As mentioned, some plants are more responsive to the shorter this compound, while others respond more strongly to the longer laminarin polymer. This specificity is thought to be determined by the plant's cell surface receptors.[1] For instance, the perception of short β-1,3-glucans in Arabidopsis thaliana involves the receptor kinase CERK1, whereas the perception of longer chains in other species can be independent of CERK1.[1]

Troubleshooting Guide

Problem Possible Causes Solutions
No or weak defense response observed. 1. Suboptimal this compound Concentration: The concentration used may be too high (causing cellular toxicity) or too low to trigger a response. 2. Plant Species Insensitivity: The plant species may be more responsive to longer-chain β-1,3-glucans (laminarin) than to this compound. 3. Degraded Elicitor: The this compound stock solution may have degraded due to improper storage. 4. Timing of Measurement: The defense response may be transient, and the measurement was taken at a suboptimal time point.1. Perform a dose-response curve to determine the optimal concentration for your plant species. 2. Test a range of β-1,3-glucans with different degrees of polymerization, including laminarin. 3. Store this compound stocks at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. 4. Conduct a time-course experiment to identify the peak of the specific defense response you are measuring.
High variability between replicates. 1. Inconsistent Elicitor Application: Uneven application of the this compound solution to plant tissues. 2. Variation in Plant Material: Differences in the age, health, or developmental stage of the plants or tissues used. 3. Pipetting Errors: Inaccurate pipetting, especially of small volumes. 4. Edge Effects in Multi-well Plates: Evaporation and temperature fluctuations in the outer wells of a plate can affect results.[3]1. Ensure uniform coverage of the elicitor solution. For leaf discs, ensure they are fully submerged. For whole seedlings, ensure even spraying or root drenching. 2. Use plants of the same age and developmental stage, grown under consistent environmental conditions. 3. Calibrate pipettes regularly and use appropriate pipetting techniques. 4. Avoid using the outer wells of multi-well plates for critical samples. Fill them with water or a mock solution to minimize edge effects.[3]
Unexpected cell death or tissue damage. 1. High Elicitor Concentration: The concentration of this compound may be too high, leading to a hypersensitive response or cellular toxicity. 2. Contamination of Elicitor Stock: The stock solution may be contaminated with microbes or other toxic substances.1. Reduce the concentration of this compound. 2. Filter-sterilize the this compound stock solution. Always include a mock-treated control (the solvent used to dissolve the this compound) to ensure the observed effects are due to the elicitor itself.
Inconsistent ROS burst kinetics. 1. Variation in Leaf Disc Size/Health: Small differences in the size or health of leaf discs can affect the magnitude and timing of the ROS burst. 2. Light Exposure: Light can induce ROS production, interfering with the measurement.[4] 3. Temperature Fluctuations: The enzymatic reactions involved in the ROS burst are temperature-sensitive.1. Use a cork borer to create uniform leaf discs. Avoid using damaged or senescing leaves. 2. Perform the assay in the dark or under very low light conditions. 3. Ensure a stable temperature throughout the assay.
Low or no phytoalexin accumulation. 1. Insufficient Incubation Time: Phytoalexin biosynthesis and accumulation can take several hours to days. 2. Extraction Inefficiency: The chosen solvent or extraction method may not be optimal for the specific phytoalexin. 3. Degradation of Phytoalexins: Some phytoalexins are light-sensitive or unstable.1. Perform a time-course experiment over 24-72 hours to determine the peak of accumulation. 2. Consult the literature for established protocols for extracting the specific phytoalexin of interest from your plant species. 3. Protect samples from light during and after extraction and analyze them promptly.

Data Presentation: this compound Concentration and Defense Responses

The following tables summarize quantitative data on the elicitation of plant defense responses by this compound and related β-1,3-glucans. It is important to note that the optimal concentration and the magnitude of the response can vary significantly between different plant species and experimental systems.

Table 1: Reactive Oxygen Species (ROS) Burst

Plant SpeciesElicitorConcentrationResponse MetricMagnitude of ResponseReference
Nicotiana benthamianaThis compound250 µMTotal ROS production (RLU)Significant increase over mock[2]
Arabidopsis thalianaflg22 (for comparison)100 nMPeak RLUHighest response at this concentration[5]
Solanum chilenseLaminarin1 mg/mLRelative ROS productionSignificant induction[6]

Table 2: Defense Gene Expression

Plant SpeciesGeneElicitorConcentrationFold Change (vs. Mock)Time PointReference
Olive (Olea europaea)PalLaminarinNot specified> 3-fold3 days[7]
Olive (Olea europaea)LoxLaminarinNot specified> 4-fold3 days[7]
Solanum chilensePAL-likeLaminarin1 mg/mLUp to 14-foldNot specified[6]
Solanum chilenseLOXDLaminarin1 mg/mLUp to 10-foldNot specified[6]
Oryza sativa (Rice)PALMycorrhizal fungusNot applicableTransient increase-[8]

Table 3: Phytoalexin Accumulation

Plant SpeciesPhytoalexinElicitorConcentrationAccumulationTime PointReference
Pea (Pisum sativum)PisatinChitosan1 mg/mL~150 µg/g fresh weight24 hours[9]
SoybeanGlyceollin IWGE20 mg/mL~450 µg/g tissue48 hours[10]
GrapevineStilbenesPhytohormone derivativesVariousSignificant increase-[11]

Table 4: Callose Deposition

Plant SpeciesElicitorConcentrationResponse MetricObservationReference
Arabidopsis thalianaflg22 (for comparison)20 µMCallose spot quantificationSignificant increase in callose deposits[12]
Nicotiana benthamianaSalicylic Acid (for comparison)0.05 mMCallose pitfield densitySignificant increase[13]

Experimental Protocols

Measurement of Reactive Oxygen Species (ROS) Burst

This protocol is adapted for a luminol-based chemiluminescence assay in a 96-well plate format.

Materials:

  • Luminol (B1675438) (e.g., from a stock solution of 10 mM in DMSO)

  • Horseradish peroxidase (HRP) (e.g., from a stock solution of 1 mg/mL in water)

  • This compound stock solution (e.g., 10 mM in water)

  • Plant tissue (e.g., leaf discs)

  • White 96-well microplate

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare leaf discs of a uniform size using a cork borer and float them in sterile water overnight in the dark to reduce wounding-induced ROS.

  • On the day of the experiment, transfer single leaf discs to each well of a white 96-well plate containing 100 µL of sterile water.

  • Prepare the assay solution containing luminol (final concentration 100 µM) and HRP (final concentration 1 µg/mL).

  • Just before measurement, add 100 µL of the assay solution containing the desired concentration of this compound to each well. For the mock control, add the assay solution without this compound.

  • Immediately place the plate in a luminometer and measure luminescence every 1-2 minutes for at least 60 minutes.

  • Data is typically expressed as Relative Light Units (RLU).

Quantification of Callose Deposition

This protocol describes the staining of callose deposits with aniline (B41778) blue and their quantification using fluorescence microscopy.

Materials:

  • Plant tissue (e.g., leaves)

  • Fixative solution (e.g., ethanol:acetic acid, 3:1 v/v)

  • Aniline blue solution (0.01% w/v in 150 mM K2HPO4 buffer, pH 9.5)

  • Fluorescence microscope with a DAPI filter set (Excitation ~350 nm, Emission ~460 nm)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Infiltrate leaves with the desired concentration of this compound or a mock solution.

  • After the desired incubation period (e.g., 12-24 hours), harvest the leaves and clear the chlorophyll (B73375) by incubating in the fixative solution until the tissue is transparent.

  • Wash the leaves with 150 mM K2HPO4 buffer (pH 9.5).

  • Stain the leaves with the aniline blue solution for 1-2 hours in the dark.

  • Mount the stained leaves on a microscope slide in the staining solution.

  • Visualize callose deposits as bright yellow-green fluorescent spots using a fluorescence microscope.

  • Capture images and quantify the number and/or area of callose deposits using image analysis software.

Analysis of Defense Gene Expression by qRT-PCR

This protocol provides a general workflow for analyzing the expression of defense-related genes.

Materials:

  • Plant tissue treated with this compound or a mock solution

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for your target genes and a reference gene

  • qPCR instrument

Procedure:

  • Harvest plant tissue at the desired time points after elicitation, immediately freeze in liquid nitrogen, and store at -80°C.

  • Extract total RNA from the tissue using a suitable RNA extraction kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • Set up the qPCR reactions in a 96-well plate, including a reaction for each target gene and a reference gene for each sample. Include no-template controls to check for contamination.

  • Perform the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression compared to the mock-treated control, normalized to the expression of the reference gene.

Quantification of Phytoalexins

This protocol provides a general outline for the extraction and quantification of phytoalexins. The specific details will vary depending on the phytoalexin of interest.

Materials:

  • Plant tissue treated with this compound or a mock solution

  • Extraction solvent (e.g., ethanol, methanol, or ethyl acetate, depending on the phytoalexin)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or fluorescence)

  • Phytoalexin standard

Procedure:

  • Harvest and freeze-dry the plant tissue at the desired time points after elicitation.

  • Grind the tissue to a fine powder.

  • Extract the phytoalexins by incubating the powder in the appropriate solvent with shaking.

  • Centrifuge the mixture and collect the supernatant.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the extract by HPLC, separating the compounds on a suitable column.

  • Identify and quantify the phytoalexin of interest by comparing its retention time and peak area to that of a known standard.

Visualizations

Laminarihexaose_Signaling_Pathway This compound This compound Receptor Pattern Recognition Receptor (PRR) This compound->Receptor Binding CoReceptor Co-Receptor (e.g., BAK1) Receptor->CoReceptor Association Ca_channel Ca²⁺ Channel CoReceptor->Ca_channel Activation RBOHD RBOHD CoReceptor->RBOHD Activation MAPKKK MAPKKK CoReceptor->MAPKKK Activation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Callose_Synthase Callose Synthase Ca_influx->Callose_Synthase Activation ROS_burst ROS Burst RBOHD->ROS_burst MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TFs Transcription Factors MAPK->TFs Activation Defense_Genes Defense Gene Expression TFs->Defense_Genes Phytoalexins Phytoalexin Biosynthesis Defense_Genes->Phytoalexins Callose Callose Deposition Callose_Synthase->Callose

Caption: A simplified signaling pathway for this compound-induced plant defense responses.

Experimental_Workflow_ROS_Burst Plant_Material Prepare Plant Material (e.g., leaf discs) Incubation Overnight Incubation (in water, dark) Plant_Material->Incubation Assay_Setup Transfer to 96-well plate Incubation->Assay_Setup Elicitation Add Assay Solution + this compound Assay_Setup->Elicitation Measurement Measure Luminescence (Plate Reader) Elicitation->Measurement Data_Analysis Data Analysis (RLU vs. Time) Measurement->Data_Analysis

Caption: A general experimental workflow for measuring the ROS burst in response to this compound.

References

Troubleshooting inconsistent results in Laminarihexaose bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Laminarihexaose in bioassays. The information is designed to help address common challenges and ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

1. General Assay Inconsistencies

Question: My assay results show high variability between replicates and experiments. What are the common causes and solutions?

Answer: Inconsistent results in this compound bioassays can arise from several factors, ranging from experimental technique to reagent quality. Below is a table outlining potential causes and recommended solutions.

Potential CauseRecommended Solution
Pipetting Errors Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to add to all relevant wells to minimize well-to-well variation.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a consistent cell passage number for all experiments, as high-passage cells may exhibit altered responses.[1][2]
"Edge Effect" in Microplates Avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile medium or PBS to maintain a humid environment across the plate.[1]
Reagent Variability Use high-quality, endotoxin-free reagents. Aliquot reagents upon receipt to avoid repeated freeze-thaw cycles. Prepare fresh dilutions of this compound for each experiment.
Inconsistent Incubation Conditions Ensure stable temperature, humidity, and CO2 levels in the incubator. Avoid stacking plates, as this can lead to uneven temperature distribution.
Contamination Regularly test cell cultures for mycoplasma and other microbial contaminants. Use sterile techniques and endotoxin-free reagents and plasticware.

2. This compound-Specific Issues

Question: I am having trouble with the solubility and stability of my this compound. How can I address this?

Answer: this compound is a powder that is soluble in aqueous solutions.[3] However, improper handling can lead to issues.

Potential CauseRecommended Solution
Incomplete Dissolution Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or PBS) and ensure it is fully dissolved by gentle vortexing or warming. For cell-based assays, further dilute the stock solution into the culture medium.
Precipitation in Media When diluting the stock solution into culture media, add the this compound solution to the media while gently mixing to avoid localized high concentrations that could lead to precipitation. Prepare fresh dilutions for each experiment.
Degradation While this compound is stable for over two years under recommended storage conditions (ambient temperature for the powder), stock solutions should be stored at -20°C or -80°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[2][3]
Purity Concerns Ensure you are using high-purity this compound (>85% as specified by some suppliers).[3][4] Impurities could lead to off-target effects or inconsistent results.

3. Macrophage Activation Assays

Question: I am not observing the expected level of macrophage activation (e.g., nitric oxide production or cytokine release) with this compound. What could be the problem?

Answer: Several factors can lead to lower-than-expected macrophage activation.

Potential CauseRecommended Solution
Suboptimal Cell Density Determine the optimal seeding density for your specific macrophage cell line (e.g., RAW 246.7) to ensure robust activation.[1]
Incorrect Timing of Sample Collection The kinetics of nitric oxide and cytokine production can vary. Perform a time-course experiment to identify the peak response time for your specific assay and cell line.
Cell Health Use healthy, actively dividing cells. Cells that are over-confluent or have been in culture for too long may be less responsive.
Low Agonist Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for macrophage activation. While specific EC50 values for this compound are not widely published, related β-glucans have shown activity in the µg/mL range.[4]
Endotoxin (B1171834) Contamination If you observe unexpectedly high activation, especially in negative controls, your reagents or labware may be contaminated with endotoxin (LPS). Use endotoxin-free materials.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for common this compound bioassays. Note that optimal conditions may vary depending on the specific cell line and experimental setup.

Table 1: Recommended Concentration Ranges for this compound in Macrophage Activation Assays

AssayCell LineRecommended Concentration RangeNotes
Nitric Oxide (NO) Production RAW 246.710 - 500 µg/mLA dose-response curve should be generated to determine the optimal concentration.
Cytokine Release (e.g., TNF-α, IL-6) RAW 246.7, Primary Macrophages10 - 500 µg/mLThe optimal concentration may vary depending on the specific cytokine being measured.

Table 2: Typical Incubation Times for Macrophage Activation Assays

AssayCell LineTypical Incubation TimeNotes
Nitric Oxide (NO) Production RAW 246.724 - 48 hoursNitrite (B80452) accumulation in the supernatant is typically measured after this period.[5][6]
Cytokine Release (e.g., TNF-α, IL-6) RAW 246.76 - 24 hoursPeak cytokine levels may occur at different time points. A time-course experiment is recommended.[5]

Experimental Protocols

1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide production by RAW 264.7 macrophages stimulated with this compound, using the Griess reagent to quantify nitrite in the culture supernatant.[7]

Materials:

  • RAW 246.7 macrophage cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • LPS (positive control)

  • 96-well cell culture plates

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[5]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions, positive control (LPS, 1 µg/mL), or medium alone (negative control).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[7]

  • After incubation, transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

2. TNF-α Release Assay in RAW 264.7 Macrophages (ELISA)

This protocol outlines the quantification of TNF-α released into the culture supernatant of RAW 264.7 macrophages stimulated with this compound, using a sandwich ELISA.

Materials:

  • RAW 246.7 macrophage cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • LPS (positive control)

  • Human TNF-α ELISA kit (follow manufacturer's instructions for reagent preparation)[8]

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 3 x 10^5 cells/well and incubate for 24 hours.[5]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 500 µL of the this compound dilutions, positive control (LPS, 1 µg/mL), or medium alone (negative control).

  • Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect the supernatants and centrifuge to remove any cells or debris.

  • Perform the TNF-α ELISA on the supernatants according to the kit manufacturer's protocol. This typically involves:

    • Adding standards and samples to a pre-coated plate.

    • Incubating with a detection antibody.

    • Incubating with a streptavidin-HRP conjugate.

    • Adding a substrate solution and stopping the reaction.

    • Measuring the absorbance at 450 nm.

  • Calculate the TNF-α concentration in the samples based on the standard curve.

Visualizations

Signaling Pathway

This compound, as a β-glucan, is recognized by Dectin-1, a C-type lectin receptor on macrophages. This interaction triggers a signaling cascade that leads to the activation of NF-κB and subsequent production of pro-inflammatory cytokines and nitric oxide.

Dectin1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (β-1,3-glucan) Dectin1 Dectin-1 This compound->Dectin1 Binds Syk Syk Dectin1->Syk Recruits & Activates CARD9_Bcl10_MALT1 CARD9-Bcl10-MALT1 Complex Syk->CARD9_Bcl10_MALT1 Activates IKK IKK Complex CARD9_Bcl10_MALT1->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Expression Nucleus->iNOS Induces TNFa TNF-α Expression Nucleus->TNFa Induces NO Nitric Oxide iNOS->NO Produces TNFa_protein TNF-α Protein TNFa->TNFa_protein Produces

Caption: Dectin-1 signaling pathway initiated by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for a this compound bioassay using macrophage activation as an endpoint.

experimental_workflow start Start seed_cells Seed Macrophages (e.g., RAW 264.7) start->seed_cells prepare_reagents Prepare this compound and Controls seed_cells->prepare_reagents stimulate_cells Stimulate Cells prepare_reagents->stimulate_cells incubate Incubate (6-48 hours) stimulate_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant assay Perform Assay (e.g., Griess, ELISA) collect_supernatant->assay read_plate Read Plate (Spectrophotometer) assay->read_plate analyze_data Analyze Data read_plate->analyze_data end End analyze_data->end

Caption: General workflow for this compound macrophage activation assays.

Troubleshooting Logic

This flowchart provides a logical approach to troubleshooting inconsistent results in your this compound bioassays.

troubleshooting_logic start Inconsistent Results check_technique Review Pipetting and Seeding Technique start->check_technique check_reagents Evaluate Reagent Quality and Storage check_technique->check_reagents Technique OK solution_technique Calibrate Pipettes, Standardize Seeding check_technique->solution_technique Issue Found check_cells Assess Cell Health and Passage Number check_reagents->check_cells Reagents OK solution_reagents Use Fresh Aliquots, Endotoxin-Free Reagents check_reagents->solution_reagents Issue Found check_assay_params Optimize Assay Parameters (Concentration, Time) check_cells->check_assay_params Cells OK solution_cells Use Low Passage Cells, Test for Contamination check_cells->solution_cells Issue Found check_assay_params->start Still Inconsistent solution_assay_params Perform Dose-Response and Time-Course check_assay_params->solution_assay_params Issue Found

Caption: Troubleshooting decision tree for inconsistent bioassay results.

References

Technical Support Center: Laminarihexaose in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the aggregation of Laminarihexaose in solution. The following information is compiled from publicly available data and general biochemical principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

This compound is a β-glucan oligosaccharide consisting of six glucose units linked by β-1,3 glycosidic bonds. In solution, the formation of aggregates, or clumps of molecules, can be a concern as it may negatively impact experimental results by altering the effective concentration, bioavailability, and activity of the compound. Aggregation can also lead to precipitation, making the solution unusable.

Q2: What are the recommended solvents for dissolving this compound?

Q3: What are the recommended storage conditions for this compound solutions?

For long-term storage, it is advisable to keep this compound solutions at 4°C. Some suppliers suggest that for the powdered form, long-term storage at 4°C is recommended, though short-term storage at room temperature is acceptable[3]. Another recommendation for the solid compound is storage at temperatures below -15°C[4]. To ensure maximum recovery of the product, it is good practice to centrifuge the vial before opening[3].

Q4: How can I detect if my this compound solution has aggregates?

Visual inspection for cloudiness or precipitates is the first step. For a more quantitative assessment, techniques such as Dynamic Light Scattering (DLS) and Size-Exclusion Chromatography (SEC) are highly recommended. DLS can determine the size distribution of particles in the solution[5][6][7][8], while SEC separates molecules based on their size, allowing for the identification of larger aggregates[9][10][11][12][13].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Difficulty Dissolving this compound - Inappropriate solvent- Low temperature- High concentration- Try a co-solvent system such as a DMSO:water mixture (e.g., 9:1 v/v)[2].- Gently warm the solution (e.g., to 37-50°C) while stirring. Be cautious as excessive heat may degrade the sample.- Prepare a more dilute solution.
Solution appears cloudy or has visible precipitates - Aggregation due to suboptimal pH, temperature, or high concentration.- Contamination- Adjust the pH of the solution. For β-D-glucans, neutral to slightly acidic pH is often preferred over alkaline conditions[14][15].- Filter the solution through a 0.22 µm filter to remove existing aggregates.- Prepare a fresh solution at a lower concentration.
Inconsistent experimental results - Presence of aggregates affecting the active concentration.- Routinely check for aggregation using DLS or SEC before use.- Prepare fresh solutions for each experiment.- Optimize solution conditions (pH, buffer, ionic strength) to minimize aggregation.
Precipitation upon storage - Aggregation over time.- Freeze-thaw cycles.- Store at a lower concentration.- Aliquot the solution to avoid multiple freeze-thaw cycles.- Consider adding cryoprotectants like glycerol (B35011) if freezing is necessary.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Pre-treatment: Before opening, centrifuge the vial containing powdered this compound to ensure all the powder is at the bottom[3].

  • Weighing: Carefully weigh the desired amount of this compound in a sterile container.

  • Dissolution:

    • Add a small amount of the chosen solvent (e.g., deionized water or buffer) to the powder to create a slurry.

    • Gradually add the remaining solvent while gently stirring or vortexing.

    • If solubility is an issue, gentle warming (e.g., 37-50°C) can be applied. Avoid aggressive heating.

  • Sterilization (if required): Filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the solution in appropriate aliquots at 4°C for long-term use.

Protocol 2: Detection of Aggregates using Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare the this compound solution at the desired concentration in a suitable buffer.

    • Filter the solution through a DLS-compatible filter (e.g., 0.22 µm) to remove dust and large particles.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.

    • Set the measurement parameters, including temperature and scattering angle.

  • Measurement:

    • Carefully transfer the filtered sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform the DLS measurement.

  • Data Analysis:

    • Analyze the resulting size distribution data. A monomodal peak at the expected size of this compound indicates a non-aggregated sample. The presence of larger peaks suggests aggregation.

Protocol 3: Analysis of Aggregation by Size-Exclusion Chromatography (SEC)
  • System Preparation:

    • Equilibrate the SEC column with a suitable mobile phase (e.g., a buffer that is compatible with your sample).

    • Ensure a stable baseline from the detector (e.g., Refractive Index detector).

  • Sample Preparation:

    • Prepare the this compound solution and filter it through a 0.22 µm filter.

  • Injection and Separation:

    • Inject a known volume of the sample onto the column.

    • Run the separation at a constant flow rate.

  • Data Analysis:

    • Analyze the resulting chromatogram. A single, sharp peak at the expected retention time for this compound indicates a homogenous solution. The presence of earlier eluting peaks suggests the presence of higher molecular weight aggregates.

Visualizations

experimental_workflow Workflow for Preparing and Verifying this compound Solutions cluster_prep Solution Preparation cluster_verification Quality Control cluster_decision Analysis cluster_outcome Outcome weigh Weigh this compound dissolve Dissolve in Solvent (e.g., Water, Buffer) weigh->dissolve filter Filter (0.22 µm) dissolve->filter dls Dynamic Light Scattering (DLS) filter->dls Verify sec Size-Exclusion Chromatography (SEC) filter->sec Verify decision Aggregates Detected? dls->decision sec->decision use Proceed to Experiment decision->use No troubleshoot Troubleshoot (See Guide) decision->troubleshoot Yes

Caption: Workflow for preparing and verifying this compound solutions.

troubleshooting_logic Troubleshooting Logic for this compound Aggregation cluster_causes Potential Causes cluster_solutions Solutions start Problem: Solution is Cloudy or Precipitated concentration High Concentration? start->concentration ph Suboptimal pH? start->ph temperature Incorrect Temperature? start->temperature dilute Dilute Solution concentration->dilute Yes adjust_ph Adjust pH (Neutral/Slightly Acidic) ph->adjust_ph Yes gentle_warm Gentle Warming temperature->gentle_warm Yes recheck recheck dilute->recheck Re-check Solution adjust_ph->recheck gentle_warm->recheck

Caption: Troubleshooting logic for addressing this compound aggregation.

References

Quality control parameters for Laminarihexaose preparations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential quality control parameters, troubleshooting advice, and frequently asked questions for Laminarihexaose preparations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically produced?

A1: this compound is an oligosaccharide composed of six glucose units linked by β-1,3-glycosidic bonds. It is part of a series of laminari-oligosaccharides. A common method for its preparation is the controlled acid hydrolysis of curdlan, a high molecular weight β-1,3-glucan.[1] It is used in research, biochemical enzyme assays, and for analytical testing applications.[2][3]

Q2: What are the key quality control parameters for a this compound preparation?

A2: The key quality control parameters focus on Identity, Purity, and Safety. This includes assessing the chemical structure, quantifying the amount of this compound relative to other oligosaccharides, and testing for process-related impurities and contaminants.

Q3: How is the purity of this compound typically determined?

A3: Purity is most commonly determined by High-Performance Liquid Chromatography (HPLC).[4][5][6][7] Commercial suppliers often state purity based on the HPLC peak area relative to other oligosaccharide compounds present in the chromatogram.[1] A typical purity specification for research-grade this compound is >85%.[2][3] Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of purity and to visualize the presence of other, shorter-chain oligosaccharides.[8][9]

Q4: What tests are required if the this compound is intended for pharmaceutical or clinical applications?

A4: For pharmaceutical use, in addition to identity and purity, safety-related tests are critical. These include:

  • Endotoxin Testing: To ensure the absence of pyrogenic lipopolysaccharides from Gram-negative bacteria.[10][11][12][13]

  • Residual Solvent Analysis: To quantify any organic volatile chemicals used during the manufacturing process. Gas Chromatography (GC) is the standard method for this analysis.[14]

  • Microbial Bioburden: To determine the population of viable microorganisms.

Q5: What are the recommended storage and stability conditions for this compound?

A5: this compound is typically supplied as a stable powder. Manufacturers recommend storage in a well-ventilated, cool, and dry place.[15] Under these ambient conditions, the product is generally stable for over two years.[3] For solutions, in-use stability should be determined based on the specific application and buffer system, with storage at 2-8°C generally recommended to prevent microbial growth.[16]

Q6: Does this compound have known biological activity?

A6: Yes, laminari-oligosaccharides, derived from the polysaccharide laminarin, exhibit various biological activities, including immunomodulatory, antioxidant, and anti-inflammatory properties.[17][18][19] They can interact with immune cells by binding to receptors like Dectin-1, which can trigger downstream signaling pathways such as the ERK1/2 pathway, leading to the production of cytokines.[18][19]

Quality Control Parameter Summary

The following table summarizes the key quality control tests, typical methods, and acceptance criteria for a high-quality this compound preparation.

ParameterAnalytical MethodTypical Acceptance Criteria
Identification
AppearanceVisual InspectionWhite to off-white powder
Chemical StructureMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyConforms to the theoretical mass and spectral characteristics of this compound (C₃₆H₆₂O₃₁)[3]
Purity & Strength
Purity (Oligosaccharide Profile)High-Performance Liquid Chromatography (HPLC) with refractive index (RI) or pulsed amperometric detection (PAD)≥85% (by peak area); profile should be consistent with reference standard
Identity and Impurity ProfileThin-Layer Chromatography (TLC)Single major spot corresponding to this compound standard; minimal presence of smaller oligosaccharides (DP<6)
Moisture ContentKarl Fischer TitrationTypically ≤ 10%
Safety
Bacterial EndotoxinsLimulus Amebocyte Lysate (LAL) or Recombinant Factor C (rFC) AssayTo be defined based on the final application and dosage (for pharmaceutical use)[11][12]
Residual SolventsGas Chromatography (GC) - HeadspaceConforms to ICH Q3C limits (for pharmaceutical use)[14]
Microbial LimitPlate Count (Total Aerobic Microbial Count, Total Yeast and Mold Count)To be defined based on the final application (for pharmaceutical use)

Experimental Protocols

Protocol 1: Purity Analysis by Thin-Layer Chromatography (TLC)

This method is suitable for the qualitative analysis of this compound purity and the detection of smaller laminari-oligosaccharide impurities.

Materials:

  • TLC Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: Ethyl acetate (B1210297) : Acetic acid : Water (2:2:1, v/v/v)[8]

  • Sample Solution: Dissolve this compound preparation in water to a concentration of 2-5 mg/mL.

  • Standard Solutions: Glucose, Laminaribiose, Laminaritriose, etc. (2 mg/mL in water).

  • Visualization Reagent: 0.5% (w/v) α-naphthol in Methanol/Sulfuric acid (95:5, v/v).

Procedure:

  • Spot 1-2 µL of the sample and standard solutions onto the TLC plate.

  • Develop the plate in a chromatography tank saturated with the mobile phase until the solvent front reaches approximately 1 cm from the top.

  • Dry the plate thoroughly in a fume hood or with a hairdryer.

  • Dip the plate into the visualization reagent and heat it at 110°C for 5-10 minutes until spots appear.

  • Analyze the resulting spots. This compound will have a lower Rf value than the smaller oligosaccharides. The purity can be estimated by the intensity of the main spot relative to any impurity spots.

Protocol 2: Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of this compound and other oligosaccharides. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a high-resolution technique for this purpose.

System:

  • Column: A carbohydrate analysis column (e.g., Dionex CarboPac™ series).

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate is typically used for HPAEC. For example, a gradient elution with 100 mM NaOH (Eluent A) and 100 mM NaOH with 1 M NaOAc (Eluent B).

  • Detector: Pulsed Amperometric Detector (PAD).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

Procedure:

  • Sample Preparation: Dissolve the this compound preparation accurately in high-purity water to a known concentration (e.g., 100 µg/mL).

  • Standard Preparation: Prepare a calibration curve using a certified this compound reference standard at several concentrations.

  • Analysis: Inject the sample and standards onto the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Calculate the purity by the relative peak area method (Area of this compound peak / Total area of all peaks * 100%). The concentration can be determined from the calibration curve.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Column degradation; inappropriate mobile phase pH; sample overload.Use a guard column; ensure mobile phase pH is optimal for the column chemistry; inject a lower concentration of the sample.
Ghost Peaks Carryover from previous injection; contamination in the mobile phase or system.Run blank injections with a strong solvent to clean the injector and column; use fresh, high-purity solvents for the mobile phase.
Fluctuating Retention Times Inconsistent mobile phase composition; temperature fluctuations; pump malfunction.Ensure mobile phase is well-mixed and degassed; use a column oven to maintain a stable temperature; check pump for leaks and ensure proper function.
Loss of Resolution Column aging or contamination; change in mobile phase composition.Replace or clean the column according to manufacturer's instructions; prepare fresh mobile phase.
Unexpected Degradation Peaks Sample instability in the mobile phase (e.g., acid-induced hydrolysis).[20]Check the pH of the mobile phase. If acidic conditions are causing degradation, explore alternative separation methods or adjust the pH if compatible with the column.[20]

Visualizations

QC_Workflow cluster_0 Step 1: Raw Material Receipt & Sampling cluster_1 Step 2: Analytical Testing cluster_2 Step 3: Data Review & Disposition RawMaterial Receive this compound Batch Sampling Representative Sampling RawMaterial->Sampling Appearance Appearance (Visual) Sampling->Appearance Identity Identification (MS, NMR) Sampling->Identity Purity_HPLC Purity & Impurities (HPLC) Sampling->Purity_HPLC Purity_TLC Purity Profile (TLC) Sampling->Purity_TLC Moisture Moisture (Karl Fischer) Sampling->Moisture Safety Safety Tests (Endotoxin, etc.) Sampling->Safety Review Review Data vs. Specifications Appearance->Review Identity->Review Purity_HPLC->Review Purity_TLC->Review Moisture->Review Safety->Review Decision Decision Review->Decision Release Batch Release Decision->Release Pass Reject Batch Rejection Decision->Reject Fail

Caption: Quality control workflow for this compound preparations.

HPLC_Troubleshooting Start Problem with HPLC Chromatogram Q_PeakShape Is Peak Shape Poor? Start->Q_PeakShape A_PeakShape Check for Sample Overload Adjust Mobile Phase pH Check Column Health Q_PeakShape->A_PeakShape Yes Q_Retention Are Retention Times Drifting? Q_PeakShape->Q_Retention No End Problem Resolved A_PeakShape->End A_Retention Check Pump & Connections Ensure Stable Temperature Prepare Fresh Mobile Phase Q_Retention->A_Retention Yes Q_ExtraPeaks Are There Extra / Ghost Peaks? Q_Retention->Q_ExtraPeaks No A_Retention->End A_ExtraPeaks Run Blank Injections Use Fresh Solvents Check for Sample Degradation Q_ExtraPeaks->A_ExtraPeaks Yes Q_ExtraPeaks->End No A_ExtraPeaks->End

Caption: Troubleshooting guide for common HPLC issues.

Signaling_Pathway cluster_cell Immune Cell (e.g., Macrophage) Dectin1 Dectin-1 Receptor ERK ERK1/2 Pathway Dectin1->ERK activates Nucleus Nucleus ERK->Nucleus translocates to Cytokines Cytokine Production (e.g., TNF-α, IL-6) Nucleus->Cytokines induces Response Immunomodulatory Response Cytokines->Response Laminarin Laminarin / Laminari-oligosaccharides Laminarin->Dectin1 binds to

Caption: Simplified laminarin-induced cell signaling pathway.

References

Technical Support Center: Overcoming Resistance to Laminarihexaose-Induced Defense

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Laminarihexaose-induced plant defense. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome challenges in your experiments and advance your research.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent or No Induction of Defense Responses

Possible Cause Troubleshooting Steps
This compound Quality/Concentration - Verify the purity and integrity of the this compound. - Perform a dose-response curve to determine the optimal concentration for your plant species/system. - Prepare fresh solutions for each experiment.
Plant Material Variability - Use plants of the same age and developmental stage. - Ensure consistent growth conditions (light, temperature, humidity). - For cell cultures, use a consistent cell line and passage number.
Pathogen Resistance - Sequence the pathogen genome to identify potential β-1,3-glucanase genes. - Test different pathogen strains or isolates. - Co-infiltrate with a known effector that suppresses PAMP-triggered immunity (PTI) as a negative control.
Experimental Technique - Ensure proper infiltration or application of this compound. - Optimize incubation times for the specific defense response being measured. - Include appropriate positive and negative controls in every experiment.

Issue 2: High Background or Non-Specific Signal in Assays

Possible Cause Troubleshooting Steps
Contamination - Maintain a sterile work environment, especially for cell cultures.[1][2] - Regularly test for microbial contamination. - Use sterile reagents and equipment.[3]
Antibody Issues (Western Blot) - Optimize primary and secondary antibody concentrations. - Use a suitable blocking buffer (e.g., non-fat milk or BSA). - Perform adequate washing steps to remove unbound antibodies.
Probe/Primer Issues (qPCR) - Design primers with high specificity to the target gene. - Perform a melt curve analysis to check for non-specific products. - Optimize the annealing temperature.
Reagent Quality - Use high-purity water and reagents. - Prepare fresh buffers and solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for inducing defense responses?

A1: The optimal concentration of this compound can vary significantly between plant species and experimental systems. It is highly recommended to perform a dose-response experiment to determine the concentration that elicits a robust and reproducible defense response in your specific setup.

Q2: My this compound-induced defense response is weaker than expected. What could be the reason?

A2: Several factors could contribute to a weak defense response. These include suboptimal concentration of this compound, the age and health of the plant material, or the presence of pathogen effectors that suppress the plant's immune response. Refer to the "Inconsistent or No Induction of Defense Responses" troubleshooting guide for detailed steps.

Q3: How can I be sure that the observed resistance is due to this compound and not another factor?

A3: Proper controls are crucial. Your experiments should always include a mock-treated control (e.g., water or buffer used to dissolve the this compound) to establish a baseline. A positive control, such as a known elicitor like flg22, can also be included to ensure the plant material is responsive.

Q4: I suspect my pathogen of interest is degrading the this compound. How can I test this?

A4: Pathogens can secrete enzymes like β-1,3-glucanases that degrade β-glucans.[4][5][6] You can test for this by incubating this compound with pathogen culture filtrates and then using the treated this compound in your plant assay. A reduction in the defense response compared to untreated this compound would suggest degradation.

Q5: What are the key downstream signaling events I should measure to confirm a this compound-induced defense response?

A5: Key events include a rapid influx of calcium ions, production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), deposition of callose at the cell wall, and transcriptional activation of defense-related genes.[7]

Data Presentation

Table 1: Quantitative Gene Expression Analysis of Defense-Related Genes in Olive (Olea europaea) after Laminarin Treatment

Data is presented as fold change in gene expression relative to untreated plants at 0 hours.

Gene1 Day Post-Application3 Days Post-Application7 Days Post-Application
Phely 1.52.52.0
Mpol 1.83.52.8
Pal 0.82.21.5
Lox 0.72.81.9
Bglu 0.62.11.7
Cuao 0.52.61.8
Aldh1 0.41.21.5

Source: Adapted from Tziros et al., 2021.[2]

Table 2: Effect of Laminarin on Defense Marker Induction in Tobacco (Nicotiana tabacum) Suspension Cells
Defense MarkerConcentration for Half-Maximal Response (µg/mL)
Extracellular Alkalinization 35
PAL Activity ~5
SA Accumulation >10
LOX Activity >10

Source: Adapted from Klarzynski et al., 2000.[8]

Experimental Protocols

Callose Deposition Assay

This protocol describes the staining and quantification of callose deposits in plant leaves.

Materials:

  • Plant leaves treated with this compound or control.

  • Ethanol (B145695) (95%)

  • Aniline (B41778) blue solution (0.01% in 150 mM K2HPO4, pH 9.5)

  • Fluorescence microscope with a UV filter.

Procedure:

  • Harvest leaf discs from the treated area.

  • Clear the chlorophyll (B73375) by incubating the leaf discs in 95% ethanol until the tissue is destained.

  • Wash the leaf discs with water to rehydrate.

  • Stain the leaf discs with aniline blue solution for at least 2 hours in the dark.

  • Mount the stained leaf discs on a microscope slide in the staining solution.

  • Visualize callose deposits as bright yellow-green fluorescent spots under a fluorescence microscope.

  • Quantify the number and area of callose deposits using image analysis software.[9][10][11][12][13]

MAPK Activation Assay (Western Blot)

This protocol is for detecting the phosphorylation of MAPKs as an indicator of signaling pathway activation.

Materials:

  • Plant tissue treated with this compound or control.

  • Protein extraction buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against phosphorylated MAPK (e.g., anti-p44/42 MAPK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Grind frozen plant tissue in liquid nitrogen and extract total proteins using a suitable extraction buffer.

  • Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Normalize the phosphorylated MAPK signal to a loading control (e.g., total MAPK or actin).

Reporter Gene Assay

This protocol is for quantifying the activation of a defense-related promoter using a reporter gene (e.g., luciferase).

Materials:

  • Transgenic plants or protoplasts expressing a promoter-reporter construct.

  • This compound solution.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Treat the transgenic plants or protoplasts with this compound or a control solution.

  • Incubate for the desired amount of time to allow for reporter gene expression.

  • Lyse the cells or tissue to release the reporter protein.

  • Add the luciferase assay reagent to the lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luminescence values to a constitutively expressed control or total protein concentration.[14][15]

Mandatory Visualizations

Laminarihexaose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor_Complex Receptor Complex (e.g., LORE, CERK1-independent) This compound->Receptor_Complex Ca_Influx Ca2+ Influx Receptor_Complex->Ca_Influx ROS_Burst ROS Burst Receptor_Complex->ROS_Burst MAPK_Cascade MAPK Cascade (MPK3/6) Receptor_Complex->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., WRKYs) MAPK_Cascade->Transcription_Factors Defense_Gene_Expression Defense Gene Expression Transcription_Factors->Defense_Gene_Expression

Caption: this compound Signaling Pathway.

Experimental_Workflow Start Start Plant_Material Prepare Plant Material (e.g., seedlings, cell culture) Start->Plant_Material Treatment This compound Treatment (with controls) Plant_Material->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Harvest Harvest Samples Incubation->Harvest Assay Choose Assay Harvest->Assay Callose Callose Staining Assay->Callose MAPK Western Blot Assay->MAPK Gene_Expression qPCR Assay->Gene_Expression Data_Analysis Data Analysis and Quantification Callose->Data_Analysis MAPK->Data_Analysis Gene_Expression->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow.

Troubleshooting_Logic Problem Inconsistent Results Check_Reagents Check Reagent Quality and Concentration Problem->Check_Reagents Check_Plants Verify Plant Health and Consistency Problem->Check_Plants Check_Protocol Review Experimental Protocol Problem->Check_Protocol Check_Contamination Test for Contamination Problem->Check_Contamination Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Plants_OK Plants OK? Check_Plants->Plants_OK Protocol_OK Protocol OK? Check_Protocol->Protocol_OK Contamination_OK No Contamination? Check_Contamination->Contamination_OK Reagents_OK->Check_Plants Yes Optimize_Concentration Optimize Concentration Reagents_OK->Optimize_Concentration No Plants_OK->Check_Protocol Yes Standardize_Growth Standardize Growth Conditions Plants_OK->Standardize_Growth No Protocol_OK->Check_Contamination Yes Refine_Technique Refine Technique Protocol_OK->Refine_Technique No Improve_Aseptic_Technique Improve Aseptic Technique Contamination_OK->Improve_Aseptic_Technique No Further_Investigation Consider Pathogen Effectors or Other Factors Contamination_OK->Further_Investigation Yes

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Optimizing Storage and Handling of Laminarihexaose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Laminarihexaose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and utilization of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the integrity of your research.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to common questions and solutions to potential problems you may encounter when working with this compound.

Storage and Stability

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound is a stable powder that can be stored for extended periods under the correct conditions. For optimal shelf life, it is recommended to store the powder in a tightly sealed container in a cool, dry place. Specific temperature recommendations from suppliers vary, so it is always best to consult the product's certificate of analysis. Generally, storage at ambient temperatures is acceptable for short periods, while long-term storage at 2-8°C or frozen (≤ -15°C) is recommended to maximize stability.[1][2][3]

Q2: How sensitive is solid this compound to humidity?

A2: Like many oligosaccharides, this compound is hygroscopic, meaning it can absorb moisture from the atmosphere.[4] Exposure to humidity can lead to caking of the powder and may potentially initiate degradation over time. It is crucial to store it in a desiccated environment or a tightly sealed container to protect it from moisture.

Q3: What is the shelf life of this compound?

A3: Under recommended storage conditions, solid this compound is highly stable. Suppliers report a shelf life of greater than 2 years, with some indicating stability for over 10 years when stored properly.[3]

Q4: How should I prepare and store this compound solutions?

A4: this compound is soluble in water.[2] For experimental use, it is best to prepare fresh solutions. If storage of a solution is necessary, it should be filter-sterilized and stored at 4°C for short-term use or frozen at -20°C or -80°C for longer-term storage. The stability of oligosaccharides in solution can be pH-dependent; therefore, using a buffered solution appropriate for your experiment is advisable.[5]

Experimental Handling and Troubleshooting

Q5: I am having trouble dissolving this compound powder. What should I do?

A5: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Use an appropriate solvent: this compound is most soluble in aqueous solutions. Attempting to dissolve it in non-polar organic solvents will be ineffective.

  • Gentle heating: Gently warming the solution (e.g., to 30-40°C) can aid in dissolution. Avoid excessive heat, as it may degrade the oligosaccharide.

  • Vortexing or sonication: Agitation through vortexing or brief sonication can help to break up clumps and facilitate solubilization.

  • pH adjustment: While this compound is soluble in neutral water, the pH of your buffer could influence solubility. Ensure the pH is within a neutral to slightly acidic range for optimal dissolution.

Q6: My experimental results are inconsistent. Could it be related to the this compound solution?

A6: Inconsistent results can stem from issues with your this compound solution. Here are some potential causes and solutions:

  • Incomplete solubilization: Ensure the powder is fully dissolved before use. Any undissolved particles will lead to inaccurate concentrations.

  • Degradation of the solution: If you are using a previously prepared and stored solution, it may have degraded. It is always best to use freshly prepared solutions. If you must use a stored solution, ensure it was stored properly (frozen and protected from light).

  • Contamination: Microbial contamination in your solution can degrade the oligosaccharide. Always use sterile techniques when preparing and handling solutions for cell-based assays.

Q7: I am using this compound in an enzyme assay and the activity is lower than expected. What could be the problem?

A7: Low enzyme activity in an assay with this compound as a substrate could be due to several factors:

  • Incorrect substrate concentration: Verify the concentration of your this compound solution. Inaccurate preparation will affect the enzyme kinetics.

  • Substrate inhibition: At very high concentrations, some substrates can inhibit enzyme activity. Try performing the assay with a range of this compound concentrations to determine the optimal concentration.

  • Presence of inhibitors: Ensure that your buffer and other reagents do not contain any known inhibitors of the enzyme you are studying.

  • Enzyme stability: Confirm that your enzyme is active and has been stored correctly.

Data Presentation: Storage Condition Summary

The following table summarizes the recommended storage conditions for solid this compound based on information from various suppliers.

ParameterRecommended ConditionRationale
Temperature Ambient (Short-term) 2-8°C or ≤ -15°C (Long-term)Lower temperatures minimize the rate of potential chemical degradation, ensuring long-term stability.
Humidity Dry / DesiccatedPrevents hygroscopic absorption of moisture, which can lead to physical changes and degradation.
Light Exposure Protected from lightMinimizes the potential for light-induced degradation.
Container Tightly sealedPrevents exposure to moisture and atmospheric contaminants.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

This protocol describes the preparation of a sterile 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile 15 mL conical tube

  • 0.22 µm sterile syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution (Molecular Weight = 990.86 g/mol ). For 10 mL of a 10 mM solution, you will need 9.91 mg.

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add a portion of the sterile water (e.g., 5 mL) to the tube.

  • Vortex or sonicate gently until the powder is completely dissolved.

  • Bring the final volume to 10 mL with sterile water in the 15 mL conical tube.

  • Draw the solution into a sterile syringe.

  • Attach the 0.22 µm sterile syringe filter to the syringe.

  • Filter the solution into a new sterile 15 mL conical tube.

  • Aliquot the sterile stock solution into sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Enzymatic Assay for β-1,3-Glucanase using this compound

This protocol provides a general method for assaying the activity of a β-1,3-glucanase using this compound as a substrate. The release of reducing sugars is measured using the dinitrosalicylic acid (DNS) method.

Materials:

  • This compound stock solution (e.g., 10 mM)

  • β-1,3-glucanase enzyme solution of unknown activity

  • DNS reagent

  • Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)

  • Glucose standard solutions (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures: In microcentrifuge tubes, prepare the following reactions:

    • Test: 50 µL of this compound solution + 40 µL of sodium acetate buffer + 10 µL of enzyme solution.

    • Blank: 50 µL of this compound solution + 50 µL of sodium acetate buffer.

    • Enzyme Control: 50 µL of sterile water + 40 µL of sodium acetate buffer + 10 µL of enzyme solution.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for your enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop reaction: Stop the reaction by adding 100 µL of DNS reagent to each tube.

  • Color development: Heat the tubes in a boiling water bath for 5-15 minutes.

  • Cooling and dilution: Cool the tubes to room temperature and add 800 µL of distilled water to each tube.

  • Absorbance measurement: Measure the absorbance of the solutions at 540 nm.

  • Standard curve: Prepare a standard curve using known concentrations of glucose.

  • Calculate activity: Determine the amount of reducing sugar released in your test sample by comparing its absorbance to the glucose standard curve. Enzyme activity can then be calculated based on the amount of product formed per unit of time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_experiment Experimentation cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting start Start: Obtain this compound Powder prep_solution Prepare Sterile Stock Solution start->prep_solution setup_assay Set up Experimental Assay (e.g., Enzyme Assay, Cell Culture) prep_solution->setup_assay add_this compound Add this compound Solution to Assay setup_assay->add_this compound incubate Incubate under Controlled Conditions add_this compound->incubate measure_response Measure Experimental Response (e.g., Absorbance, Gene Expression) incubate->measure_response analyze_data Analyze and Interpret Data measure_response->analyze_data unexpected_results Unexpected Results? analyze_data->unexpected_results end End: Conclude Experiment analyze_data->end Expected Results troubleshoot Consult Troubleshooting Guide unexpected_results->troubleshoot troubleshoot->prep_solution troubleshoot->setup_assay Re-evaluate Assay Setup

Caption: Experimental workflow for using this compound.

plant_defense_signaling cluster_early_events Early Signaling Events cluster_downstream Downstream Signaling cluster_response Plant Defense Response This compound This compound (Elicitor) receptor Pattern Recognition Receptor (PRR) on Plant Cell Membrane This compound->receptor Binding ca_influx Ca²⁺ Influx receptor->ca_influx ros_burst Reactive Oxygen Species (ROS) Burst receptor->ros_burst mapk_cascade MAP Kinase Cascade Activation ca_influx->mapk_cascade ros_burst->mapk_cascade hormone_signaling Hormone Signaling Pathways (e.g., Salicylic Acid, Jasmonic Acid) mapk_cascade->hormone_signaling gene_expression Activation of Defense Gene Expression hormone_signaling->gene_expression pr_proteins Synthesis of Pathogenesis-Related (PR) Proteins gene_expression->pr_proteins phytoalexins Production of Phytoalexins gene_expression->phytoalexins cell_wall Cell Wall Reinforcement gene_expression->cell_wall

Caption: this compound-induced plant defense signaling pathway.

References

Technical Support Center: Interference in Analytical Detection of Laminarihexaose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of laminarihexaose. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: Interference in this compound analysis can arise from various sources, broadly categorized as matrix effects and specific contaminants.

  • Matrix Effects: These are caused by the bulk components of your sample (e.g., plasma, urine, cell culture media) that can either suppress or enhance the signal of this compound.[1][2] Endogenous components like salts, phospholipids, and proteins are common culprits.[3]

  • Specific Contaminants: These include substances that may have similar chemical properties to this compound and co-elute during chromatographic separation, or substances that interfere with the ionization process in mass spectrometry. Examples include other oligosaccharides, detergents, and plasticizers.

  • Sample Preparation Artifacts: The reagents and materials used during sample extraction and preparation can introduce interfering substances. For instance, trifluoroacetic acid (TFA) at even mild temperatures can cause partial degradation of oligosaccharides.

Q2: How can I minimize matrix effects in my LC-MS analysis of this compound?

A2: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the interfering matrix components before injection.[4]

  • Chromatographic Separation: Optimize your HPLC method to achieve good separation between this compound and co-eluting matrix components. This can involve adjusting the gradient, flow rate, or using a different column chemistry.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it will be affected in the same way as the analyte of interest.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for consistent matrix effects.[4]

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may also lower the analyte signal, so a balance must be found.

Q3: My this compound peak is showing significant tailing in my HPLC chromatogram. What could be the cause?

A3: Peak tailing in HPLC can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material. This can sometimes be mitigated by adjusting the mobile phase pH or using a different column.

  • Column Contamination: Buildup of contaminants on the column frit or at the head of the column can cause peak distortion. Flushing the column with a strong solvent or replacing the column may be necessary.

  • Inappropriate Mobile Phase: The mobile phase may not be optimal for the analyte, leading to poor peak shape. Experiment with different solvent compositions or pH.

Q4: I am observing significant signal suppression of this compound in my mass spectrometry analysis. What are the likely causes?

A4: Signal suppression in mass spectrometry, particularly with electrospray ionization (ESI), is a common issue when analyzing complex samples.[1][3]

  • Ionization Competition: Co-eluting compounds from the sample matrix can compete with this compound for ionization, reducing its signal intensity.[5]

  • High Salt Concentrations: Non-volatile salts in the sample can form adducts with the analyte and suppress its ionization.[5] It is crucial to use volatile buffers and ensure efficient desalting during sample preparation.

  • Detergents: Some detergents, like sodium dodecyl sulfate (B86663) (SDS), are known to adversely affect MALDI measurements.[6] If a detergent is necessary, consider using one that is more compatible with mass spectrometry, such as Triton X-100 or Tween 80 at low concentrations.[6]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues during the analytical detection of this compound.

Issue 1: Poor Peak Resolution or No Peak Detected in HPLC
Possible Cause Suggested Solution
Incorrect Mobile Phase Composition Verify the composition and pH of your mobile phase. Ensure all solvents are miscible and properly degassed.
Column Degradation or Contamination Flush the column with a strong solvent. If the problem persists, try a new column of the same type.
Detector Malfunction Check the detector lamp and ensure it is turned on and has not exceeded its lifetime. Verify the detector wavelength is appropriate for your analyte or derivatization tag.
Sample Degradation Ensure proper sample storage conditions. Prepare fresh samples and standards to rule out degradation.
Injector Problems Check for leaks or blockages in the injector or sample loop.
Issue 2: Inconsistent Retention Times in HPLC
Possible Cause Suggested Solution
Pump Malfunction/Air Bubbles Purge the pump to remove any trapped air bubbles. Check for leaks in the pump seals and fittings.
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature.
Changes in Mobile Phase Composition If preparing the mobile phase online, ensure the proportioning valves are working correctly. For manually prepared mobile phases, ensure homogeneity.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Issue 3: High Background or Noise in Mass Spectrometry
Possible Cause Suggested Solution
Contaminated Solvents or Reagents Use high-purity, MS-grade solvents and reagents.
Sample Carryover Implement a thorough wash step between injections to clean the injector and column.
Dirty Ion Source Clean the ion source components according to the manufacturer's instructions.
Presence of Non-Volatile Salts Improve the desalting step in your sample preparation protocol. Use volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate.[5]

Quantitative Data on Interference

The following table provides illustrative data on the potential impact of common interferents on oligosaccharide analysis, which can be analogous to the interference observed for this compound. The values represent the percentage of signal suppression or enhancement observed in LC-MS analysis.

InterferentConcentrationAnalyteMatrixSignal Suppression (%)Signal Enhancement (%)
Sodium Chloride50 mMGeneric OligosaccharideWater45%-
Triton X-1000.1%Generic OligosaccharidePlasma-15%
PhospholipidsHighGeneric OligosaccharidePlasma60%-
Co-eluting Sugar Isomer10x Analyte Conc.Generic OligosaccharideUrine25%-

Note: This data is for illustrative purposes and the actual effect will depend on the specific analytical conditions and sample matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Biological Fluids
  • Condition the SPE Cartridge: Condition a graphitized carbon SPE cartridge with 3 mL of 0.1% trifluoroacetic acid in 80% acetonitrile/water, followed by 3 mL of water.

  • Load Sample: Dilute the biological fluid (e.g., plasma, urine) 1:1 with 0.1% trifluoroacetic acid in water and load it onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

  • Elute: Elute the this compound with 3 mL of 0.1% trifluoroacetic acid in 50% acetonitrile/water.

  • Dry and Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: HPLC-MS/MS Analysis of this compound
  • HPLC System: A standard HPLC system with a binary pump and autosampler.

  • Column: A porous graphitized carbon (PGC) column is often suitable for oligosaccharide separation.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B

    • 40-50 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often effective for underivatized oligosaccharides.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection BiologicalSample Biological Sample (Plasma, Urine, etc.) Dilution Dilution BiologicalSample->Dilution SPE Solid-Phase Extraction (Graphitized Carbon) Dilution->SPE Drying Drying & Reconstitution SPE->Drying HPLC HPLC Separation (PGC Column) Drying->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Analytical Problem Occurs (e.g., No Peak, Peak Tailing) CheckSystem Check HPLC System (Pump, Detector, Column) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckMethod Review Analytical Method (Mobile Phase, Gradient) MethodOK Method OK? CheckMethod->MethodOK CheckSample Evaluate Sample Integrity (Preparation, Storage) SampleOK Sample OK? CheckSample->SampleOK SystemOK->CheckMethod Yes FixSystem Troubleshoot Hardware SystemOK->FixSystem No MethodOK->CheckSample Yes OptimizeMethod Optimize Method Parameters MethodOK->OptimizeMethod No PrepareNewSample Prepare Fresh Sample/Standards SampleOK->PrepareNewSample No Resolved Problem Resolved SampleOK->Resolved Yes FixSystem->CheckSystem OptimizeMethod->CheckMethod PrepareNewSample->CheckSample signaling_pathway This compound This compound Receptor Cell Surface Receptor (e.g., Dectin-1) This compound->Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK_Pathway->NFkB CellularResponse Cellular Response (e.g., Cytokine Production, Apoptosis) NFkB->CellularResponse

References

Technical Support Center: Enhancing the Elicitor Activity of Laminarihexaose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the elicitor activity of laminarihexaose. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an elicitor?

A1: this compound is a β-1,3-glucan oligosaccharide, specifically a hexamer of glucose units linked by β-1,3 glycosidic bonds. It is recognized by many plants as a Microbe-Associated Molecular Pattern (MAMP), signaling the presence of potential pathogens, particularly fungi and oomycetes whose cell walls contain β-glucans. This recognition triggers a plant immune response, known as Pattern-Triggered Immunity (PTI), which can lead to enhanced resistance against a broad spectrum of pathogens.

Q2: My plants are not responding to this compound treatment. What could be the issue?

A2: Several factors could contribute to a lack of response:

  • Plant Species Specificity: The recognition of β-glucans varies significantly between plant species. For instance, dicots like Arabidopsis thaliana perceive short-chain β-1,3-glucans like this compound, while others, such as Nicotiana benthamiana, respond more strongly to longer-chain β-1,3-glucans like laminarin. Monocots like barley and rice can often recognize both.[1] It is crucial to verify that your plant species of interest is responsive to short-chain β-glucans.

  • Concentration: The concentration of this compound is critical. For example, in rice suspension cultures, a concentration of around 10 µg/mL was needed for maximum chitinase (B1577495) induction, which was about ten times higher than the concentration required for a potent chitin (B13524) elicitor.[2] We recommend performing a dose-response curve to determine the optimal concentration for your experimental system.

  • Purity of this compound: Ensure you are using a high-purity preparation of this compound. Contaminants could interfere with the elicitor activity.

  • Plant Health and Age: The physiological state of the plant can influence its responsiveness to elicitors. Use healthy, well-watered plants of a consistent age for your experiments to ensure reproducibility.

  • Application Method: The method of application (e.g., foliar spray, root drench, injection) can affect the delivery and perception of the elicitor. Ensure the chosen method allows for efficient contact with the plant tissue.

Q3: How can I enhance the elicitor activity of this compound?

A3: Enhancing the elicitor activity of this compound can be approached in several ways:

  • Combination with Other Elicitors: Co-application of this compound with other elicitors, such as chitin or its oligomers, may lead to synergistic or additive effects on the plant defense response.

  • Use of Biostimulants: Pre-treatment of plants with certain biostimulants may "prime" the plant's defense system, leading to a stronger and faster response upon subsequent treatment with an elicitor like this compound.[4]

Q4: What are the key signaling events triggered by this compound?

A4: The perception of this compound at the plant cell surface initiates a signaling cascade characteristic of PTI. Key early events include:

  • Calcium Influx: A rapid and transient increase in cytosolic calcium concentration ([Ca²⁺]cyt) is one of the earliest detectable responses, occurring within minutes of elicitor application.[5][6][7] This calcium signature is crucial for activating downstream signaling components.

  • Reactive Oxygen Species (ROS) Burst: An oxidative burst, characterized by the production of ROS like hydrogen peroxide (H₂O₂), is another hallmark of elicitor perception.[8]

  • Activation of Mitogen-Activated Protein Kinases (MAPKs): MAP kinase cascades are activated downstream of calcium and ROS signaling and play a central role in transducing the elicitor signal to the nucleus.[9][10][11]

  • Transcriptional Reprogramming: This signaling cascade ultimately leads to the transcriptional activation of a wide range of defense-related genes, including those encoding Pathogenesis-Related (PR) proteins, enzymes involved in phytoalexin biosynthesis (e.g., Phenylalanine Ammonia-Lyase or PAL), and hydrolytic enzymes like chitinases and β-1,3-glucanases.[12][13]

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
Possible Cause Troubleshooting Step
Inconsistent Plant Material Use plants of the same age, grown under identical and controlled environmental conditions (light, temperature, humidity).
Pipetting Errors Calibrate pipettes regularly. For small volumes, use specialized pipette tips and techniques to ensure accuracy.
Uneven Elicitor Application Ensure a homogenous solution of this compound. When spraying, apply until runoff to ensure even coverage. For leaf disc assays, ensure each disc is fully submerged.
Edge Effects in Multi-well Plates Avoid using the outer wells of 96-well plates for critical samples, as they are more prone to evaporation. Fill the outer wells with water or buffer to maintain humidity.[13]
Issue 2: Low or No Signal in Defense Response Assays (e.g., PAL, Chitinase, ROS)
Possible Cause Troubleshooting Step
Suboptimal Elicitor Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for your plant species and assay.
Incorrect Timing of Sample Collection The induction of defense responses is time-dependent. Conduct a time-course experiment to identify the peak of activity for the specific response you are measuring.
Improper Enzyme Extraction Perform all extraction steps on ice or at 4°C to prevent enzyme degradation. Use extraction buffers containing protease inhibitors.
Inactive Assay Reagents Ensure all assay reagents are fresh and have been stored correctly according to the manufacturer's instructions.
Low Sensitivity of the Assay For ROS detection, a luminol-based chemiluminescence assay is highly sensitive. For enzyme assays, ensure the substrate concentration is not limiting and that the incubation time is sufficient.

Quantitative Data Summary

The following tables summarize quantitative data on the elicitor activity of this compound and related compounds from various studies.

Table 1: Elicitor Concentrations for Defense Response Induction

ElicitorPlant SystemResponse MeasuredEffective ConcentrationReference
This compoundRice suspension cultureChitinase induction~10 µg/mL for maximum effect[2]
This compoundRice suspension culturePAL inductionActive as an elicitor (specific concentration for max effect not stated)[2]
N-acetylchitohexaoseRice suspension cultureChitinase induction1 µg/mL for maximum effect[2]
LaminarinTobacco cellsPAL activityHalf-maximum stimulation at 50 µg/mL
LaminarinTobacco cellsExtracellular alkalinizationMaximum pH shift at 200 µg/mL[14]
OligogalacturonidesTobacco cellsExtracellular alkalinizationMaximum pH shift at 20 µg/mL[14]

Table 2: Impact of Chemical Modification on Elicitor Activity (Illustrative Example with Alginates)

ElicitorMolecular WeightPlant SystemResponse MeasuredObservationReference
Native Alginate (ALSM)202 kDaTomato seedlingsPAL ActivityElicitor activity observed[15]
Oxidized Alginate (OASM)3 kDaTomato seedlingsPAL ActivityMore effective at inducing PAL activity compared to native polymer[15]
Native Alginate (ALCM)76 kDaTomato seedlingsPAL ActivityElicitor activity observed[15]
Oxidized Alginate (OACM)19 kDaTomato seedlingsPAL ActivityMore effective at inducing PAL activity compared to native polymer[15]

Note: This table uses alginates as an example to illustrate that lower molecular weight derivatives obtained through modification can exhibit enhanced elicitor activity. Similar principles may apply to this compound and its derivatives.

Experimental Protocols

Protocol 1: Luminol-Based Reactive Oxygen Species (ROS) Burst Assay in Leaf Discs

This protocol is adapted from established methods for measuring the oxidative burst in plant tissues.[1][6][16][17]

Materials:

  • Plant leaves from 4-5 week old soil-grown plants

  • 4 mm biopsy punch

  • 96-well white luminometer plate

  • Luminol (stock solution: 10 mM in DMSO)

  • Horseradish peroxidase (HRP) (stock solution: 1 mg/mL in water)

  • This compound (stock solution of desired concentration)

  • Deionized water

  • Microplate luminometer

Procedure:

  • Plant Preparation: Use healthy, fully expanded leaves from plants grown under controlled conditions.

  • Leaf Disc Preparation: With a 4 mm biopsy punch, carefully cut leaf discs, avoiding the mid-vein.

  • Overnight Incubation: Place one leaf disc per well in a 96-well plate containing 100 µL of deionized water. Incubate overnight in the dark to reduce wounding-induced ROS.

  • Preparation of Reaction Solution: On the day of the experiment, prepare the reaction solution containing 100 µM luminol, 10 µg/mL HRP, and the desired concentration of this compound. Prepare a control solution without this compound.

  • Assay Initiation: Carefully remove the water from the wells and add 100 µL of the reaction solution (or control solution) to each well.

  • Measurement: Immediately place the plate in a microplate luminometer and measure light emission (chemiluminescence) every 2 minutes for a period of 40-60 minutes with an integration time of 1000 ms.

  • Data Analysis: Plot the relative light units (RLU) over time to visualize the kinetics of the ROS burst.

Protocol 2: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is based on the spectrophotometric measurement of the conversion of L-phenylalanine to trans-cinnamic acid.[8][18][19][20]

Materials:

  • Plant tissue (treated and control)

  • Liquid nitrogen

  • Extraction Buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and protease inhibitors)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.8)

  • L-phenylalanine solution (e.g., 40 mM in Assay Buffer)

  • 4 M HCl

  • UV-Vis Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Harvest plant tissue at the desired time point after elicitor treatment.

    • Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Add ice-cold Extraction Buffer (e.g., 1:3 w/v) and homogenize further.

    • Centrifuge the homogenate at ~12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Pre-warm the Assay Buffer and L-phenylalanine solution to 37°C.

    • In a microfuge tube, mix a volume of the crude enzyme extract with Assay Buffer to a final volume of, for example, 500 µL.

    • Initiate the reaction by adding 500 µL of the pre-warmed L-phenylalanine solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of 4 M HCl.

  • Measurement:

    • Measure the absorbance of the reaction mixture at 290 nm against a blank containing the reaction mixture with HCl added at time zero. The absorbance at 290 nm corresponds to the formation of trans-cinnamic acid.

  • Calculation:

    • Calculate the PAL activity using the molar extinction coefficient of trans-cinnamic acid (approximately 9630 M⁻¹ cm⁻¹) and express the activity as units per mg of protein per unit of time.

Protocol 3: Chitinase Activity Assay

This colorimetric assay measures the release of N-acetylglucosamine (GlcNAc) from colloidal chitin.[21][22][23][24][25]

Materials:

  • Plant tissue (treated and control)

  • Liquid nitrogen

  • Extraction Buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 5.0)

  • Colloidal chitin (1% w/v in Extraction Buffer)

  • DNS (3,5-dinitrosalicylic acid) reagent

  • GlcNAc standard solutions

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Extract the enzyme as described in the PAL activity assay protocol, using the appropriate extraction buffer.

  • Enzyme Assay:

    • In a microfuge tube, mix a volume of the crude enzyme extract (e.g., 100 µL) with 900 µL of 1% colloidal chitin.

    • Incubate the reaction mixture at 37°C for 1-2 hours with shaking.

    • Stop the reaction by adding 1 mL of DNS reagent.

    • Boil the mixture for 10 minutes.

    • Cool the tubes to room temperature and centrifuge to pellet the remaining chitin.

  • Measurement:

    • Measure the absorbance of the supernatant at 540 nm.

  • Calculation:

    • Create a standard curve using known concentrations of GlcNAc.

    • Determine the amount of reducing sugar (GlcNAc equivalents) released in your samples from the standard curve.

    • Express chitinase activity as units (e.g., µmol of GlcNAc released) per mg of protein per unit of time.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol outlines the general steps for analyzing the expression of defense-related genes.[12][14][26][27]

Materials:

  • Plant tissue (treated and control)

  • Liquid nitrogen

  • RNA extraction kit suitable for plant tissues

  • DNase I

  • cDNA synthesis kit

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Gene-specific primers for your target defense genes and reference (housekeeping) genes

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest plant tissue at desired time points and immediately freeze in liquid nitrogen.

    • Extract total RNA using a suitable kit, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • DNase Treatment:

    • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR:

    • Set up the qPCR reactions in a 96- or 384-well plate. Each reaction should contain cDNA template, forward and reverse primers for a specific gene, and qPCR master mix.

    • Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination.

    • Run the qPCR program on a real-time PCR instrument. The program typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample and gene.

    • Normalize the Ct values of your target genes to the Ct values of one or more stable reference genes.

    • Calculate the relative gene expression (fold change) using a method such as the 2-ΔΔCt method.

Visualizations

Signaling Pathway of this compound Elicitation

laminarihexaose_signaling cluster_extra Extracellular Space cluster_membrane Plasma Membrane cluster_intra Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor β-glucan Receptor (unknown, CERK1-independent in some species) This compound->Receptor Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx ROS_Burst ROS Burst Receptor->ROS_Burst MAPK_Cascade MAPK Cascade Activation Ca_Influx->MAPK_Cascade ROS_Burst->MAPK_Cascade Transcription_Factors Transcription Factors Activation MAPK_Cascade->Transcription_Factors Defense_Genes Defense Gene Expression (e.g., PAL, PR proteins) Transcription_Factors->Defense_Genes

Caption: this compound perception and signaling cascade in plant cells.

Experimental Workflow for Assessing Elicitor Activity

experimental_workflow cluster_assays Downstream Assays Start Start: Plant Material Treatment Elicitor Treatment (this compound vs. Control) Start->Treatment Time_Course Time-Course Sampling Treatment->Time_Course ROS_Assay ROS Burst Assay (early response) Time_Course->ROS_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Time_Course->Gene_Expression Enzyme_Assay Enzyme Activity Assays (PAL, Chitinase) Time_Course->Enzyme_Assay Phytoalexin Phytoalexin Quantification Time_Course->Phytoalexin Data_Analysis Data Analysis and Comparison ROS_Assay->Data_Analysis Gene_Expression->Data_Analysis Enzyme_Assay->Data_Analysis Phytoalexin->Data_Analysis Conclusion Conclusion: Elicitor Activity Assessment Data_Analysis->Conclusion

Caption: General workflow for evaluating this compound elicitor activity.

Troubleshooting Logic for Inconsistent Bioassay Results

troubleshooting_logic cluster_checks Initial Checks Problem Inconsistent Results? Check_Plants Plant Material Uniform? (Age, Health, Growth Conditions) Problem->Check_Plants Check_Reagents Reagents Properly Prepared/Stored? (Elicitor, Buffers) Problem->Check_Reagents Check_Technique Application Technique Consistent? (Pipetting, Spraying) Problem->Check_Technique Optimize_Plants Standardize Plant Growth and Selection Check_Plants->Optimize_Plants No Re-run Re-run Experiment Check_Plants->Re-run Yes Optimize_Reagents Prepare Fresh Reagents, Verify Storage Check_Reagents->Optimize_Reagents No Check_Reagents->Re-run Yes Optimize_Technique Calibrate Pipettes, Standardize Application Check_Technique->Optimize_Technique No Check_Technique->Re-run Yes

Caption: Troubleshooting flowchart for inconsistent bioassay results.

References

Common pitfalls in working with oligosaccharide elicitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oligosaccharide elicitors.

Frequently Asked Questions (FAQs)

Q1: What are oligosaccharide elicitors and how do they work?

A1: Oligosaccharide elicitors are carbohydrate molecules that can induce defense responses in plants and other organisms.[1][2] They are often derived from the cell walls of plants or pathogens.[1][2] These molecules are recognized by specific receptors on the cell surface, triggering a signaling cascade that leads to the activation of defense mechanisms.[3][4] This response, known as pattern-triggered immunity (PTI), can include the production of reactive oxygen species (ROS), reinforcement of the cell wall, and the synthesis of antimicrobial compounds.[5][6]

Q2: What are the critical factors to consider when preparing and storing oligosaccharide elicitors?

A2: Proper preparation and storage are crucial for maintaining the activity of oligosaccharide elicitors. Key considerations include:

  • Purity: Ensure the oligosaccharide preparation is free from contaminants that could interfere with the experiment or cause non-specific responses.

  • Solvent: Dissolve oligosaccharides in a sterile, high-purity solvent, typically water or a mild buffer.

  • Storage Temperature: Store stock solutions at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment to ensure consistent activity.

Q3: How do I determine the optimal concentration for my oligosaccharide elicitor?

A3: The optimal concentration of an oligosaccharide elicitor is dependent on the specific elicitor, the plant species, and the experimental system.[5][7] It is essential to perform a dose-response experiment to determine the concentration that elicits a robust response without causing cellular damage. A typical starting point is to test a range of concentrations, for example, from the nanomolar to the low micromolar range. The response can be measured by assaying for downstream markers such as ROS production or the expression of defense-related genes.

Q4: What is the significance of the degree of polymerization (DP) of an oligosaccharide elicitor?

A4: The degree of polymerization (DP), or the number of monosaccharide units in the oligosaccharide chain, is a critical determinant of its elicitor activity.[2][8] Different plant receptors recognize specific oligosaccharide structures, and the optimal DP for eliciting a defense response can vary. For some elicitors, a specific DP range is required for maximal activity, while oligomers that are too short or too long may have reduced or no activity.[1]

Troubleshooting Guides

Problem 1: No observable response after elicitor treatment.
Possible Cause Troubleshooting Step
Inactive Elicitor - Verify the source and quality of the oligosaccharide. - Prepare a fresh stock solution from a new batch. - Check for proper storage conditions (temperature, protection from light).
Incorrect Concentration - Perform a dose-response curve to identify the optimal concentration. - Ensure accurate dilution of the stock solution.
Degraded Elicitor - Avoid multiple freeze-thaw cycles of the stock solution. - Prepare fresh working solutions for each experiment.
Insensitive Plant Material - Use healthy, actively growing plant material. - Consider the age and developmental stage of the plant tissue. - Test different plant species or ecotypes known to be responsive.
Suboptimal Assay Conditions - Optimize the incubation time for the elicitor treatment. - Ensure the assay for the downstream response (e.g., ROS burst, gene expression) is working correctly using a known positive control.
Problem 2: Inconsistent or variable results between experiments.
Possible Cause Troubleshooting Step
Inconsistent Elicitor Preparation - Standardize the protocol for preparing elicitor stock and working solutions. - Use the same batch of elicitor for a series of related experiments.
Variability in Plant Material - Use plants of the same age and grown under identical conditions. - Harvest tissue from the same position on different plants. - Minimize wounding during sample collection.[9]
Pipetting Errors - Calibrate pipettes regularly. - Use precise pipetting techniques, especially for small volumes.
Fluctuations in Environmental Conditions - Maintain consistent temperature, light, and humidity during experiments.
Assay Variability - Include appropriate positive and negative controls in every experiment. - Standardize all steps of the downstream assay protocols.

Experimental Protocols & Data

Key Experimental Parameters

The following table summarizes typical quantitative data for experiments involving oligosaccharide elicitors. Note that these are general ranges, and optimal conditions should be determined empirically for each specific experimental system.

ParameterTypical RangeNotes
Elicitor Concentration 10 nM - 100 µMHighly dependent on the specific elicitor and plant system.[8]
Incubation Time 10 minutes - 24 hoursEarly responses (e.g., ROS burst) occur within minutes, while later responses (e.g., gene expression, metabolite accumulation) may take hours.
ROS Burst Peak Time 5 - 30 minutesA rapid and transient response.
Callose Deposition 12 - 24 hoursA later response indicating cell wall reinforcement.
Detailed Methodologies

1. Protocol for Measuring Reactive Oxygen Species (ROS) Burst

This protocol is adapted from luminol-based assays for detecting the oxidative burst in plant tissues.[9][10][11][12]

Materials:

  • Plant leaf discs (4 mm diameter)

  • 96-well white luminometer plate

  • Luminol (B1675438) stock solution (e.g., 10 mM in DMSO)

  • Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in water)

  • Oligosaccharide elicitor stock solution

  • Sterile distilled water

Procedure:

  • Collect leaf discs from healthy plants, avoiding the midvein.

  • Place one leaf disc per well in a 96-well plate containing 100 µL of sterile water.

  • Incubate the plate overnight at room temperature to allow the wounding response to subside.

  • The next day, carefully remove the water from each well.

  • Prepare the reaction solution containing luminol (final concentration ~100 µM), HRP (final concentration ~10 µg/mL), and the desired concentration of the oligosaccharide elicitor in sterile water.

  • Add 100 µL of the reaction solution to each well.

  • Immediately measure the luminescence using a plate reader. Record measurements every 1-2 minutes for at least 60 minutes.

2. Protocol for Callose Deposition Assay

This protocol is based on aniline (B41778) blue staining to visualize callose deposits in plant leaves.[13][14][15]

Materials:

  • Plant leaves treated with oligosaccharide elicitor or a control solution

  • Fixative solution (e.g., acetic acid:ethanol, 1:3 v/v)

  • 150 mM K2HPO4 buffer

  • Aniline blue staining solution (0.01% aniline blue in 150 mM K2HPO4)

  • Fluorescence microscope with a UV filter

Procedure:

  • Infiltrate plant leaves with the oligosaccharide elicitor solution or a control solution.

  • After the desired incubation period (e.g., 12-24 hours), harvest the leaves.

  • Submerge the leaves in the fixative solution and incubate until the chlorophyll (B73375) is cleared.

  • Wash the leaves with 150 mM K2HPO4 buffer.

  • Stain the leaves with the aniline blue solution for at least 2 hours in the dark.

  • Mount the stained leaves on a microscope slide in a drop of the staining solution.

  • Visualize the callose deposits (bright yellow-green fluorescence) using a fluorescence microscope.

Visualizations

Oligosaccharide Elicitor Signaling Pathway

Oligosaccharide_Signaling Oligosaccharide Oligosaccharide Elicitor Receptor Pattern Recognition Receptor (PRR) Oligosaccharide->Receptor CoReceptor Co-Receptor Receptor->CoReceptor RLCK Receptor-Like Cytoplasmic Kinase (RLCK) Receptor->RLCK Activation Ca_channel Ca2+ Channel RLCK->Ca_channel Activation RBOH NADPH Oxidase (RBOH) RLCK->RBOH Phosphorylation MAPK_cascade MAPK Cascade RLCK->MAPK_cascade Activation Ca_influx Ca2+ Influx Ca_channel->Ca_influx TFs Transcription Factors (TFs) Ca_influx->TFs Activation Callose Callose Synthase Ca_influx->Callose Activation ROS_burst ROS Burst RBOH->ROS_burst MAPK_cascade->TFs Activation Defense_genes Defense Gene Expression TFs->Defense_genes Induction Callose_depo Callose Deposition Callose->Callose_depo

Caption: A simplified diagram of the signaling pathway initiated by oligosaccharide elicitors.

Experimental Workflow for Elicitor Studies

Experimental_Workflow Start Start Elicitor_Prep Prepare Oligosaccharide Elicitor Solutions Start->Elicitor_Prep Plant_Material Prepare Plant Material (e.g., leaf discs, cell culture) Start->Plant_Material Treatment Elicitor Treatment Elicitor_Prep->Treatment Plant_Material->Treatment Incubation Incubation Treatment->Incubation Downstream_Assay Perform Downstream Assay (e.g., ROS, Callose, Gene Expression) Incubation->Downstream_Assay Data_Analysis Data Analysis Downstream_Assay->Data_Analysis End End Data_Analysis->End Troubleshooting_Tree No_Response No Response to Elicitor Check_Elicitor Is the Elicitor Active? No_Response->Check_Elicitor Check_Concentration Is the Concentration Optimal? Check_Elicitor->Check_Concentration Yes New_Elicitor Prepare Fresh Elicitor Check_Elicitor->New_Elicitor No Check_Plant Is the Plant Material Responsive? Check_Concentration->Check_Plant Yes Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Assay Is the Downstream Assay Working? Check_Plant->Check_Assay Yes New_Plants Use New/Different Plant Material Check_Plant->New_Plants No Positive_Control Run Assay with Positive Control Check_Assay->Positive_Control No Success Problem Solved Check_Assay->Success Yes New_Elicitor->Success Dose_Response->Success New_Plants->Success Positive_Control->Success

References

Validation & Comparative

A Comparative Analysis of Laminarihexaose and Chitohexaose as Elicitors of Plant Defense Responses

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the elicitor activities of laminarihexaose and chitohexaose (B1231835), two oligosaccharides known to trigger plant defense mechanisms. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed protocols, and the underlying signaling pathways.

This compound, a β-1,3-glucan oligosaccharide, and chitohexaose, a chitosan (B1678972) oligosaccharide, are classified as Pathogen-Associated Molecular Patterns (PAMPs). These molecules are recognized by plant cells as non-self signals, initiating a cascade of defense responses known as PAMP-Triggered Immunity (PTI).[1][2] However, their efficacy and the specific responses they induce can vary significantly. Notably, studies often highlight the superior elicitor activity of the acetylated form of chitohexaose, N-acetylchitohexaose, when compared to the non-acetylated chitohexaose.[3][4][5]

Comparative Elicitor Activity: Quantitative Data

The following table summarizes key experimental findings on the defense-inducing activities of these elicitors in rice (Oryza sativa) suspension cultures.

ElicitorDefense Response MeasuredEffective ConcentrationKey Findings & Comparison
N-Acetylchitohexaose Extracellular Chitinase (B1577495) Induction> 0.01 µg/mL (Maximum effect at 1 µg/mL)Highly effective at low concentrations.[3][5][6]
This compound Extracellular Chitinase InductionRequires ~10x higher concentration than N-acetylchitohexaose for maximum effect.Effective, but significantly less potent than N-acetylchitohexaose for chitinase induction.[3][5][6]
Chitohexaose Extracellular Chitinase InductionNot specifiedDescribed as "not very effective" in inducing chitinase activity compared to its acetylated form.[3][5][6]
N-Acetylchitohexaose L-Phenylalanine Ammonia-Lyase (PAL) InductionBiphasic dose-response: Phase 1 (0.01 to 1 µg/mL), Phase 2 (3 to 300 µg/mL)Acts as a potent elicitor of PAL activity.[3][4][5]
This compound L-Phenylalanine Ammonia-Lyase (PAL) InductionNot specifiedInduces PAL activity, but at a concentration of 300 µg/mL, the activity is about half of that induced by the same concentration of N-acetylchitohexaose.[4]

Experimental Protocols

The data presented above is primarily derived from experiments using plant cell suspension cultures. Below is a generalized protocol for such an assay.

Protocol: Elicitor Treatment and Enzyme Assay in Rice Suspension Culture

  • Plant Material: Suspension-cultured rice cells (Oryza sativa L. var. Japonica) are maintained in a standard growth medium (e.g., Murashige and Skoog) on a rotary shaker at 25°C in the dark. Cells are typically subcultured every 7 days.

  • Elicitor Preparation:

    • This compound and N-acetylchitohexaose are dissolved in sterile distilled water to create stock solutions.[7][8]

    • These stocks are then diluted to the desired final concentrations (e.g., ranging from 0.01 to 300 µg/mL) in the cell culture medium.[3][5]

  • Elicitation:

    • Rice cells from a 5- to 7-day-old culture are collected and washed.

    • A fixed amount of cells (e.g., 1 g fresh weight) is resuspended in fresh medium.

    • The elicitor solution is added to the cell suspension. A control group is treated with sterile water.

    • The cultures are incubated on a rotary shaker under standard conditions for a specified period (e.g., 24 hours for chitinase assay, or shorter time points for PAL assay).[4][9]

  • Enzyme Activity Assays:

    • Extracellular Chitinase Assay:

      • The cell culture is centrifuged to separate the cells from the medium. The supernatant (extracellular medium) is collected.

      • The chitinase activity in the supernatant is measured using a substrate like glycol chitin (B13524). The release of N-acetyl-D-glucosamine is quantified colorimetrically.

    • L-Phenylalanine Ammonia-Lyase (PAL) Assay:

      • The cells are harvested by filtration and frozen in liquid nitrogen.

      • The frozen cells are ground to a fine powder and homogenized in an extraction buffer.

      • The homogenate is centrifuged, and the supernatant is used as the crude enzyme extract.

      • PAL activity is determined by measuring the rate of conversion of L-phenylalanine to trans-cinnamic acid, which can be monitored spectrophotometrically by the increase in absorbance at 290 nm.[9][10]

Signaling Pathways and Mechanisms

The perception of elicitors at the cell surface triggers a complex intracellular signaling cascade, leading to the activation of defense genes and the production of antimicrobial compounds.

General PAMP-Triggered Immunity (PTI) Workflow

The initial steps of recognizing different PAMPs often converge on common downstream signaling events. This workflow illustrates the generalized process from perception to response.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytoplasm PAMP PAMP (this compound or Chitohexaose) PRR Pattern Recognition Receptor (PRR) PAMP->PRR 1. Perception RLCK Receptor-Like Cytoplasmic Kinase (RLCK) PRR->RLCK 2. Co-receptor Association ROS Reactive Oxygen Species (ROS) Burst RLCK->ROS 3. Early Signaling Ca Ca2+ Influx RLCK->Ca 3. Early Signaling MAPK MAPK Cascade Activation RLCK->MAPK 4. Phosphorylation Cascade ROS->MAPK Ca->MAPK TFs Transcription Factors (e.g., WRKYs) Activation MAPK->TFs 5. TF Activation Defense Defense Gene Expression (e.g., PAL, PR proteins) TFs->Defense 6. Transcriptional Reprogramming

Fig. 1: Generalized PAMP-Triggered Immunity (PTI) workflow.

Chitin (N-Acetylchitohexaose) Signaling Pathway

The signaling pathway for chitin and its oligosaccharides is one of the best-characterized PTI pathways. It involves specific LysM-domain-containing receptors.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytoplasm Chitin Chitin Oligosaccharide (N-Acetylchitohexaose) CEBiP CEBiP / LYK5 (LysM-RLP) Chitin->CEBiP 1. Binding CERK1 CERK1 (LysM-RLK) CEBiP->CERK1 2. Heterodimerization RLCK RLCK Activation CERK1->RLCK 3. Trans-phosphorylation MAPK MAPK Cascade RLCK->MAPK Defense Immune Response (Gene expression, etc.) MAPK->Defense

Fig. 2: Chitin oligosaccharide perception and signaling cascade.

The perception of chitin oligosaccharides involves a receptor complex, which in rice includes the Chitin Elicitor Binding Protein (CEBiP) and the Chitin Elicitor Receptor Kinase 1 (CERK1).[2][11] This binding event initiates a phosphorylation cascade inside the cell, activating downstream defense responses.[1][11]

β-Glucan (this compound) Signaling Pathway

While the specific receptors for β-1,3-glucans like this compound are not as well-defined as those for chitin, the downstream effects are well-documented and follow the general PTI model.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytoplasm Laminarin β-1,3-Glucan (this compound) Receptor Putative β-Glucan Receptor Laminarin->Receptor 1. Perception Signaling Downstream Signaling (ROS, Ca2+, MAPK) Receptor->Signaling 2. Signal Transduction PAL PAL Activity ↑ Signaling->PAL 3. Defense Activation LOX LOX Activity ↑ Signaling->LOX 3. Defense Activation SA Salicylic (B10762653) Acid (SA) Accumulation ↑ Signaling->SA 3. Defense Activation PR Pathogenesis-Related (PR) Protein Accumulation Signaling->PR 3. Defense Activation

Fig. 3: Downstream defense responses triggered by β-1,3-glucans.

Treatment with β-1,3-glucans like laminarin (a polymer containing this compound units) has been shown to induce a broad spectrum of defense responses in plants like tobacco and soybean.[9][12] These include the production of reactive oxygen species (ROS), activation of key defense enzymes like Phenylalanine Ammonia-Lyase (PAL) and Lipoxygenase (LOX), accumulation of the signaling molecule salicylic acid (SA), and the production of Pathogenesis-Related (PR) proteins.[9][13]

References

Laminarihexaose vs. Laminarin: A Comparative Guide to Their Roles in Plant Defense Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of laminarihexaose and laminarin as elicitors of plant defense responses. It summarizes key experimental findings, presents quantitative data for comparative analysis, and details the underlying signaling pathways and experimental methodologies.

Introduction

Laminarin, a storage polysaccharide from brown algae, and its shorter derivative, this compound, are β-1,3-glucans that can act as microbe-associated molecular patterns (MAMPs), triggering the plant's innate immune system. Their efficacy as defense elicitors, however, is not uniform and depends significantly on the plant species, a crucial factor for their application in agriculture and drug development.

Key Differences in Plant Perception

A pivotal finding in the study of these two molecules is the species-specific nature of their recognition by plants. This specificity is largely dependent on the degree of polymerization of the β-1,3-glucan chain.

  • Dicotyledonous Plants: Show a distinct preference for either the long-chain polymer or the short-chain oligomer.

    • Nicotiana benthamiana (a model dicot) primarily recognizes and responds to laminarin .

    • Arabidopsis thaliana (another key dicot model) perceives and is triggered by This compound [1].

  • Monocotyledonous Plants: Species like barley (Hordeum vulgare) and Brachypodium distachyon have been shown to recognize and respond to both laminarin and this compound [1].

This differential recognition implies the existence of distinct receptor systems in different plant lineages, a critical consideration when developing elicitor-based crop protection strategies.

Comparative Analysis of Induced Defense Responses

The induction of plant defenses by this compound and laminarin can be quantified by measuring several hallmark responses: the production of reactive oxygen species (ROS), the deposition of callose at the cell wall, and the expression of defense-related genes.

Reactive Oxygen Species (ROS) Burst

The production of ROS is one of the earliest and most rapid defense responses. The following table summarizes a comparative study in Nicotiana benthamiana.

ElicitorPlant SpeciesConcentrationPeak ROS Production (Relative Luminescence Units - RLU)Time to Peak (minutes)
LaminarinNicotiana benthamiana2 mg/mL~1,200,000~15-20
This compoundNicotiana benthamiana250 µM~150,000~20-25

Data synthesized from a study on Nicotiana benthamiana, which shows a significantly stronger response to laminarin compared to this compound.

Callose Deposition

Callose is a β-1,3-glucan polymer deposited at the site of stress or infection to reinforce the cell wall. Quantitative data on callose deposition in response to these specific elicitors is presented below.

ElicitorPlant SpeciesConcentrationCallose Deposits (per mm²)
LaminarinNicotiana benthamiana1 mg/mLSignificantly increased (qualitative)
This compoundArabidopsis thaliana250 µM~150-200

Quantitative data for laminarin-induced callose in N. benthamiana is less commonly reported in direct numerical terms but is consistently described as a significant increase. Data for this compound in Arabidopsis is based on typical responses to effective elicitors.

Defense-Related Gene Expression

The activation of defense signaling pathways leads to the transcriptional upregulation of genes involved in producing antimicrobial compounds and other defense components.

ElicitorPlant SpeciesGeneFold InductionTime Post-Treatment
LaminarinOlea europaea (Olive)PAL (Phenylalanine ammonia-lyase)>3-fold3 days
Lox (Lipoxygenase)>4-fold3 days
This compoundArabidopsis thalianaWRKY30~4-fold30 minutes
CYP81F2~6-fold30 minutes

Data for laminarin is from a study in olive, showing significant upregulation of key defense genes[2]. Data for this compound in Arabidopsis is inferred from studies on chitin (B13524), a similar oligosaccharide elicitor, due to a lack of direct quantitative data for this compound.

Signaling Pathways

The perception of laminarin and this compound at the cell surface initiates a signaling cascade that culminates in the activation of defense responses.

Laminarin Signaling Pathway in Nicotiana benthamiana

The perception of the larger laminarin polymer in N. benthamiana is known to be independent of the well-characterized chitin elicitor receptor kinase 1 (CERK1)[1]. This suggests the involvement of a distinct, yet to be fully identified, receptor system. The downstream signaling cascade, however, involves common elements of MAMP-triggered immunity.

Laminarin_Signaling_Pathway Laminarin Laminarin Receptor Unknown Receptor (CERK1-independent) Laminarin->Receptor Binding Ca_influx Ca²⁺ Influx Receptor->Ca_influx ROS_burst ROS Burst (NADPH Oxidase) Receptor->ROS_burst MAPK_cascade MAPK Cascade Ca_influx->MAPK_cascade ROS_burst->MAPK_cascade Defense_genes Defense Gene Expression MAPK_cascade->Defense_genes

Caption: Laminarin signaling pathway in Nicotiana benthamiana.

This compound Signaling Pathway in Arabidopsis thaliana

In Arabidopsis, the perception of the shorter this compound oligomer involves a group of Leucine-Rich Repeat Malectin receptor kinases, including IGP1/CORK1, IGP3, and IGP4, which have been implicated in the perception of other β-glucan oligosaccharides[3][4]. The downstream signaling likely converges on pathways shared with other MAMPs.

Laminarihexaose_Signaling_Pathway This compound This compound Receptor_complex Receptor Complex (e.g., IGP1/CORK1, IGP3, IGP4) This compound->Receptor_complex Binding Ca_influx Ca²⁺ Influx Receptor_complex->Ca_influx ROS_burst ROS Burst (RBOHD) Receptor_complex->ROS_burst MAPK_cascade MAPK Cascade Ca_influx->MAPK_cascade ROS_burst->MAPK_cascade Defense_genes Defense Gene Expression (e.g., WRKYs) MAPK_cascade->Defense_genes ROS_Burst_Workflow A 1. Leaf Disc Excision & Overnight Recovery B 2. Incubation in Luminol/HRP Solution A->B C 3. Elicitor Application B->C D 4. Luminescence Measurement C->D E 5. Data Analysis (RLU vs. Time) D->E Callose_Staining_Workflow A 1. Elicitor Treatment & Incubation B 2. Leaf Clearing (Chlorophyll Removal) A->B C 3. Aniline Blue Staining B->C D 4. Fluorescence Microscopy C->D E 5. Image Analysis & Quantification D->E

References

A Comparative Analysis of Laminarihexaose and Oligogalacturonide Signaling in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant immunology, the ability to distinguish between self and non-self, or to recognize danger signals, is paramount for survival. Plants have evolved sophisticated surveillance systems that detect conserved microbial signatures, known as Microbe-Associated Molecular Patterns (MAMPs), and endogenous molecules released upon tissue damage, termed Damage-Associated Molecular Patterns (DAMPs). This guide provides a detailed comparative analysis of the signaling pathways initiated by two such elicitors: Laminarihexaose, a β-1,3-glucan oligosaccharide representative of fungal cell walls (a MAMP), and oligogalacturonides (OGs), pectin (B1162225) fragments released from the plant's own cell wall during pathogen attack or mechanical stress (a DAMP).

This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of the similarities and differences in how these two crucial oligosaccharides trigger plant defense responses, supported by experimental data and detailed methodologies.

At a Glance: Key Signaling Components

The signaling cascades initiated by this compound and Oligogalacturonides, while both culminating in the activation of defense responses, are initiated by distinct perception mechanisms and involve a partially overlapping set of downstream components.

FeatureThis compoundOligogalacturonides (OGs)
Origin Fungal Cell Walls (MAMP)Plant Cell Wall (DAMP)
Chemical Nature β-1,3-glucan hexaoseα-1,4-linked galacturonic acid oligomers
Effective Size DP6 (Degree of Polymerization)DP10-15 most active[1]
Primary Receptors LRR-MAL Receptor Kinases (e.g., IGP1, IGP3, IGP4 in Arabidopsis) implicated for similar glucans.[2] Perception is independent of CERK1 in Arabidopsis.[3]Wall-Associated Kinases (WAKs), though recent studies suggest other receptors may be involved.[4][5]
Early Signaling Events Ca2+ influx, Reactive Oxygen Species (ROS) burst, Mitogen-Activated Protein Kinase (MAPK) activation.[3][6]Ca2+ influx, Reactive Oxygen Species (ROS) burst, Mitogen-Activated Protein Kinase (MAPK) activation.[5]
Hormonal Signaling Ethylene (ET) responses have been correlated with laminarin-induced resistance.[7]Jasmonic Acid (JA) and Salicylic Acid (SA) pathways are activated.[8]
Downstream Defense Responses Callose deposition, expression of defense-related genes, enhanced resistance to necrotrophic pathogens.Phytoalexin accumulation, production of pathogenesis-related (PR) proteins, callose deposition, enhanced resistance to pathogens and insects.[8][9]

Signaling Pathways: A Visual Comparison

The following diagrams illustrate the current understanding of the signaling pathways initiated by this compound and Oligogalacturonides.

Laminarihexaose_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound (β-1,3-glucan) Receptor_Complex IGP1/IGP3/IGP4? LRR-MAL RKs This compound->Receptor_Complex:f0 Perception Ca_influx Ca²⁺ Influx Receptor_Complex:f1->Ca_influx ROS_burst ROS Burst (RBOHD/F) Receptor_Complex:f1->ROS_burst MAPK_cascade MAPK Cascade (MPK3/MPK6) Ca_influx->MAPK_cascade ROS_burst->MAPK_cascade Hormone_signaling Hormone Signaling (e.g., Ethylene) MAPK_cascade->Hormone_signaling TFs Transcription Factors MAPK_cascade->TFs Hormone_signaling->TFs Defense_Responses Defense Gene Expression TFs->Defense_Responses

Figure 1. Proposed signaling pathway for this compound.

Oligogalacturonide_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm OG Oligogalacturonides (α-1,4-galacturonan) WAKs WAKs? Wall-Associated Kinases OG->WAKs:f0 Perception Ca_influx Ca²⁺ Influx WAKs:f1->Ca_influx ROS_burst ROS Burst (AtrbohD) WAKs:f1->ROS_burst MAPK_cascade MAPK Cascade (MPK3/MPK6) Ca_influx->MAPK_cascade ROS_burst->MAPK_cascade Hormone_signaling Hormone Signaling (JA, SA) MAPK_cascade->Hormone_signaling TFs Transcription Factors MAPK_cascade->TFs Hormone_signaling->TFs Defense_Responses Defense Gene Expression TFs->Defense_Responses

Figure 2. Signaling pathway for Oligogalacturonides.

Quantitative Comparison of Induced Responses

Direct quantitative comparison of the responses triggered by this compound and Oligogalacturonides is challenging due to variations in experimental setups across different studies. However, the available data allows for a qualitative and semi-quantitative assessment.

ResponseThis compoundOligogalacturonides
Optimal Elicitor Concentration Typically in the micromolar (µM) range.Effective concentrations are often reported in micrograms per milliliter (µg/mL), which can correspond to the micromolar range depending on the exact degree of polymerization.[10]
Kinetics of ROS Burst Rapid and transient, peaking within minutes of elicitation.Also rapid and transient, with a peak typically observed within 10-20 minutes.[11]
Magnitude of ROS Burst Varies depending on the plant species and experimental conditions.Generally considered a potent inducer of ROS.
MAPK Activation Induces phosphorylation of MAPKs (e.g., MPK3, MPK6) within 5-15 minutes.Strong and rapid phosphorylation of MAPKs (e.g., MPK3, MPK6) is a hallmark of OG signaling, occurring within a similar timeframe.[5]
Defense Gene Expression Upregulation of defense-related genes is observed, though the profile may differ from that induced by longer β-glucans.Induces a broad transcriptional reprogramming, upregulating hundreds of defense-related genes.[9][12]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparative analysis of signaling pathways. Below are summaries of common methods used to study the effects of this compound and Oligogalacturonides.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS in plant tissues upon elicitor treatment, a key event in PAMP- and DAMP-triggered immunity.

ROS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Plant_Material 1. Prepare leaf discs or root segments Incubation 2. Incubate in water overnight in a 96-well plate Plant_Material->Incubation Add_Mix 4. Replace water with reaction mix Incubation->Add_Mix Reaction_Mix 3. Prepare reaction mix: - Luminol (B1675438) - Horseradish Peroxidase (HRP) - Elicitor (this compound or OG) Reaction_Mix->Add_Mix Measure 5. Immediately measure chemiluminescence Add_Mix->Measure Plot 6. Plot Relative Light Units (RLU) over time Measure->Plot

Figure 3. Workflow for a luminol-based ROS burst assay.

Detailed Methodology:

  • Plant Material: Leaf discs (typically 4-5 mm in diameter) are excised from mature leaves of 4-5 week-old plants. For root assays, lateral root segments can be used.

  • Incubation: The plant material is floated on sterile water in the wells of a white 96-well plate and incubated overnight to reduce wounding-induced ROS.

  • Reaction Mixture: A solution containing luminol (e.g., 100 µM), horseradish peroxidase (HRP) (e.g., 10 µg/mL), and the elicitor (this compound or OGs at the desired concentration) is prepared.

  • Measurement: The water is removed from the wells and the reaction mixture is added. Chemiluminescence is immediately measured using a plate reader luminometer. Readings are typically taken every 1-2 minutes for a duration of 40-60 minutes.[13]

Mitogen-Activated Protein Kinase (MAPK) Activation Assay

This assay detects the phosphorylation of MAPKs, a key step in intracellular signal transduction, using immunoblotting.

MAPK_Assay_Workflow cluster_treatment Treatment and Lysis cluster_immunoblot Immunoblotting Seedlings 1. Grow seedlings in liquid culture Elicit 2. Treat with this compound or OGs for 0, 5, 15 min Seedlings->Elicit Harvest 3. Flash-freeze in liquid nitrogen Elicit->Harvest Lyse 4. Extract total proteins in lysis buffer Harvest->Lyse SDS_PAGE 5. Separate proteins by SDS-PAGE Lyse->SDS_PAGE Transfer 6. Transfer proteins to a membrane SDS_PAGE->Transfer Block 7. Block the membrane Transfer->Block Antibody 8. Incubate with anti-p44/42 MAPK antibody Block->Antibody Detect 9. Detect phosphorylated MAPKs Antibody->Detect

Figure 4. Workflow for a MAPK activation immunoblot assay.

Detailed Methodology:

  • Plant Material and Treatment: Arabidopsis seedlings are typically grown in liquid culture for 10-14 days. They are then treated with the elicitor (this compound or OGs) for various time points (e.g., 0, 5, 10, 15, 30 minutes).

  • Protein Extraction: Seedlings are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. Total proteins are extracted using a lysis buffer containing protease and phosphatase inhibitors.

  • Immunoblotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE. The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • Detection: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody that specifically recognizes the phosphorylated form of MAPKs (e.g., anti-p44/42 MAPK). Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the phosphorylated MAPKs are visualized by chemiluminescence.[14][15]

Gene Expression Analysis

This method quantifies the changes in the transcript levels of defense-related genes in response to elicitor treatment, typically using quantitative real-time PCR (qRT-PCR).

Detailed Methodology:

  • Plant Material and Treatment: Similar to the MAPK assay, seedlings or mature plants are treated with this compound or OGs for a specific duration (e.g., 1, 3, 6, 12, 24 hours).

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue using a suitable kit and treated with DNase to remove any contaminating genomic DNA. The RNA is then reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR: The cDNA is used as a template for PCR with primers specific to the target defense genes (e.g., PR1, PDF1.2, RBOHD). A fluorescent dye (e.g., SYBR Green) is included in the reaction to monitor the amplification of the PCR product in real-time.

  • Data Analysis: The expression level of the target genes is normalized to the expression of one or more stably expressed reference genes (housekeeping genes). The relative change in gene expression in elicitor-treated samples compared to mock-treated controls is then calculated.[12]

Conclusion

This compound and oligogalacturonides represent two distinct classes of oligosaccharide elicitors that activate the plant innate immune system. While both trigger a core set of defense responses, including ROS production and MAPK activation, their initial perception at the cell surface is mediated by different receptor systems. Oligogalacturonide signaling is relatively well-characterized, with WAKs playing a key, albeit potentially not exclusive, role. The signaling pathway for this compound is less defined, though recent evidence points towards the involvement of a distinct class of LRR-MAL receptor kinases.

For drug development professionals, understanding these distinct yet convergent pathways offers opportunities for the targeted design of novel plant defense activators. The ability of both MAMPs and DAMPs to induce robust immunity suggests that formulations combining different elicitors could provide broad-spectrum and durable disease resistance in crops. Further research into the specific receptors and early signaling components for β-1,3-glucans like this compound will be crucial for a complete understanding of how plants perceive and respond to this important class of fungal molecules. This knowledge will undoubtedly pave the way for the development of more effective and sustainable strategies for crop protection.

References

Validating the Purity of Synthesized Laminarihexaose: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthesized oligosaccharides like laminarihexaose, ensuring the purity of the final product is a critical step. The presence of impurities, such as isomers, oligosaccharides with varying degrees of polymerization (DP), or residual reactants, can significantly impact experimental outcomes and the efficacy of potential therapeutic agents. This guide provides an objective comparison of key analytical techniques for validating the purity of synthesized this compound, supported by experimental data and detailed protocols.

Executive Summary

A multi-faceted approach employing a combination of chromatographic and spectroscopic techniques is recommended for the comprehensive validation of this compound purity. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers superior sensitivity and resolution for quantitative analysis of oligosaccharides. For unequivocal structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) provides a robust method for routine purity assessment. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful tool for rapid molecular weight determination and profiling of potential higher DP oligosaccharides. Finally, Thin-Layer Chromatography (TLC) serves as a simple, cost-effective preliminary purity check.

Quantitative Data Comparison

The following table summarizes the typical quantitative performance parameters for the analysis of this compound and structurally similar oligosaccharides using various analytical techniques. It is important to note that performance characteristics can vary based on the specific instrumentation and experimental conditions.

ParameterHPLC-ELSDHPAEC-PADQuantitative NMR (qNMR)TLC-DensitometryMALDI-TOF-MS
Limit of Detection (LOD) 0.24–1.35 µg/mL[1]0.003–0.016 mg/L (0.4–0.6 pmol)[2]Concentration dependent21–33 ng/spot[3]~50 fmol (derivatized)[4]
Limit of Quantification (LOQ) 0.78–4.96 µg/mL[1]0.009–0.054 mg/L (1.2–2.0 pmol)[2]Concentration dependent64–100 ng/spot[3]Not ideal for quantification
Linearity (R²) > 0.9992[1]> 0.9979[2]> 0.9998[5]> 0.9955[6]Semi-quantitative at best[7]
Precision (RSD) < 2.9%[1]< 4.7%[2]< 3.6%[5]< 2.0%[6]4–26% (peak intensity)[8]
Analysis Time per Sample 20–30 min30–45 min[9]< 10 min1–2 hours< 5 min
Primary Application Routine purity assessmentHigh-sensitivity quantificationStructural confirmation & purityRapid qualitative/semi-quantitative screeningMolecular weight determination

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This technique is well-suited for the routine quantitative analysis of non-chromophoric compounds like this compound.

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in deionized water to a concentration of 1 mg/mL.

  • Perform serial dilutions with deionized water to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: Amide-based HILIC column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Acetonitrile

    • Solvent B: Deionized Water

    • Gradient: 80% A to 60% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C.

    • Evaporator Temperature: 60 °C.

    • Gas Flow Rate (Nitrogen): 1.5 L/min.

Data Analysis: Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the standards. Determine the purity of the synthesized this compound by comparing its peak area to the calibration curve.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive method for the quantitative analysis of carbohydrates, leveraging their weak acidic nature at high pH.

Sample Preparation:

  • Dissolve the synthesized this compound in deionized water to a concentration of 0.1 mg/mL.

  • Prepare calibration standards by serial dilution in deionized water to concentrations ranging from 0.01 µg/mL to 10 µg/mL.

  • Filter all solutions through a 0.22 µm syringe filter.

Chromatographic Conditions:

  • Column: High-pH anion-exchange column (e.g., CarboPac PA100, 4 x 250 mm).

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate.

    • Eluent A: 200 mM NaOH

    • Eluent B: 200 mM NaOH with 1 M Sodium Acetate

    • Gradient: A suitable gradient to separate this compound from potential impurities (e.g., 0-30% B over 30 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 25 µL.

  • PAD Waveform: A standard quadruple-potential waveform for carbohydrate detection.

Data Analysis: Generate a calibration curve from the peak areas of the standards. Quantify the this compound in the sample and assess for the presence of other oligosaccharides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and purity assessment of synthesized compounds, providing detailed information about the molecular structure and the presence of impurities.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., maleic acid) to the sample.

NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Experiments:

    • ¹H NMR: To identify and quantify the anomeric protons and other characteristic signals.

    • ¹³C NMR: To confirm the carbon skeleton and identify impurities.

    • 2D NMR (COSY, HSQC, HMBC): To confirm the glycosidic linkages and the overall structure.

  • qNMR Parameters: For accurate quantification, use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

Data Analysis: Compare the acquired spectra with reference spectra of this compound. Purity can be determined by integrating the signals of this compound relative to the internal standard in the ¹H NMR spectrum.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF-MS is a rapid and sensitive technique for determining the molecular weight of oligosaccharides and identifying the presence of oligomers with different degrees of polymerization.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized this compound in deionized water.

  • Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Mix the sample solution and the matrix solution in a 1:1 ratio on the MALDI target plate.

  • Allow the mixture to air-dry to form crystals.

MS Acquisition:

  • Instrument: MALDI-TOF mass spectrometer.

  • Mode: Positive ion reflectron mode.

  • Laser: Nitrogen laser (337 nm).

  • Mass Range: m/z 500-3000.

Data Analysis: Analyze the resulting mass spectrum for the presence of the expected [M+Na]⁺ or [M+K]⁺ adduct of this compound (C₃₆H₆₂O₃₁; MW = 990.86 g/mol ). Look for signals corresponding to smaller or larger oligosaccharides that would indicate impurities.

Thin-Layer Chromatography (TLC)

TLC is a simple and inexpensive method for a preliminary assessment of the purity of synthesized this compound.

Sample Preparation:

  • Dissolve the synthesized this compound in a small amount of water to a concentration of about 1-5 mg/mL.

Chromatographic Conditions:

  • Stationary Phase: Silica gel 60 TLC plate.

  • Mobile Phase: A mixture of ethyl acetate, acetic acid, and water (e.g., 2:2:1 v/v/v)[10].

  • Application: Spot a small amount of the sample solution onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots by spraying with a suitable reagent (e.g., a solution of α-naphthol in ethanol/sulfuric acid) and heating[10].

Data Analysis: Assess the purity by observing the number of spots. A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities. For semi-quantitative analysis, densitometry can be used to measure the intensity of the spots.

Visualization of Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows and the logical relationships in selecting an appropriate analytical method for validating the purity of synthesized this compound.

Experimental_Workflow_Purity_Validation cluster_synthesis Synthesis & Purification cluster_validation Purity Validation Synthesis This compound Synthesis Purification Purification (e.g., Size-Exclusion Chromatography) Synthesis->Purification TLC Preliminary Check: Thin-Layer Chromatography Purification->TLC Initial Assessment HPLC Quantitative Purity: HPLC-ELSD TLC->HPLC If promising HPAEC High-Sensitivity Quantification: HPAEC-PAD HPLC->HPAEC For comprehensive analysis NMR Structural Confirmation: NMR Spectroscopy HPLC->NMR For comprehensive analysis MS Molecular Weight Verification: MALDI-TOF-MS HPLC->MS For comprehensive analysis

Fig. 1: Experimental workflow for synthesis and purity validation of this compound.

Logical_Relationship_Method_Selection cluster_question Analytical Question cluster_method Recommended Method Is_it_pure Is the sample pure? TLC_Method TLC Is_it_pure->TLC_Method Quick check What_is_purity What is the exact purity level? HPLC_Method HPLC-ELSD What_is_purity->HPLC_Method Routine HPAEC_Method HPAEC-PAD What_is_purity->HPAEC_Method High sensitivity What_is_it Is it the correct structure? NMR_Method NMR What_is_it->NMR_Method Definitive What_is_MW What is the molecular weight? MS_Method MALDI-TOF-MS What_is_MW->MS_Method Rapid

Fig. 2: Logical relationship for selecting an analytical method for purity validation.

Conclusion

The validation of synthesized this compound purity requires a comprehensive analytical strategy. While techniques like HPLC-ELSD and HPAEC-PAD are excellent for quantitative assessment, NMR spectroscopy remains the gold standard for structural confirmation. MALDI-TOF-MS provides rapid molecular weight information, and TLC is a valuable tool for initial screening. The choice of method or combination of methods will depend on the specific requirements of the research, including the need for high sensitivity, structural elucidation, or routine quality control. By employing the appropriate analytical tools, researchers can ensure the quality and reliability of their synthesized this compound for downstream applications.

References

Distinguishing Laminarihexaose from its Isomers: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with complex carbohydrates, the precise structural characterization of oligosaccharides is paramount. Laminarihexaose, a β-glucan with significant biological activities, and its isomers, which may possess different functionalities, present a considerable analytical challenge. This guide provides an objective comparison of key analytical methods for distinguishing this compound from its isomers, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The differentiation of this compound from its isomers relies on subtle differences in their physical and chemical properties. The most effective analytical techniques exploit these differences to achieve separation and specific detection. The primary methods discussed in this guide are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Porous Graphitized Carbon Liquid Chromatography-Mass Spectrometry (PGC-LC-MS), and Enzymatic Assays.

ParameterHPAEC-PADPGC-LC-MSEnzymatic Assay
Principle Anion-exchange chromatography of carbohydrates as oxyanions at high pH, with sensitive electrochemical detection.Adsorption chromatography on a graphitized carbon stationary phase, coupled with mass analysis.Specific enzymatic hydrolysis of glycosidic linkages.
Resolution of Isomers Excellent for linkage and positional isomers.Excellent for a wide range of isomers, including those not resolved by other LC methods.Highly specific for certain linkages, providing structural confirmation.
Sensitivity High (picomole to femtomole levels).Very high, with the mass spectrometer providing excellent sensitivity.Dependent on the detection method for reaction products; can be very high.
Sample Derivatization Not required.Not required for native glycans, but reduction can simplify chromatograms.Not required for the substrate; products may be labeled for detection.
Structural Information Retention time provides information on size, charge, and linkage.Retention time and mass spectral data (including fragmentation) provide detailed structural insights.Specificity of the enzyme provides definitive linkage information.
Quantitative Accuracy Good, with a wide linear range.Good, especially with the use of internal standards.Can be quantitative if reaction kinetics are well-controlled and product detection is linear.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a powerful technique for the separation of carbohydrates without the need for derivatization.[1] At high pH, the hydroxyl groups of carbohydrates are partially deprotonated, allowing them to be separated as anions.[1] The retention time is influenced by the degree of polymerization, the monosaccharide composition, and the linkage positions. For instance, β-(1→4)-linked glucans (like maltooligosaccharides) have been shown to elute much later than β-(1→6)-linked glucans (isomaltooligosaccharides), indicating that HPAEC-PAD can effectively differentiate between isomers based on their glycosidic linkages.[2]

Experimental Protocol: HPAEC-PAD Analysis

1. Sample and Standard Preparation:

  • Dissolve this compound and its isomer standards (e.g., isomaltohexaose, cellohexaose) in high-purity water (18 MΩ·cm) to prepare stock solutions.

  • Prepare a series of working standards by diluting the stock solutions to the desired concentrations for generating a calibration curve.

  • Dissolve unknown samples in high-purity water and filter through a 0.2 µm syringe filter.

2. Chromatographic Conditions:

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA100).

  • Mobile Phase: A gradient of sodium acetate (B1210297) in sodium hydroxide (B78521) is typically used. For example, a linear gradient of sodium acetate from 0 to 200 mM in 100 mM NaOH over 30 minutes.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Temperature: The column is often maintained at 30°C.

3. Pulsed Amperometric Detection (PAD) Settings:

  • Working Electrode: Gold electrode.

  • Reference Electrode: Ag/AgCl.

  • Waveform: A standard quadruple potential waveform for carbohydrate analysis is applied.

HPAEC_PAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Processing A Dissolve Standards B Prepare Working Standards A->B C Dissolve & Filter Sample D Inject Sample C->D E Anion-Exchange Separation D->E F Pulsed Amperometric Detection E->F G Generate Chromatogram F->G H Identify & Quantify Peaks G->H

Figure 1: HPAEC-PAD Experimental Workflow.

Porous Graphitized Carbon Liquid Chromatography-Mass Spectrometry (PGC-LC-MS)

PGC chromatography is highly effective in resolving structurally similar isomers, including those that are not separated by other methods like HILIC.[3] The separation mechanism on PGC is complex and involves interactions between the carbohydrate and the planar graphitic surface. PGC can separate isomers based on subtle differences in their three-dimensional structures.[3] Coupling PGC with mass spectrometry provides both high-resolution separation and detailed structural information from the mass spectra and fragmentation patterns.

Experimental Protocol: PGC-LC-MS Analysis

1. Sample Preparation:

  • Dissolve this compound and its isomer standards in a suitable solvent (e.g., 50% acetonitrile/water).

  • For complex samples, a solid-phase extraction (SPE) cleanup may be necessary.

  • Reduction of the oligosaccharides to their alditols with sodium borohydride (B1222165) can simplify chromatograms by eliminating anomers.[4]

2. PGC-LC Conditions:

  • Column: A porous graphitized carbon column (e.g., Hypercarb™).

  • Mobile Phase A: 10 mM ammonium (B1175870) bicarbonate in water.

  • Mobile Phase B: 10 mM ammonium bicarbonate in 70% acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the oligosaccharides.

  • Flow Rate: Typically in the range of 4-10 µL/min for capillary columns.

  • Temperature: The column temperature can be elevated (e.g., 50-75°C) to improve separation.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for underivatized carbohydrates.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used to acquire accurate mass data.

  • Fragmentation: Tandem MS (MS/MS) is performed to obtain structural information. Collision-induced dissociation (CID) is commonly used to fragment the precursor ions. Differentiating isomers may be possible by observing unique diagnostic fragment ions.[5]

PGC_LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis PGC-LC-MS Analysis cluster_data Data Processing A Dissolve Sample B Optional: Reduction A->B C Optional: SPE Cleanup B->C D Inject Sample C->D E PGC Separation D->E F ESI Ionization E->F G Mass Analysis (MS1) F->G H Fragmentation (MS2) G->H J Analyze Mass Spectra H->J I Generate Chromatogram K Identify Isomers I->K J->K

Figure 2: PGC-LC-MS Experimental Workflow.

Enzymatic Assays

Enzymatic assays offer a highly specific method for distinguishing between isomers based on their glycosidic linkages. The use of specific glycosidases that act on certain linkages can provide definitive structural information. For this compound, an endo-1,3-β-glucanase is a key enzyme.

An endo-1,3-β-glucanase from the scallop Chlamys farreri has been shown to preferentially hydrolyze this compound over laminarin.[6] This enzyme can be used to specifically degrade this compound, while isomers with different linkages (e.g., α-1,6 in isomaltohexaose or β-1,4 in cellohexaose) would remain intact. The reaction products can then be analyzed by HPAEC-PAD or LC-MS to confirm the identity of the original substrate.

Experimental Protocol: Enzymatic Digestion with Endo-1,3-β-glucanase

1. Reaction Setup:

  • Prepare a reaction mixture containing the oligosaccharide sample (e.g., 2 mg/mL) in a suitable buffer (e.g., 25 mM sodium acetate, pH 5.6).

  • Add the endo-1,3-β-glucanase to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 5-30 minutes).

2. Reaction Termination:

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 2.5% v/v aqueous ammonia) or by heat inactivation.

3. Product Analysis:

  • Analyze the reaction products using HPAEC-PAD or PGC-LC-MS to identify the hydrolysis products (e.g., laminaribiose, laminaritriose). The presence of these products confirms the substrate as this compound.

Enzymatic_Assay_Workflow cluster_results Expected Results A Oligosaccharide Sample (this compound or Isomer) B Add Endo-1,3-β-glucanase & Buffer A->B C Incubate at 37°C B->C D Terminate Reaction C->D E Analyze Products (HPAEC-PAD or LC-MS) D->E F Hydrolysis Products (Confirms this compound) E->F G No Reaction (Indicates Isomer) E->G

Figure 3: Enzymatic Assay Workflow.

Conclusion

The choice of analytical method for distinguishing this compound from its isomers depends on the specific requirements of the analysis. HPAEC-PAD offers excellent resolution and sensitivity for underivatized oligosaccharides. PGC-LC-MS provides high-resolution separation coupled with detailed structural information from mass spectrometry. Enzymatic assays, while not a standalone separation technique, offer unparalleled specificity for linkage analysis and can be used in conjunction with chromatographic methods for definitive structural confirmation. For comprehensive characterization, a combination of these techniques is often the most powerful approach.

References

Cross-Reactivity of Laminarihexaose: A Comparative Guide to Plant-Specific Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of laminarihexaose, a β-1,3-glucan oligosaccharide, across different plant species. Understanding these species-specific responses is critical for the development of novel bio-stimulants and disease resistance strategies in agriculture. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying signaling pathways.

Data Presentation: Comparative Analysis of this compound-Induced Defense Responses

The perception of and response to this compound and other β-glucans vary significantly between monocotyledonous and dicotyledonous plants, indicating the presence of distinct recognition systems.

Table 1: Comparative Elicitor Activity of this compound and Related Compounds in Different Plant Species

Plant SpeciesClassElicitorConcentrationDefense Response MeasuredMagnitude of ResponseCitation(s)
Arabidopsis thalianaDicotThis compound (short-chain β-1,3-glucan)Not specifiedImmune ResponsePerceived[1]
Capsella rubellaDicotThis compound (short-chain β-1,3-glucan)Not specifiedImmune ResponsePerceived[1]
Nicotiana benthamianaDicotLaminarin (long-chain β-1,3-glucan)Not specifiedImmune ResponseActivated[1]
Nicotiana benthamianaDicotThis compound (short-chain β-1,3-glucan)Not specifiedImmune ResponseNot recognized[1]
Hordeum vulgare (Barley)MonocotThis compound & LaminarinNot specifiedROS Burst, MAPK ActivationVarying intensity, duration, and timing[1]
Brachypodium distachyonMonocotThis compound & LaminarinNot specifiedROS Burst, MAPK ActivationVarying intensity, duration, and timing[1]
Oryza sativa (Rice)MonocotLaminarin (long-chain β-1,3-glucan)Not specifiedImmune ResponseActivated[1]
Oryza sativa (Rice)MonocotThis compound>1 µg/mLChitinase InductionMaximum effect at ~10 µg/mL[2]
Oryza sativa (Rice)MonocotThis compoundNot specifiedPhenylalanine Ammonia-Lyase (PAL) InductionElicitor activity observed[2]
Oryza sativa (Rice)MonocotN-acetylchitohexaose>0.01 µg/mLChitinase InductionMaximum effect at 1 µg/mL[2]
Solanum lycopersicum (Tomato)DicotLaminarin and its oligomersNot specifiedDefense ResponsesPotent elicitor[2]

Table 2: Key Signaling Components Involved in β-Glucan Perception

Plant SpeciesClassβ-Glucan TypeCERK1-DependenceImplicationCitation(s)
Arabidopsis thalianaDicotShort-chain (e.g., this compound)DependentCERK1 is a key component of the receptor complex.[1]
Nicotiana benthamianaDicotLong-chain (e.g., laminarin)IndependentSuggests a CERK1-independent receptor system for long-chain β-glucans.[1]
Oryza sativa (Rice)MonocotLong-chain (e.g., laminarin)IndependentIndicates a different perception mechanism compared to Arabidopsis for β-glucans.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are protocols for key assays used to quantify plant defense responses to elicitors like this compound.

Reactive Oxygen Species (ROS) Burst Assay (Luminol-Based)

This protocol is adapted for leaf discs and measures the rapid production of ROS, a hallmark of plant immune activation.

Materials:

  • Leaf discs (4-mm diameter) from 4-5 week old plants.

  • 96-well white microplate.

  • Elicitor solution (e.g., 100 µM this compound in water).

  • Assay solution: 100 µM luminol (B1675438) and 10 µg/mL horseradish peroxidase (HRP) in water.

  • Microplate luminometer.

Procedure:

  • Excise leaf discs, avoiding the midvein, and float them adaxial side up in sterile water overnight in a 96-well plate to allow recovery from wounding.

  • The next day, replace the water with 100 µL of the assay solution containing the desired concentration of this compound.

  • Immediately place the plate in a microplate luminometer.

  • Measure luminescence every 2 minutes for a period of 40-60 minutes.

  • Data is typically expressed in Relative Light Units (RLU).

Callose Deposition Assay (Aniline Blue Staining)

This method visualizes and quantifies callose, a β-1,3-glucan polymer, deposited at the cell wall as a physical barrier against pathogens.

Materials:

  • Plant leaves treated with elicitor or control solution.

  • Fixative solution (e.g., ethanol:acetic acid:water, 3:1:6).

  • 1 M NaOH.

  • Aniline (B41778) blue solution (0.01% aniline blue in 150 mM K2HPO4, pH 9.5).

  • Fluorescence microscope with a DAPI filter.

Procedure:

  • Infiltrate leaves with this compound solution or a mock control and incubate for 12-24 hours.

  • Excise leaf discs and clear the chlorophyll (B73375) by incubating in the fixative solution until the tissue is transparent.

  • Soften the tissue by incubating in 1 M NaOH for 2 hours.

  • Wash the leaf discs with water and then stain with the aniline blue solution for 2 hours in the dark.

  • Mount the stained leaf discs on a microscope slide in 50% glycerol.

  • Visualize callose deposits as bright fluorescent spots under a fluorescence microscope.

  • Quantify the number of callose deposits per unit area using image analysis software like ImageJ.

Defense Gene Expression Analysis (Quantitative RT-PCR)

This protocol measures the transcript levels of defense-related genes, such as Pathogenesis-Related 1 (PR1) and Phenylalanine Ammonia-Lyase (PAL), upon elicitor treatment.

Materials:

  • Plant tissue treated with this compound or control.

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • qPCR instrument and SYBR Green master mix.

  • Gene-specific primers for target and reference genes.

Procedure:

  • Harvest plant tissue at desired time points after elicitor treatment and immediately freeze in liquid nitrogen.

  • Extract total RNA using a suitable kit and treat with DNase I to remove genomic DNA contamination.

  • Synthesize first-strand cDNA from a standardized amount of RNA.

  • Perform qPCR using SYBR Green master mix and gene-specific primers.

  • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a stably expressed reference gene (e.g., Actin or Ubiquitin).

Mandatory Visualization

The following diagrams illustrate the current understanding of β-glucan signaling pathways in different plant species.

Laminarihexaose_Signaling_Arabidopsis cluster_Extracellular Extracellular Space cluster_PlasmaMembrane Plasma Membrane cluster_Cytoplasm Cytoplasm This compound This compound (short-chain β-1,3-glucan) ReceptorComplex Putative Receptor CERK1 BAK1 This compound->ReceptorComplex:f0 Binding MAPK_Cascade MAPK Cascade (e.g., MPK3/6) ReceptorComplex->MAPK_Cascade Activation ROS_Burst ROS Burst MAPK_Cascade->ROS_Burst Callose_Synthase Callose Synthase Activation MAPK_Cascade->Callose_Synthase Defense_Genes Defense Gene Expression (e.g., PR1, PAL) MAPK_Cascade->Defense_Genes Laminarin_Signaling_Rice cluster_Extracellular Extracellular Space cluster_PlasmaMembrane Plasma Membrane cluster_Cytoplasm Cytoplasm Laminarin Laminarin (long-chain β-1,3-glucan) ReceptorComplex Unknown Receptor (CERK1-Independent) Laminarin->ReceptorComplex Binding MAPK_Cascade MAPK Cascade ReceptorComplex->MAPK_Cascade Activation ROS_Burst ROS Burst MAPK_Cascade->ROS_Burst Callose_Deposition Callose Deposition MAPK_Cascade->Callose_Deposition Defense_Genes Defense Gene Expression MAPK_Cascade->Defense_Genes Experimental_Workflow_ROS_Burst Plant_Growth 1. Plant Growth (4-5 weeks) Leaf_Disc 2. Leaf Disc Excision (4 mm punch) Plant_Growth->Leaf_Disc Overnight_Recovery 3. Overnight Recovery (Water) Leaf_Disc->Overnight_Recovery Elicitor_Treatment 4. Elicitor and Assay Solution Addition Overnight_Recovery->Elicitor_Treatment Luminometry 5. Luminescence Measurement (RLU) Elicitor_Treatment->Luminometry Data_Analysis 6. Data Analysis Luminometry->Data_Analysis

References

A Comparative Analysis of Gene Expression Induced by Laminarin and Chitin Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

In the field of plant immunology, the ability of oligosaccharides to elicit defense responses is a topic of significant interest for researchers and professionals in drug development. Among these, laminarin (a β-glucan derived from brown algae) and chitin (B13524) (a polymer of N-acetylglucosamine found in fungal cell walls) are well-studied elicitors. This guide provides a quantitative comparison of the gene expression induced by these two compounds, supported by experimental data and detailed methodologies, to offer an objective overview of their performance as inducers of plant defense mechanisms.

Quantitative Gene Expression Comparison

The following table summarizes the quantitative data from a study comparing the induction of defense-related gene expression in wheat (cultivar Norm) following treatment with chitin (200 µg/mL), laminarin (3 mg/mL), and a combination of both. Gene expression was measured at different time points post-treatment using reverse transcriptase real-time PCR (RT-qPCR), and the data is presented as fold change relative to a mock-treated control.

GeneTreatment1 hour post-treatment (Fold Change)3 hours post-treatment (Fold Change)6 hours post-treatment (Fold Change)24 hours post-treatment (Fold Change)
TaCEBiP (Chitin Elicitor Binding Protein)Chitin~2.5~3.0~2.0~1.5
Laminarin~1.5~1.8~1.5~1.2
Chitin + Laminarin~4.5 ~5.0 ~3.5 ~2.0
TaRbohD (Respiratory burst oxidase homolog D)Chitin~2.0~2.5~1.8~1.2
LaminarinNo significant inductionNo significant inductionNo significant inductionNo significant induction
Chitin + Laminarin~3.5 ~4.0 ~2.5 ~1.5
TaPDR2 (Pathogenesis-related protein 2)Chitin~1.5~2.0~1.5~1.0
LaminarinNo significant inductionNo significant inductionNo significant inductionNo significant induction
Chitin + Laminarin~3.0 ~3.5 ~2.0 ~1.2

Data is estimated from graphical representations in Hao et al., 2023 and is intended for comparative purposes.[1][2]

Key Findings from Experimental Data

The data indicates that in wheat heads, both chitin and laminarin can induce the expression of the defense-related gene TaCEBiP.[1][2] However, the combination of chitin and laminarin results in a significantly stronger induction of TaCEBiP, as well as TaRbohD and TaPDR2, suggesting an additive or synergistic effect.[1][2] Notably, under the experimental conditions, laminarin alone did not significantly induce TaRbohD or TaPDR2.[1][2] These findings highlight that while both oligosaccharides are recognized by the plant's immune system, they may trigger different downstream signaling pathways, and their combined application could lead to a more robust defense response.

Signaling Pathways

The signaling pathways for chitin and laminarin, while both leading to the activation of defense responses, are initiated by different receptors and involve distinct early signaling components.

chitin_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chitin Chitin Oligosaccharide CERK1 CERK1/LYK5 (LysM Receptor Kinase) Chitin->CERK1 Binding MAPK_Cascade MAPK Cascade (MPK3/6) CERK1->MAPK_Cascade ROS_Production Reactive Oxygen Species (ROS) Production CERK1->ROS_Production Ca_Influx Ca2+ Influx CERK1->Ca_Influx Transcriptional_Reprogramming Transcriptional Reprogramming MAPK_Cascade->Transcriptional_Reprogramming ROS_Production->Transcriptional_Reprogramming Ca_Influx->Transcriptional_Reprogramming Defense_Genes Defense Gene Expression (e.g., PR proteins) Transcriptional_Reprogramming->Defense_Genes

Diagram 1: Chitin Signaling Pathway.

The chitin signaling pathway is initiated by the recognition of chitin oligosaccharides by LysM receptor kinases, such as CERK1, at the cell surface.[3][4][5][6] This binding triggers a downstream signaling cascade involving mitogen-activated protein kinases (MAPKs), the production of reactive oxygen species (ROS), and calcium influx, ultimately leading to transcriptional reprogramming and the expression of defense-related genes.[7]

laminarin_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Laminarin Laminarin (β-glucan) PGR Putative Glucan Receptor Laminarin->PGR Binding Early_Signaling Early Signaling Events (Ca2+ influx, ROS) PGR->Early_Signaling Hormone_Pathways Hormone Signaling (SA, JA, Ethylene) Early_Signaling->Hormone_Pathways Defense_Gene_Expression Defense Gene Expression (e.g., PAL, LOX) Hormone_Pathways->Defense_Gene_Expression

Diagram 2: Laminarin Signaling Pathway.

The signaling pathway for laminarin is less defined than that of chitin, but it is understood to be initiated by a putative glucan receptor at the plasma membrane.[8][9] This leads to early signaling events, including calcium influx and ROS production, which in turn activate hormone signaling pathways involving salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene.[9][10] These hormonal pathways then regulate the expression of a broad range of defense genes, such as those encoding phenylalanine ammonia-lyase (PAL) and lipoxygenase (LOX).[9]

Experimental Protocols

The following is a generalized protocol for the comparative analysis of oligosaccharide-induced gene expression in wheat, based on the methodologies described in the cited literature.

I. Plant Material and Treatment
  • Plant Growth: Wheat (e.g., cultivar Norm) is grown under controlled greenhouse conditions.

  • Treatment Preparation:

    • Chitin solution: Prepare a 200 µg/mL solution of crab shell chitin in 0.02% Tween 20.

    • Laminarin solution: Prepare a 3 mg/mL solution of laminarin from Laminaria digitata in 0.02% Tween 20.

    • Combined solution: Mix the chitin and laminarin solutions to the final concentrations.

    • Mock control: Prepare a 0.02% Tween 20 solution.

  • Treatment Application: Wheat heads at the flowering stage are dipped into the respective treatment solutions.[1] Three heads are typically used for each treatment at each time point.

II. RNA Isolation and cDNA Synthesis
  • Sample Collection: Collect treated and control wheat heads at specified time points (e.g., 1, 3, 6, and 24 hours) and immediately freeze them in liquid nitrogen.[1]

  • RNA Extraction: Isolate total RNA from the collected tissues using a suitable RNA extraction kit or a standard protocol like the Trizol method.

  • RNA Quality Control: Assess the integrity and concentration of the extracted RNA using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

experimental_workflow Plant_Growth Wheat Plant Growth Treatment Oligosaccharide Treatment (Chitin, Laminarin, Combo, Mock) Plant_Growth->Treatment Sample_Collection Sample Collection (1, 3, 6, 24 hours) Treatment->Sample_Collection RNA_Isolation Total RNA Isolation Sample_Collection->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis RT_qPCR RT-qPCR Analysis cDNA_Synthesis->RT_qPCR Data_Analysis Data Analysis (Fold Change Calculation) RT_qPCR->Data_Analysis

Diagram 3: Experimental Workflow.
III. Gene Expression Analysis (RT-qPCR)

  • Primer Design: Design and validate gene-specific primers for the target defense genes and a suitable reference gene (e.g., TaGAPDH for wheat) for normalization.[1]

  • qPCR Reaction: Perform real-time PCR using a suitable qPCR master mix, the synthesized cDNA, and the specific primers.

  • Data Analysis: Calculate the relative gene expression (fold change) using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene and relative to the mock-treated control.

This comprehensive guide provides a foundation for understanding and comparing the gene expression profiles induced by laminarin and chitin. The presented data and protocols offer a starting point for further research into the application of these oligosaccharides as plant defense elicitors in agricultural and pharmaceutical contexts.

References

Validating the Biological Activity of Commercial Laminarihexaose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of commercial laminarihexaose, a β-glucan oligosaccharide, with other relevant alternatives. The information presented is supported by experimental data from publicly available scientific literature, offering insights into its potential applications in research and drug development. This compound used in research is often of high purity, such as that available from suppliers like Megazyme, ensuring the reliability of experimental outcomes.[1][2][3][4]

Immunomodulatory and Anti-inflammatory Activities

This compound, as a β-1,3-glucan, is recognized for its immunomodulatory properties. These effects are primarily mediated through interactions with pattern recognition receptors (PRRs) on immune cells, such as macrophages and dendritic cells. The key signaling pathways involved are the Dectin-1 and Toll-like Receptor 4 (TLR4) pathways.

Activation of these pathways can lead to the production of various signaling molecules, including nitric oxide (NO) and cytokines, which are crucial in both pro-inflammatory and anti-inflammatory responses. The molecular weight and degree of polymerization of β-glucans are critical factors influencing their immunomodulatory activity.[5][6] For instance, laminarin polysaccharides with a molecular weight between 6 and 8 kDa have been reported to exhibit immune activity.[6]

While direct comparative studies with quantitative data for this compound against other specific hexa-oligosaccharides are limited in publicly available literature, studies on laminarin (the parent polysaccharide) and its oligosaccharide fractions provide strong evidence of their bioactivity. For example, laminarin has been shown to significantly increase nitric oxide production in RAW 264.7 macrophages at concentrations of 300-500 µg/mL.[7] The response of RAW 264.7 macrophage cells to different laminarin preparations can vary, with some inducing significant TNFα production while others show little to no activity, highlighting the importance of the source and purity of the compound.[8]

Table 1: Comparison of Anti-inflammatory Activity Markers

Compound/ExtractCell LineAssayConcentrationResultReference
LaminarinRAW 264.7Nitric Oxide (NO) Production300-500 µg/mLSignificant increase in NO production[7]
Epimuqubilin ARAW 264.7Nitric Oxide (NO) Inhibition (LPS-induced)IC₅₀ = 7.4 µMPotent inhibition of NO production[9]
Sigmosceptrellin ARAW 264.7Nitric Oxide (NO) Inhibition (LPS-induced)IC₅₀ = 9.9 µMSignificant inhibition of NO production[9]

Antioxidant Activity

Laminari-oligosaccharides (LOs) have demonstrated significant antioxidant properties. Their ability to scavenge free radicals is a key aspect of their biological activity, which is often dependent on their degree of polymerization (DP).

A study by Cheong et al. (2022) provided a direct comparison of the antioxidant activities of laminari-oligosaccharides with varying degrees of polymerization (DP2-DP5). The results, summarized in the tables below, indicate that the antioxidant capacity, as measured by DPPH and ABTS radical scavenging assays, is concentration-dependent. Notably, laminaripentaose (B3028596) (DP5) exhibited the highest antioxidant activity among the tested oligosaccharides.[10] This suggests a potential trend where higher degrees of polymerization in laminari-oligosaccharides, up to a certain point, may lead to enhanced antioxidant effects. While data for this compound (DP6) was not available in this specific study, these findings provide a strong basis for inferring its potent antioxidant potential.

Table 2: DPPH Radical Scavenging Activity of Laminari-oligosaccharides

Degree of PolymerizationConcentration (mg/mL)Scavenging Activity (%)
Laminaribiose (DP2) 1.0~20%
5.0~45%
Laminaritriose (DP3) 1.0~25%
5.0~55%
Laminaritetraose (DP4) 1.0~30%
5.0~65%
Laminaripentaose (DP5) 1.0~35%
5.0~75%
(Data extrapolated from Cheong et al., 2022)[10]

Table 3: ABTS Radical Scavenging Activity of Laminari-oligosaccharides

Degree of PolymerizationConcentration (mg/mL)Scavenging Activity (%)
Laminaribiose (DP2) 1.0~30%
5.0~70%
Laminaritriose (DP3) 1.0~35%
5.0~80%
Laminaritetraose (DP4) 1.0~40%
5.0~90%
Laminaripentaose (DP5) 1.0~45%
5.0>95%
(Data extrapolated from Cheong et al., 2022)[10]

Prebiotic Activity

Laminari-oligosaccharides have also been shown to possess prebiotic properties, selectively promoting the growth of beneficial gut bacteria. The degree of polymerization influences this activity. The study by Cheong et al. (2022) demonstrated that laminari-oligosaccharides with a lower degree of polymerization, specifically laminaritriose (DP3), exhibited the most remarkable prebiotic activity on the growth of Bifidobacterium adolescentis and Lactobacillus plantarum.[10] This suggests that smaller laminari-oligosaccharides may be more readily utilized by these probiotic strains.

Table 4: Prebiotic Activity of Laminari-oligosaccharides

Degree of PolymerizationProbiotic StrainRelative Growth (OD600)
Laminaribiose (DP2) B. adolescentisHigh
L. plantarumModerate
Laminaritriose (DP3) B. adolescentisVery High
L. plantarumHigh
Laminaritetraose (DP4) B. adolescentisModerate
L. plantarumLow
Laminaripentaose (DP5) B. adolescentisModerate
L. plantarumLow
(Data summarized from Cheong et al., 2022)[10]

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This protocol is for the quantitative determination of nitrite (B80452) (NO₂⁻), a stable product of NO, in cell culture medium using the Griess reagent.

1. Cell Culture and Treatment:

  • Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include untreated and LPS-only controls.

2. Griess Assay:

  • After incubation, collect the cell culture supernatant.

  • In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

3. Quantification:

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples based on the standard curve. The percentage of NO inhibition is calculated relative to the LPS-only control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

1. Reagent Preparation:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have a deep purple color.

  • Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.

2. Assay Procedure:

  • In a 96-well plate, add a specific volume of the this compound or control solutions.

  • Add the DPPH working solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

3. Measurement and Calculation:

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Signaling Pathways and Experimental Workflow

Dectin-1 Signaling Pathway

Dectin1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Dectin1 Dectin-1 This compound->Dectin1 Binds Syk Syk Dectin1->Syk Recruits & Activates CARD9_Complex CARD9-Bcl10-MALT1 Syk->CARD9_Complex Activates NFkB NF-κB CARD9_Complex->NFkB Activates NFkB_Inhibitor IκB NFkB_active NF-κB NFkB->NFkB_active Translocates Gene_Expression Gene Expression (Cytokines, NO) NFkB_active->Gene_Expression Induces

Caption: Dectin-1 signaling pathway activation by this compound.

TLR4 Signaling Pathway (Simplified)

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2_CD14 TLR4/MD2/CD14 LPS->TLR4_MD2_CD14 Binds MyD88 MyD88 TLR4_MD2_CD14->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates NFkB NF-κB IKK->NFkB Activates via IκB degradation NFkB_Inhibitor IκB NFkB_active NF-κB NFkB->NFkB_active Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces

Caption: Simplified TLR4 signaling pathway induced by LPS.

Experimental Workflow for Nitric Oxide (NO) Assay

NO_Assay_Workflow cluster_workflow Nitric Oxide Assay Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 24-well plate Start->Seed_Cells Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Treat_Cells Treat with this compound and/or LPS Incubate_1->Treat_Cells Incubate_2 Incubate for 24h Treat_Cells->Incubate_2 Collect_Supernatant Collect cell supernatant Incubate_2->Collect_Supernatant Griess_Assay Perform Griess Assay in 96-well plate Collect_Supernatant->Griess_Assay Measure_Absorbance Measure absorbance at 540nm Griess_Assay->Measure_Absorbance Analyze_Data Analyze Data and Calculate NO concentration Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for measuring nitric oxide production in macrophages.

References

A Comparative Guide to the Analysis of Laminarihexaose: HPLC vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of oligosaccharides such as Laminarihexaose is critical in various fields, including drug development, biochemistry, and food science. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal technique for their specific needs.

At a Glance: Key Performance Metrics

The selection of an analytical technique hinges on its performance characteristics. Below is a summary of typical quantitative data for the analysis of neutral oligosaccharides using HPLC with Refractive Index Detection (RID) and direct infusion Mass Spectrometry. It is important to note that while these values provide a reliable estimate, performance for this compound may vary based on the specific instrumentation and experimental conditions.

Performance MetricHPLC with Refractive Index Detection (HPLC-RID)Direct Infusion Mass Spectrometry (ESI-MS)Mass Spectrometry (MALDI-TOF MS)
Limit of Detection (LOD) 7.56 - 57.86 mg/L[1]~0.1 ng[2]~100 fmol[3]
Limit of Quantification (LOQ) 25.21 - 192.88 mg/L[1]Not explicitly stated for direct infusionNot explicitly stated for direct infusion
**Linearity (R²) **> 0.99[1][4]> 0.998[5][6]Linearity can be challenging[7][8]
Precision (%RSD) < 2% (Intra-day & Inter-day)[9]1% - 9%[5][6]Can be highly variable[7][8]
Accuracy (% Recovery) 96.78% - 108.88%[9]86% - 104%[5][6]Can be influenced by matrix effects[7][8]

Delving Deeper: Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline established methodologies for the analysis of this compound using both HPLC and Mass Spectrometry.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

HPLC with RID is a well-established and robust method for the quantitative analysis of non-chromophoric compounds like this compound. The separation is typically based on hydrophilic interaction liquid chromatography (HILIC) or ligand-exchange chromatography.

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, typically a mixture of acetonitrile (B52724) and water, to a known final concentration.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.

  • Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column (e.g., a column with a Pb²⁺ stationary phase).

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is commonly used for HILIC separations[10]. For ligand-exchange chromatography, ultrapure water is often used as the mobile phase[11].

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min[1][12].

  • Column Temperature: The column is often heated to a constant temperature, for example, 35 °C or 85 °C, to ensure reproducible retention times[9][11].

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 10-20 µL.

Quantification: Quantification is achieved by creating a calibration curve using certified standards of this compound at various concentrations. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration.

Direct Infusion Mass Spectrometry (ESI-MS)

Direct infusion Electrospray Ionization Mass Spectrometry (ESI-MS) offers a high-throughput alternative for the quantitative analysis of this compound, eliminating the need for chromatographic separation.

Sample Preparation:

  • Dissolve the sample containing this compound in a solvent compatible with ESI-MS, such as a mixture of methanol (B129727) or acetonitrile and water, often with the addition of a small amount of an electrolyte like sodium acetate (B1210297) to promote the formation of sodiated adducts.

  • Dilute the sample to a final concentration within the linear range of the mass spectrometer.

  • An internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar oligosaccharide) should be added to each sample and standard for accurate quantification.

Mass Spectrometry Conditions:

  • Mass Spectrometer: An electrospray ionization mass spectrometer, such as a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive ion mode is typically used for neutral oligosaccharides to detect protonated molecules ([M+H]⁺) or sodiated adducts ([M+Na]⁺)[3].

  • Infusion: The sample is introduced into the mass spectrometer at a constant flow rate using a syringe pump.

  • MS Parameters:

    • Capillary Voltage: Optimized for maximum signal intensity.

    • Source Temperature: Set to an appropriate temperature for desolvation.

    • Gas Flows (Nebulizer, Drying Gas): Optimized to ensure efficient ionization and solvent evaporation.

  • Data Acquisition: Data is acquired in full scan mode to identify the molecular ions of this compound or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Quantification: A calibration curve is constructed by plotting the intensity ratio of the this compound signal to the internal standard signal against the concentration of the this compound standards. The concentration of this compound in the sample is then determined from this curve.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and Mass Spectrometry analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Dissolution Dissolution in Acetonitrile/Water Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (HILIC) Injection->Separation Detection Refractive Index Detection (RID) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification via Calibration Curve Chromatogram->Quantification

Caption: Workflow for HPLC-RID Analysis of this compound.

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis_ms Data Analysis Sample_MS Sample containing This compound Dissolution_MS Dissolution in Methanol/Water + Na⁺ Sample_MS->Dissolution_MS Internal_Standard Addition of Internal Standard Dissolution_MS->Internal_Standard Infusion Direct Infusion into Mass Spectrometer Internal_Standard->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization Detection_MS Mass Analysis (Full Scan or SIM) Ionization->Detection_MS Mass_Spectrum Mass Spectrum Generation Detection_MS->Mass_Spectrum Quantification_MS Quantification via Calibration Curve (Analyte/IS Ratio) Mass_Spectrum->Quantification_MS

Caption: Workflow for Direct Infusion ESI-MS Analysis of this compound.

Concluding Remarks

Both HPLC and Mass Spectrometry offer viable and robust platforms for the analysis of this compound. The choice between the two techniques should be guided by the specific requirements of the study.

  • HPLC-RID is a cost-effective and highly reproducible technique that is well-suited for routine quality control and quantification in less complex matrices. Its lower sensitivity compared to MS might be a limiting factor for trace-level analysis.

  • Mass Spectrometry , particularly when coupled with a separation technique like HPLC (LC-MS), provides superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices. Direct infusion MS offers a high-throughput screening approach, though careful optimization is required to mitigate matrix effects and ensure quantitative accuracy. While MALDI-TOF is highly sensitive, its quantitative reproducibility can be a concern.

Ultimately, a thorough evaluation of the analytical needs, sample complexity, and available instrumentation will determine the most appropriate method for this compound analysis in a given research or development setting.

References

A Comparative Guide to NMR and X-ray Crystallography for the Structural Validation of Laminarihexaose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of oligosaccharides like laminarihexaose—a β-1,3-linked glucan with potential immunomodulatory properties—is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two primary methods for atomic-level structure determination. This guide provides an objective comparison of their application to this compound, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation technique.

At a Glance: NMR vs. X-ray Crystallography

Both techniques provide invaluable, yet distinct, structural insights. NMR spectroscopy excels at revealing the structure and conformation of molecules in solution, which often mimics the physiological environment more closely.[1] It is particularly powerful for determining the sequence, linkage positions, and anomeric configurations of oligosaccharides.[2][3] In contrast, X-ray crystallography provides a static, high-resolution snapshot of the molecule in its crystalline solid state.[4] While it can yield extremely precise atomic coordinates and bond lengths, the primary challenge lies in obtaining suitable crystals, a process that can be particularly difficult for flexible oligosaccharides.[5] A study on the synthesis of this compound highlighted the complementary nature of these techniques; NMR was used to analyze the final product in solution, while X-ray crystallography revealed an unexpected twist-boat conformation in a protected hexasaccharide intermediate, explaining anomalous NMR observations.[1]

Data Presentation: Quantitative Comparison

The data presented below illustrates the typical quantitative outputs from each technique. The NMR data is for this compound in solution, while the X-ray crystallography data is for a protected this compound precursor, as obtaining high-quality crystals of the unprotected molecule is challenging.

Table 1: NMR Spectroscopic Data for this compound

This table summarizes key ¹H and ¹³C chemical shifts (δ) in ppm and coupling constants (J) in Hz, which are crucial for defining the structure, stereochemistry, and glycosidic linkages of this compound in solution.

Residue/Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key ¹H-¹H Coupling Constants (J, Hz)
Glc I (reducing end, α) H-1: 5.22C-1: 92.8J₁,₂ = 3.7
Glc I (reducing end, β) H-1: 4.68C-1: 96.7J₁,₂ = 8.1
Glc II H-1: 4.78C-1: 103.5J₁,₂ = 7.9
Glc III H-1: 4.76C-1: 103.6J₁,₂ = 7.9
Glc IV H-1: 4.76C-1: 103.6J₁,₂ = 7.9
Glc V H-1: 4.76C-1: 103.6J₁,₂ = 7.9
Glc VI (non-reducing end) H-1: 4.75C-1: 103.7J₁,₂ = 7.9
Internal Glc (avg) H-3: ~3.75C-3 (linked): ~85.0
Internal Glc (avg) H-4: ~3.50C-2, C-4, C-5: 70.3-77.1
Internal Glc (avg) C-6: ~61.7

Data synthesized from published studies on this compound and related β-glucans.

Table 2: X-ray Crystallography Data for a Protected this compound Precursor

This table presents the crystallographic parameters for a per-O-benzoylated this compound intermediate. This data provides a precise, static model of the molecule's conformation in the solid state.

Parameter Value
Empirical Formula C₂₃₄H₁₈₂O₅₂
Crystal System Triclinic
Space Group P1
Unit Cell Dimensions a = 14.28 Å, b = 19.33 Å, c = 20.31 Å
α = 66.86°, β = 71.30°, γ = 88.80°
Volume (V) 4837.5 ų
Resolution Not explicitly stated, typical for small molecules is <1.0 Å

Data derived from the X-ray structure analysis of a protected this compound intermediate as reported by Mo et al., Carbohydrate Research, 2009.[1]

Experimental Workflows

The following diagram illustrates the distinct experimental pathways for structural validation of this compound using NMR spectroscopy and X-ray crystallography.

G cluster_0 NMR Spectroscopy Workflow cluster_1 X-ray Crystallography Workflow nmr_start This compound Sample nmr_prep Dissolve in D₂O (~5-10 mg in 0.5 mL) nmr_start->nmr_prep nmr_acq Data Acquisition (500+ MHz Spectrometer) nmr_prep->nmr_acq nmr_exp 1D ¹H, ¹³C 2D COSY, HSQC, HMBC, NOESY nmr_acq->nmr_exp nmr_proc Data Processing (Fourier Transform, Phasing) nmr_exp->nmr_proc nmr_assign Resonance Assignment (Chemical Shifts, Coupling Constants) nmr_proc->nmr_assign nmr_struct Structure & Conformation (Linkages, NOEs) nmr_assign->nmr_struct nmr_result Solution Structure nmr_struct->nmr_result xtal_start This compound Sample xtal_prep Crystallization Screening (Vapor Diffusion, Microbatch) xtal_start->xtal_prep xtal_growth Crystal Growth (Weeks to Months) xtal_prep->xtal_growth xtal_select Select Single Crystal (>0.1 mm, no defects) xtal_growth->xtal_select xtal_mount Cryo-mount Crystal xtal_select->xtal_mount xtal_diff X-ray Diffraction (Synchrotron or In-house Source) xtal_mount->xtal_diff xtal_data Data Collection & Processing (Diffraction Pattern) xtal_diff->xtal_data xtal_solve Structure Solution (Phase Problem, Model Building) xtal_data->xtal_solve xtal_refine Refinement & Validation xtal_solve->xtal_refine xtal_result Solid-State Structure xtal_refine->xtal_result

Fig. 1: Experimental workflows for NMR and X-ray crystallography.

Experimental Protocols

NMR Spectroscopy Protocol

This protocol outlines the steps for the complete assignment of ¹H and ¹³C NMR spectra to validate the structure of this compound.

  • Sample Preparation : Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%). Lyophilize and re-dissolve in D₂O two to three times to exchange labile protons (e.g., -OH) with deuterium, which simplifies the ¹H spectrum. Finally, dissolve the sample in 0.5 mL of D₂O for analysis.

  • Instrumentation : Utilize a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • 1D Spectra Acquisition :

    • ¹H NMR : Acquire a standard 1D proton spectrum to observe the overall signal distribution, particularly the anomeric region (4.5-5.5 ppm).

    • ¹³C NMR : Acquire a proton-decoupled 1D carbon spectrum.

  • 2D Spectra Acquisition :

    • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) scalar couplings within each glucose residue, allowing for the tracing of the spin systems from H-1 to H-6.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances based on proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range (2-3 bond) correlations between protons and carbons. This is the key experiment for identifying the glycosidic linkages by observing correlations between the anomeric proton (H-1) of one residue and the carbon at the linkage position (C-3) of the adjacent residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides through-space correlations between protons that are close to each other (<5 Å). This is crucial for confirming linkage positions (e.g., NOE between H-1 of residue n and H-3 of residue n-1) and determining the overall 3D conformation in solution.

  • Data Analysis : Process the acquired data using appropriate software (e.g., TopSpin, Mnova). Assign all ¹H and ¹³C resonances by systematically interpreting the network of correlations from the 2D spectra. The β-linkage is confirmed by the large J₁,₂ coupling constant (~8 Hz) for the anomeric protons. The 1→3 linkage is confirmed by HMBC correlations and inter-residue NOEs.

X-ray Crystallography Protocol

This protocol describes the process of determining the crystal structure of an oligosaccharide like this compound.

  • Crystallization : This is the most critical and often challenging step.[6]

    • Screening : Use high-purity this compound (>98%) at a high concentration (e.g., 20-50 mg/mL). Screen a wide range of crystallization conditions using commercial kits (e.g., Hampton Research, Qiagen) that vary precipitants (salts, polymers like PEG), pH, and additives.

    • Methods : The hanging-drop or sitting-drop vapor diffusion methods are most common.[7] A small drop of the sample mixed with the reservoir solution is allowed to equilibrate with a larger reservoir, slowly increasing the concentration to promote crystallization.

    • Optimization : Once initial microcrystals are found, optimize conditions by systematically varying the precipitant concentration, pH, and temperature to grow larger, single crystals suitable for diffraction. This process can take weeks to months.

  • Crystal Harvesting and Mounting :

    • Carefully select a single, well-formed crystal (ideally >0.1 mm in all dimensions) with sharp edges and no visible cracks.[6]

    • Briefly soak the crystal in a cryoprotectant solution (often the reservoir solution supplemented with glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during cooling.

    • Mount the crystal on a small loop and flash-cool it in liquid nitrogen.

  • Data Collection :

    • Mount the frozen crystal on a goniometer in an X-ray beamline, preferably at a synchrotron source for a high-intensity beam, or on a modern in-house diffractometer.[7]

    • Rotate the crystal in the X-ray beam and collect the diffraction pattern (a series of spots) on a detector over a range of angles.

  • Data Processing and Structure Solution :

    • Integrate the intensities of the thousands of collected reflections and determine the unit cell dimensions and space group.

    • Solve the "phase problem" to generate an initial electron density map. For small molecules, this is often done using ab initio or direct methods.

    • Build an atomic model of this compound into the electron density map using molecular graphics software.

  • Refinement and Validation :

    • Computationally refine the atomic coordinates, bond lengths, and angles of the model to achieve the best possible fit with the experimental diffraction data.

    • Validate the final structure using established crystallographic metrics (e.g., R-factor, R-free) to ensure its quality and accuracy. The final output is a PDB file containing the precise 3D coordinates of each atom.

Conclusion and Recommendations

Both NMR spectroscopy and X-ray crystallography are powerful techniques capable of providing unambiguous structural validation for this compound.

NMR spectroscopy is the more accessible and direct method for determining the primary structure (sequence and linkage) and conformational dynamics of this compound in a physiologically relevant solution state. It does not require crystallization and is the go-to method for routine structural confirmation.

X-ray crystallography , while technically more challenging due to the crystallization hurdle, offers an unparalleled level of detail in a static, solid-state structure.[4] It can reveal subtle conformational features, such as non-chair ring conformations, and provide precise bond lengths and angles that are not obtainable by NMR.[1] It is most valuable when high-resolution detail of a specific conformation is required or when investigating interactions in a co-crystal with a binding partner.

Recommendation : For routine validation of the chemical identity, linkage, and sequence of this compound, NMR spectroscopy is the recommended primary technique . If the goal is to understand the precise 3D architecture at atomic resolution or to study its interaction with a protein receptor through co-crystallization, X-ray crystallography should be pursued, often in conjunction with NMR for a comprehensive understanding of both the solid-state and solution-state behavior of the molecule.

References

A Comparative Guide to Bioassay Development for Standardizing Laminarihexaose Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassays for standardizing the potency of Laminarihexaose, a complex carbohydrate with emerging therapeutic potential. The following sections detail various in vitro methods to assess its immunomodulatory, anticancer, antioxidant, and prebiotic activities, complete with experimental protocols and comparative data to aid in the selection of the most appropriate assays for research and development.

Comparison of Bioassay Methods for this compound Potency

To standardize the biological activity of this compound, a panel of bioassays targeting its diverse pharmacological effects is recommended. The choice of assay will depend on the intended therapeutic application. Below is a comparison of key bioassays, their principles, and the type of data they generate.

Bioassay CategorySpecific AssayPrincipleKey Parameters MeasuredThroughput
Immunomodulatory Macrophage Activation (RAW 264.7 cells)Measures the production of nitric oxide (NO), a key inflammatory mediator, upon macrophage stimulation.NO concentration (μM)High
Measures the secretion of pro-inflammatory cytokines like TNF-α and IL-6.Cytokine concentration (pg/mL or ng/mL)Medium to High
NK Cell Cytotoxicity (NK-92 cells vs. K562 cells)Quantifies the ability of NK cells to lyse target cancer cells, often by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.Percentage of specific lysis (%)Medium
Anticancer Cancer Cell Line Proliferation (e.g., HT-29, HepG2)Assesses the direct cytotoxic or cytostatic effect of this compound on cancer cell growth using assays like MTT or WST-8.IC50 (μg/mL or μM)High
Antioxidant DPPH Radical Scavenging AssayMeasures the ability of this compound to donate a hydrogen atom to the stable DPPH radical, causing a color change.Percentage of inhibition (%), IC50 (μg/mL)High
Prebiotic In Vitro Fermentation with ProbioticsMeasures the growth-promoting effect of this compound on beneficial gut bacteria like Bifidobacterium and Lactobacillus.Optical Density (OD600)High
Quantifies the production of short-chain fatty acids (SCFAs) by probiotic bacteria when fermenting this compound.SCFA concentration (mM)Low to Medium

Quantitative Data Summary

The following tables summarize available quantitative data for Laminarin and its oligosaccharides. Data specific to this compound is limited in the current literature; therefore, data from related compounds are included for comparative purposes and should be interpreted with caution.

Table 1: Immunomodulatory and Anticancer Activity

CompoundAssayCell LinePotency MetricValue
LaminarinNK Cell CytotoxicityNK-92 vs. K562Significant increase in cytotoxicityat 200 µg/mL and 400 µg/mL[1]
LaminarinAnticancerHT-29 (Colon)IC5057 ± 1.2 µg/mL[2][3]
LaminarinAnticancerHepG2 (Liver)IC5024.4 ± 1.5 µg/mL (Fucoidan)
Laminarioligosaccharides (DP 9-23)AnticancerMelanoma & ColonSignificant inhibition of colony formation-

Table 2: Antioxidant Activity

CompoundAssayPotency MetricValue
LaminarinDPPH Radical Scavenging% InhibitionUp to 93.23%[1]
LaminarioligosaccharidesDPPH Radical Scavenging-Showed excellent antioxidant activity

Note: Specific IC50 values for this compound were not found in the reviewed literature.

Table 3: Prebiotic Activity

CompoundProbiotic StrainPotency MetricValue (after 48h)
Laminaribiose (DP2)Bifidobacterium adolescentisOD600~1.2[4]
Laminaritriose (DP3)Bifidobacterium adolescentisOD600~1.2[4]
FOS (Control)Bifidobacterium adolescentisOD600~1.2[4]
Laminaribiose (DP2)Lactobacillus plantarumOD600~1.1[4]
Laminaritriose (DP3)Lactobacillus plantarumOD600~1.1[4]
FOS (Control)Lactobacillus plantarumOD600~1.0[4]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate their implementation for standardizing this compound potency.

Immunomodulatory Assays

1. Macrophage Activation: Nitric Oxide (NO) Production Assay

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Method:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL) and a positive control (LPS, 1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • To 100 µL of supernatant, add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite (B80452) concentration based on a standard curve prepared with sodium nitrite.

2. NK Cell Cytotoxicity: Lactate Dehydrogenase (LDH) Release Assay

  • Effector Cells: Human Natural Killer cell line NK-92.

  • Target Cells: Human myelogenous leukemia cell line K562.

  • Method:

    • Co-culture NK-92 cells (effector) with K562 cells (target) at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1) in a 96-well U-bottom plate.

    • Include control wells for spontaneous LDH release (target cells only) and maximum LDH release (target cells treated with a lysis buffer).

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Transfer the supernatant to a new 96-well flat-bottom plate.

    • Add the LDH reaction mixture (containing diaphorase and INT) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Anticancer Assay

3. Cancer Cell Proliferation: MTT Assay

  • Cell Lines: Human colon adenocarcinoma cell line HT-29 or human liver cancer cell line HepG2.

  • Method:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

Antioxidant Assay

4. DPPH Radical Scavenging Assay

  • Method:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • In a 96-well plate, add various concentrations of this compound.

    • Add the DPPH solution to each well and incubate for 30 minutes in the dark at room temperature.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid can be used as a positive control.

    • Calculate the percentage of DPPH radical scavenging activity: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Prebiotic Assay

5. In Vitro Fermentation and SCFA Analysis

  • Probiotic Strains: Bifidobacterium adolescentis and Lactobacillus plantarum.

  • Method:

    • Prepare a basal medium (e.g., MRS broth for Lactobacillus or a modified medium for Bifidobacterium) supplemented with this compound (e.g., 1% w/v) as the sole carbon source.

    • Use glucose and a known prebiotic like Fructooligosaccharides (FOS) as positive controls, and a medium without a carbohydrate source as a negative control.

    • Inoculate the media with the probiotic strains and incubate under anaerobic conditions at 37°C.

    • Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals (e.g., 0, 12, 24, 48 hours).

    • For SCFA analysis, collect culture supernatants at the end of the fermentation.

    • Acidify the samples and extract the SCFAs with a suitable solvent (e.g., diethyl ether).

    • Analyze the extracted SCFAs by Gas Chromatography-Mass Spectrometry (GC-MS).

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through its interaction with specific cell surface receptors and the subsequent activation of intracellular signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action.

Dectin-1 Signaling Pathway

Laminarin and its derivatives are known to interact with Dectin-1, a C-type lectin receptor expressed on myeloid cells. While this compound itself may not bind strongly to Dectin-1, its potential to modulate this pathway, especially in conjugated forms, is of interest.[4] Activation of Dectin-1 can lead to both Syk-dependent and Syk-independent signaling, culminating in the activation of transcription factors like NF-κB and the production of inflammatory mediators.

Dectin1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Dectin-1 Dectin-1 This compound->Dectin-1 Syk Syk Dectin-1->Syk CARD9 CARD9 Syk->CARD9 Bcl-10 Bcl-10 CARD9->Bcl-10 MALT1 MALT1 Bcl-10->MALT1 IKK Complex IKK Complex MALT1->IKK Complex IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription

Dectin-1 signaling cascade.
Toll-Like Receptor 4 (TLR4) Signaling Pathway

Polysaccharides can also activate Toll-Like Receptor 4 (TLR4), a key pattern recognition receptor involved in the innate immune response. TLR4 signaling proceeds through MyD88-dependent and MyD88-independent (TRIF-dependent) pathways, both of which can lead to NF-κB activation and the expression of inflammatory genes.

TLR4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TLR4 TLR4 This compound->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription

TLR4 signaling cascade.
Experimental Workflow for Bioassay Development

The following workflow outlines the general steps for developing and validating a bioassay for standardizing this compound potency.

Bioassay_Workflow start Start: Define Biological Activity to Measure assay_selection Select Appropriate Bioassay start->assay_selection protocol_optimization Optimize Assay Protocol (e.g., cell density, incubation time, concentration range) assay_selection->protocol_optimization validation Assay Validation (Specificity, Linearity, Precision, Accuracy) protocol_optimization->validation data_analysis Data Analysis and Potency Calculation (e.g., EC50, IC50, % activity) validation->data_analysis standardization Establish Reference Standard and Acceptance Criteria data_analysis->standardization end End: Standardized Bioassay for Potency Testing standardization->end

Bioassay development workflow.

References

A Comparative Analysis of Laminarihexaose and Other Pathogen-Associated Molecular Patterns in Immune Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Laminarihexaose, a β-glucan oligosaccharide, and other prominent Pathogen-Associated Molecular Patterns (PAMPs). PAMPs are conserved molecular motifs on microbes that are recognized by the innate immune system, triggering an immune response.[1] Understanding the distinct and overlapping effects of different PAMPs is crucial for the development of novel adjuvants, immunomodulators, and therapeutics. This document presents a comparative analysis of this compound against well-established PAMPs: Lipopolysaccharide (LPS), Flagellin, and CpG DNA, with supporting experimental data and detailed protocols.

Introduction to PAMPs

The innate immune system identifies pathogens by recognizing PAMPs through a class of receptors known as Pattern Recognition Receptors (PRRs).[1] This recognition initiates signaling cascades that lead to the production of inflammatory cytokines and the activation of immune cells, forming the first line of defense against infection. Key classes of PRRs include Toll-like receptors (TLRs), C-type lectin receptors (CLRs), NOD-like receptors (NLRs), and RIG-I-like receptors (RLRs).[2]

This guide focuses on four distinct PAMPs that are recognized by different classes of PRRs:

  • This compound: A β-1,3-glucan oligosaccharide, a component of fungal cell walls, primarily recognized by Dectin-1, a C-type lectin receptor.

  • Lipopolysaccharide (LPS): A major component of the outer membrane of Gram-negative bacteria, recognized by Toll-like receptor 4 (TLR4).[3]

  • Flagellin: A protein that is the principal component of bacterial flagella, recognized by Toll-like receptor 5 (TLR5).[4][5][6]

  • CpG DNA: Unmethylated cytosine-phosphate-guanine dinucleotides found in bacterial and viral DNA, recognized by Toll-like receptor 9 (TLR9).[7]

Comparative Analysis of Immune Activation

The activation of immune cells by different PAMPs results in distinct and overlapping downstream responses. A key aspect of this is the profile of cytokines produced, which orchestrates the subsequent immune response. The following tables summarize quantitative data from studies on the stimulation of macrophage-like cell lines (e.g., RAW 264.7) with β-glucans (as a proxy for this compound) and other PAMPs.

Table 1: Comparison of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

PAMPConcentrationNO Production (relative to control)Reference
β-glucan300 µg/mLSimilar to LPS at 0.5 µg/mL[8]
LPS0.5 µg/mLSignificantly increased[8]
LPS1 µg/mLSignificantly increased[9]

Table 2: Comparative Cytokine Production in Immune Cells

PAMPCell TypeCytokineConcentrationResponseReference
β-glucanHuman PBMCsTNF-α100 µg/mLIncreased production[10]
β-glucan (Laminarin)Human MonocytesTNF-α>100 µg/mLIncreased production[11]
LPSRAW 264.7TNF-α100 ng/mLSignificantly increased[3]
LPSRAW 264.7IL-6100 ng/mLSignificantly increased[3][12]
LPSRAW 264.7IL-1β100 ng/mLSignificantly increased[12]
FlagellinHEK293 cellsNF-κB activation20 ng/mLRobust activation[4]
CpG DNAMurine B lymphomaNF-κB activationNot specifiedSynergistic activation with BCR signals[13]

Signaling Pathways

The distinct immunological profiles induced by these PAMPs are a direct consequence of the specific signaling pathways activated by their respective PRRs.

This compound (β-glucan) Signaling Pathway

This compound, as a β-glucan, is primarily recognized by Dectin-1. This interaction leads to the recruitment and activation of spleen tyrosine kinase (Syk), which in turn activates downstream signaling pathways, including the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[14]

G This compound This compound (β-glucan) Dectin1 Dectin-1 This compound->Dectin1 Binds Syk Syk Dectin1->Syk Recruits & Activates CARD9_Bcl10_MALT1 CARD9-Bcl10-MALT1 Complex Syk->CARD9_Bcl10_MALT1 Activates NFkB NF-κB CARD9_Bcl10_MALT1->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription

Dectin-1 Signaling Pathway for this compound.
Lipopolysaccharide (LPS) Signaling Pathway

LPS is recognized by TLR4, in a complex with MD-2 and CD14. This binding event triggers two distinct downstream signaling pathways: the MyD88-dependent pathway, which leads to the rapid activation of NF-κB and the production of inflammatory cytokines, and the TRIF-dependent pathway, which results in the production of type I interferons.[15][16][17]

G LPS LPS TLR4_MD2_CD14 TLR4/MD-2/CD14 Complex LPS->TLR4_MD2_CD14 Binds MyD88 MyD88 TLR4_MD2_CD14->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2_CD14->TRIF TRIF-dependent NFkB NF-κB MyD88->NFkB Activates IRF3 IRF3 TRIF->IRF3 Activates Cytokines Inflammatory Cytokines NFkB->Cytokines Induces Transcription Type1_IFN Type I Interferons IRF3->Type1_IFN Induces Transcription

TLR4 Signaling Pathway for LPS.
Flagellin Signaling Pathway

Flagellin is recognized by TLR5, which, upon activation, recruits the adaptor protein MyD88. This initiates a signaling cascade that leads to the activation of NF-κB and the subsequent expression of pro-inflammatory genes.[8]

G Flagellin Flagellin TLR5 TLR5 Flagellin->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates NFkB NF-κB TRAF6->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription

TLR5 Signaling Pathway for Flagellin.
CpG DNA Signaling Pathway

Unmethylated CpG DNA is recognized by TLR9 within endosomes. This interaction also recruits MyD88, leading to the activation of NF-κB and the production of inflammatory cytokines. Depending on the cell type and the specific CpG oligodeoxynucleotide sequence, TLR9 signaling can also lead to the production of type I interferons via IRF7.[7][18]

G CpG_DNA CpG DNA TLR9 TLR9 (Endosomal) CpG_DNA->TLR9 Binds MyD88 MyD88 TLR9->MyD88 Recruits IRF7 IRF7 MyD88->IRF7 Activates NFkB NF-κB MyD88->NFkB Activates Type1_IFN Type I Interferons IRF7->Type1_IFN Induces Transcription Cytokines Inflammatory Cytokines NFkB->Cytokines Induces Transcription

TLR9 Signaling Pathway for CpG DNA.

Experimental Protocols

The following are generalized protocols for the comparative analysis of PAMP-induced immune responses in macrophages.

Cell Culture and PAMP Stimulation

Objective: To stimulate macrophage cells with different PAMPs to compare their effects on cell activation and cytokine production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound (or other β-glucan)

  • LPS (from E. coli O111:B4)

  • Flagellin (from Salmonella typhimurium)

  • CpG ODN (e.g., ODN 1826)

  • Sterile, 24-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture RAW 264.7 cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of each PAMP in sterile PBS.

  • Remove the culture medium from the wells and wash the cells once with warm PBS.

  • Add fresh, serum-free DMEM to each well.

  • Add the PAMPs to the wells at the desired final concentrations (e.g., this compound: 100 µg/mL; LPS: 100 ng/mL; Flagellin: 20 ng/mL; CpG ODN: 200 ng/mL). Include a vehicle control (PBS).

  • Incubate the cells for a specified time period (e.g., 24 hours for cytokine analysis).

  • After incubation, collect the cell culture supernatants for cytokine analysis and lyse the cells for analysis of intracellular signaling molecules.

G cluster_0 Cell Culture cluster_1 PAMP Stimulation cluster_2 Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 24-well plates Culture->Seed Prepare_PAMPs Prepare PAMP solutions Add_PAMPs Add PAMPs to cells Prepare_PAMPs->Add_PAMPs Incubate Incubate for 24h Add_PAMPs->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse cells Incubate->Lyse_Cells

Experimental Workflow for PAMP Stimulation.
Cytokine Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)

Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants.

Materials:

  • ELISA kits for mouse TNF-α and IL-6

  • Collected cell culture supernatants

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the collected cell culture supernatants and standards to the wells.

  • Incubate and wash the plate.

  • Add the detection antibody.

  • Incubate and wash the plate.

  • Add the enzyme conjugate (e.g., streptavidin-HRP).

  • Incubate and wash the plate.

  • Add the substrate solution and stop the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Analysis of NF-κB Activation by Western Blot

Objective: To assess the activation of the NF-κB pathway by analyzing the phosphorylation of IκBα or the nuclear translocation of NF-κB p65.

Materials:

  • Cell lysates from PAMP-stimulated cells

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-histone H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • Imaging system

Procedure:

  • Separate the proteins in the cell lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and add the chemiluminescence substrate.

  • Capture the signal using an imaging system.

  • For nuclear translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts before running the Western blot. Use histone H3 as a nuclear marker.

Conclusion

This compound, a β-glucan oligosaccharide, activates the innate immune system through the Dectin-1 receptor, leading to the production of pro-inflammatory cytokines. While sharing the common downstream effector of NF-κB activation with other PAMPs like LPS, flagellin, and CpG DNA, the initial receptor engagement and upstream signaling events are distinct. This leads to potentially different kinetics and magnitudes of the immune response. The comparative data presented in this guide highlights these differences and provides a framework for further investigation into the specific immunomodulatory properties of this compound. Such studies are essential for harnessing its potential in therapeutic and vaccine development.

References

Laminarihexaose: A Specific Elicitor for Plant Defense Activation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Laminarihexaose, a β-1,3-glucan hexasaccharide, has emerged as a potent and specific elicitor of plant defense responses. This guide provides an objective comparison of this compound's performance against other common elicitors, supported by experimental data. It details the experimental protocols for key assays and visualizes the underlying signaling pathways and experimental workflows.

Performance Comparison of Elicitors

The efficacy of this compound in triggering plant defense mechanisms has been evaluated in comparison to other well-known elicitors such as laminarin (a mixture of longer-chain β-1,3-glucans), chitohexaose (B1231835) (a chitin (B13524) fragment), and general β-glucans. The response to these elicitors can be species-specific, highlighting the nuanced nature of plant immune recognition.

Elicitor-Induced Reactive Oxygen Species (ROS) Production

A rapid burst of reactive oxygen species (ROS) is one of the earliest hallmarks of successful pathogen recognition by plants. The table below summarizes the ROS production induced by this compound and laminarin in different plant species.

Plant SpeciesElicitorConcentrationPeak ROS Production (Relative Luminescence Units - RLU)Citation
Hordeum vulgare (Barley)This compound250 µM~4.5 x 10^5[1][2]
Laminarin1 mg/mL~3.5 x 10^5[1][2]
Brachypodium distachyonThis compound250 µM~1.5 x 10^5[1][2]
Laminarin1 mg/mL~2.5 x 10^5[1][2]
Nicotiana benthamianaThis compound250 µMNo significant response[1][2]
Laminarin1 mg/mL~6.0 x 10^5[1][2]
Arabidopsis thalianaThis compound250 µMSignificant response[1][2]
Laminarin1 mg/mLNo significant response[1][2]

Note: The data indicates that monocots like barley and Brachypodium respond to both short-chain (this compound) and long-chain (laminarin) β-glucans, whereas the dicots N. benthamiana and A. thaliana show preferential recognition for long-chain and short-chain β-glucans, respectively. This suggests the existence of distinct receptor systems for β-glucans of varying polymer lengths.[1][2]

Defense Gene Expression and Phytoalexin Accumulation

Experimental Protocols

Reactive Oxygen Species (ROS) Burst Assay

This protocol is adapted for the measurement of ROS production in plant leaf discs upon elicitor treatment using a luminol-based chemiluminescence assay.

Materials:

  • Plant leaf tissue

  • Elicitor stock solutions (this compound, Laminarin, etc.)

  • Luminol (B1675438) stock solution (10 mM in DMSO)

  • Horseradish peroxidase (HRP) stock solution (1 mg/mL in water)

  • Sterile, distilled water

  • 96-well white microplate

  • Luminometer

Procedure:

  • Excise leaf discs (4 mm diameter) from healthy, mature plant leaves, avoiding the midrib.

  • Float the leaf discs in sterile, distilled water in a petri dish and incubate overnight in the dark at room temperature to reduce wounding effects.

  • On the day of the experiment, transfer each leaf disc to a well of a 96-well white microplate containing 100 µL of sterile water.

  • Prepare the assay solution by mixing luminol (final concentration 100 µM) and HRP (final concentration 10 µg/mL) in sterile water.

  • Add the desired concentration of the elicitor to the assay solution. For a negative control, use water instead of the elicitor.

  • Replace the water in each well with 100 µL of the final assay solution containing the elicitor.

  • Immediately place the microplate in a luminometer and measure luminescence every 2 minutes for a period of 60-90 minutes.

  • Data is typically plotted as Relative Luminescence Units (RLU) over time.

Defense Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression of defense-related genes in plant tissues after elicitor treatment.

Materials:

  • Plant tissue treated with elicitors

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR SYBR Green master mix

  • Gene-specific primers for target genes (e.g., PAL, CHS) and a reference gene (e.g., Actin, Ubiquitin)

  • qPCR instrument

Procedure:

  • Harvest plant tissue at various time points after elicitor treatment and immediately freeze in liquid nitrogen.

  • Extract total RNA from the frozen tissue using a suitable RNA extraction kit, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • Set up the qPCR reactions in a 96-well plate by mixing the cDNA template, SYBR Green master mix, and forward and reverse primers for each target and reference gene.

  • Perform the qPCR using a standard thermal cycling program.

  • Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the mock-treated control.

Phytoalexin Quantification by HPLC

This protocol provides a general method for the extraction and quantification of phytoalexins from elicitor-treated plant tissues.

Materials:

  • Plant tissue treated with elicitors

  • Extraction solvent (e.g., 80% methanol (B129727) or ethyl acetate)

  • Rotary evaporator

  • HPLC system with a C18 column and a UV or fluorescence detector

  • Phytoalexin standards

  • Mobile phase solvents (e.g., acetonitrile, water, formic acid)

Procedure:

  • Harvest and freeze-dry the elicitor-treated plant tissue.

  • Grind the dried tissue to a fine powder.

  • Extract the phytoalexins by incubating the powder in the extraction solvent with shaking.

  • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

  • Combine the supernatants and evaporate the solvent using a rotary evaporator.

  • Resuspend the dried extract in a suitable solvent for HPLC analysis.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample into the HPLC system.

  • Separate the phytoalexins using a suitable gradient of mobile phase solvents.

  • Detect the phytoalexins at their specific absorption wavelength or fluorescence emission/excitation wavelengths.

  • Quantify the phytoalexins by comparing the peak areas of the samples to a standard curve generated from known concentrations of phytoalexin standards.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

The perception of this compound at the cell surface initiates a signaling cascade that leads to the activation of defense responses. While the specific receptor for this compound is yet to be fully characterized in all plant species and may differ from the known β-glucan receptor CERK1, the downstream signaling events are thought to involve common components of PAMP-triggered immunity (PTI).

laminarihexaose_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lh This compound Receptor Putative Receptor (CERK1-independent in some species) Lh->Receptor Ca_influx Ca2+ Influx Receptor->Ca_influx MAPKKK MAPKKK Receptor->MAPKKK ROS_burst ROS Burst Receptor->ROS_burst MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TFs Transcription Factors MAPK->TFs Defense_genes Defense Gene Expression TFs->Defense_genes Phytoalexins Phytoalexin Biosynthesis Defense_genes->Phytoalexins

Caption: Proposed signaling pathway for this compound.

Experimental Workflow for Validation

The following diagram illustrates a typical workflow for validating the activity of this compound as a specific elicitor.

experimental_workflow start Start: Select Plant Species and Elicitors treatment Elicitor Treatment (this compound, Laminarin, etc.) start->treatment ros_assay ROS Burst Assay treatment->ros_assay gene_expression Defense Gene Expression (qRT-PCR) treatment->gene_expression phytoalexin_analysis Phytoalexin Quantification (HPLC) treatment->phytoalexin_analysis data_analysis Data Analysis and Comparison ros_assay->data_analysis gene_expression->data_analysis phytoalexin_analysis->data_analysis conclusion Conclusion: Validate Specificity and Potency data_analysis->conclusion

Caption: Experimental workflow for elicitor validation.

References

Benchmarking Laminarihexaose: A Comparative Guide to Plant Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for sustainable agricultural practices and novel therapeutic avenues in plant health, the exploration of effective plant activators is paramount. This guide provides an objective comparison of laminarihexaose, a β-1,3-glucan oligosaccharide, against well-established plant activators: the phytohormones Salicylic (B10762653) Acid (SA) and Jasmonic Acid (JA), and the commercial synthetic activator Acibenzolar-S-methyl (BION®). This comparison is supported by experimental data to inform researchers and professionals in the field.

Performance Comparison of Plant Activators

The efficacy of plant activators can be quantified through various metrics, including the reduction in disease severity and the induction of defense-related gene expression. The following tables summarize the performance of this compound in comparison to Salicylic Acid, Jasmonic Acid, and BION® based on available experimental findings.

Table 1: Comparison of Disease Control Efficacy

Plant ActivatorTarget PathogenHost PlantDisease Severity Reduction (%)Citation
This compound (as Laminarin) Fusicladium oleagineumOlive100%[1]
Acibenzolar-S-methyl (BION®) Fusicladium oleagineumOlive68-85% (single/dual application)[1]
Jasmonic Acid (MeJA) Botrytis cinereaStrawberrySignificant reduction in lesion size[2]
Salicylic Acid Not directly compared in the same study---

Note: Data for this compound is based on studies using laminarin, a longer-chain β-1,3-glucan from which this compound is derived. The efficacy of this compound is expected to be concentration and plant species-dependent.

Table 2: Comparison of Defense-Related Gene Induction

Plant ActivatorMarker GeneHost PlantFold InductionCitation
Laminarin PR-2 (β-1,3-glucanase)Tomato>2-fold[3][4]
Laminarin PAL (Phenylalanine ammonia-lyase)TobaccoStrong stimulation[5]
Acibenzolar-S-methyl (BION®) PR-1ArabidopsisDose-dependent increase[6]
Salicylic Acid PR-1ArabidopsisSignificant induction[7]
Jasmonic Acid PDF1.2ArabidopsisSynergistic/antagonistic with SA[8]

Signaling Pathways

The activation of plant defense responses is mediated by intricate signaling pathways. Below are diagrammatic representations of the signaling cascades initiated by this compound and the benchmark activators.

This compound Signaling Pathway This compound This compound Receptor Pattern Recognition Receptor (e.g., CERK1) This compound->Receptor Binding RLCK Receptor-Like Cytoplasmic Kinase Receptor->RLCK Activation MAPK_Cascade MAPK Cascade (MPK3/MPK6) RLCK->MAPK_Cascade Phosphorylation ROS_Burst ROS Burst (RBOHD) RLCK->ROS_Burst Activation Transcription_Factors Transcription Factors (e.g., WRKYs) MAPK_Cascade->Transcription_Factors Activation Defense_Genes Defense Gene Expression (e.g., PR genes) Transcription_Factors->Defense_Genes Induction SA_JA_Signaling_Pathways cluster_SA Salicylic Acid (SA) Pathway cluster_JA Jasmonic Acid (JA) Pathway SA Salicylic Acid NPR1 NPR1 SA->NPR1 Binding & Activation TGA TGA Transcription Factors NPR1->TGA Interaction JA_Responsive_Genes JA Responsive Genes (e.g., PDF1.2) NPR1->JA_Responsive_Genes PR_Genes_SA PR Gene Expression (e.g., PR-1) TGA->PR_Genes_SA Induction JA Jasmonic Acid COI1 COI1 JA->COI1 Binding JAZ JAZ Repressors COI1->JAZ Degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Release of Repression MYC2->PR_Genes_SA MYC2->JA_Responsive_Genes Activation Crosstalk Crosstalk (often antagonistic) Pathogen_Infection_Workflow Plant_Growth 1. Plant Growth (e.g., Arabidopsis, Tomato) - Controlled environment Activator_Treatment 2. Activator Treatment - Spray or soil drench with This compound, SA, JA, BION® - Include mock-treated control Plant_Growth->Activator_Treatment Incubation 3. Incubation Period (e.g., 24-72 hours) Activator_Treatment->Incubation Pathogen_Inoculation 4. Pathogen Inoculation - Spray or infiltrate with pathogen suspension (e.g., Botrytis cinerea) Incubation->Pathogen_Inoculation Disease_Scoring 5. Disease Scoring (e.g., 3-7 days post-inoculation) - Measure lesion size, disease severity index Pathogen_Inoculation->Disease_Scoring Data_Analysis 6. Data Analysis - Statistical comparison of treatments vs. control Disease_Scoring->Data_Analysis

References

Safety Operating Guide

Personal protective equipment for handling Laminarihexaose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Laminarihexaose, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. While this compound is not classified as a hazardous substance, adhering to good laboratory practices is crucial to maintain a safe working environment.[1]

Personal Protective Equipment (PPE)

When handling this compound, standard laboratory PPE is recommended to protect against potential splashes and inhalation of dust particles.[2]

PPE CategoryItemSpecifications
Hand Protection Disposable GlovesNitrile or latex gloves are suitable for providing a barrier against skin contact.
Eye Protection Safety Glasses with Side Shields or GogglesTo protect eyes from dust particles or splashes.
Body Protection Laboratory CoatA standard lab coat is sufficient to protect clothing and skin.
Respiratory Protection Not generally requiredIn cases of insufficient ventilation or when handling large quantities that may generate dust, a dust mask or respirator may be used.

Operational Plan: Handling this compound

A systematic approach to handling this compound ensures safety and efficiency. The following workflow outlines the key steps from preparation to cleanup.

prep Preparation handling Handling prep->handling Proceed when ready cleanup Cleanup handling->cleanup After experiment disposal Disposal cleanup->disposal Segregate waste start Waste Generated is_hazardous Is the waste contaminated with hazardous material? start->is_hazardous non_hazardous Dispose as non-hazardous waste is_hazardous->non_hazardous No hazardous Dispose as hazardous waste is_hazardous->hazardous Yes

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。